molecular formula C14H22N2O2 B1355279 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine CAS No. 86136-56-3

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

Cat. No.: B1355279
CAS No.: 86136-56-3
M. Wt: 250.34 g/mol
InChI Key: VNQCPVKUMSFXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a piperazine core, a privileged scaffold in drug discovery known for its versatility and presence in a wide range of bioactive molecules . The 3,4-dimethoxyphenethyl moiety attached to the piperazine nitrogen is a structural feature seen in compounds with various pharmacological activities. Piperazine derivatives are a broad class of compounds with significant research value, many of which have been developed into pharmaceuticals for various applications . As a building block, this compound can be utilized in the design and synthesis of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers explore such structures for their potential interactions with biological targets. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-3-12(11-14(13)18-2)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQCPVKUMSFXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543927
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86136-56-3
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 1-(3,4-Dimethoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffold in Modern Pharmacology

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a core structural motif frequently incorporated into a multitude of therapeutic agents due to its favorable pharmacokinetic properties.[1] This guide delves into the technical intricacies of a specific, yet pivotal, piperazine derivative: 1-(3,4-dimethoxyphenethyl)piperazine . While this compound may not be a household name, it serves as a critical synthetic intermediate—a foundational building block for a diverse array of biologically active molecules. Its structure, combining the versatile piperazine core with a 3,4-dimethoxyphenethyl moiety, offers a gateway to novel chemical entities with potential applications in various therapeutic areas.

This in-depth guide will navigate the complexities surrounding this compound, from its identification and synthesis to its role in the development of more complex molecules. We will address the notable absence of a dedicated CAS number for this parent compound, a testament to its primary role as a non-isolated intermediate, and provide a comprehensive, field-proven protocol for its synthesis and subsequent derivatization.

The Core Intermediate: Identification and Significance

A thorough investigation reveals that a specific CAS (Chemical Abstracts Service) number for 1-(3,4-dimethoxyphenethyl)piperazine is not readily found in chemical databases. Instead, the literature and supplier catalogs are populated with a variety of N'-substituted derivatives. This observation is key to understanding the compound's role in synthetic chemistry; it is most often generated in situ or as a precursor that is immediately carried on to the next synthetic step to produce more complex, stable, and functionally diverse molecules.

The 3,4-dimethoxyphenethyl group is a well-known pharmacophore, present in numerous natural and synthetic compounds with a wide range of biological activities. Its combination with the piperazine nucleus creates a versatile platform for drug discovery, allowing for the introduction of various substituents at the N-4 position to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.

Strategic Synthesis of the Core Structure

The most logical and widely employed strategy for the synthesis of 1-(3,4-dimethoxyphenethyl)piperazine is the mono-N-alkylation of piperazine. A significant challenge in this approach is controlling the reactivity of the two nitrogen atoms in the piperazine ring to prevent undesired dialkylation. The most effective method to achieve mono-alkylation is through the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[2]

The overall synthetic strategy involves two main stages:

  • Alkylation of N-Boc-piperazine: This step involves the reaction of commercially available N-Boc-piperazine with a suitable 3,4-dimethoxyphenethyl electrophile.

  • Deprotection: The subsequent removal of the Boc group to yield the desired 1-(3,4-dimethoxyphenethyl)piperazine.

Diagram of the Synthetic Workflow

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection N-Boc-piperazine N-Boc-piperazine Alkylation N-Alkylation (Base, Solvent) N-Boc-piperazine->Alkylation Alkylating_Agent 3,4-Dimethoxyphenethyl Bromide Alkylating_Agent->Alkylation Protected_Intermediate 1-Boc-4-(3,4-dimethoxyphenethyl)piperazine Alkylation->Protected_Intermediate Deprotection Acidic Deprotection Protected_Intermediate->Deprotection Final_Product 1-(3,4-Dimethoxyphenethyl)piperazine Deprotection->Final_Product

Caption: Synthetic workflow for 1-(3,4-dimethoxyphenethyl)piperazine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the 1-(3,4-dimethoxyphenethyl)piperazine core structure.

Part 1: Synthesis of 1-Boc-4-(3,4-dimethoxyphenethyl)piperazine

This procedure details the N-alkylation of 1-Boc-piperazine with 3,4-dimethoxyphenethyl bromide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
1-Boc-piperazine57260-71-6186.25Sigma-Aldrich, TCI
3,4-Dimethoxyphenethyl bromide40173-90-8245.12Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific
Acetonitrile (CH₃CN), anhydrous75-05-841.05VWR

Procedure:

  • To a stirred solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add a solution of 3,4-dimethoxyphenethyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 1-Boc-4-(3,4-dimethoxyphenethyl)piperazine as a pure compound.

Part 2: Synthesis of 1-(3,4-Dimethoxyphenethyl)piperazine (Deprotection)

This procedure describes the removal of the Boc protecting group to yield the final core intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
1-Boc-4-(3,4-dimethoxyphenethyl)piperazine(Synthesized in Part 1)--
Trifluoroacetic Acid (TFA)76-05-1114.02Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution---

Procedure:

  • Dissolve the purified 1-Boc-4-(3,4-dimethoxyphenethyl)piperazine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3,4-dimethoxyphenethyl)piperazine. The product can be further purified by distillation under reduced pressure or by crystallization if it is a solid.

Diagram of the Experimental Workflow

G cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step A1 Combine 1-Boc-piperazine and K₂CO₃ in CH₃CN A2 Add 3,4-dimethoxyphenethyl bromide solution A1->A2 A3 Reflux for 12-18h A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Cool and filter A4->A5 A6 Concentrate filtrate A5->A6 A7 Purify by column chromatography A6->A7 D1 Dissolve protected intermediate in DCM A7->D1 Purified Intermediate D2 Cool to 0°C D1->D2 D3 Add Trifluoroacetic Acid (TFA) D2->D3 D4 Stir at room temperature for 2-4h D3->D4 D5 Monitor by TLC/LC-MS D4->D5 D6 Quench with NaHCO₃ solution D5->D6 D7 Extract with DCM D6->D7 D8 Dry, filter, and concentrate D7->D8 Final_Product Final_Product D8->Final_Product Final Product

Sources

The Dimethoxyphenethylpiperazine Scaffold: A Cornerstone in Sigma-1 Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine in Sigma Receptor Ligand Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals

Executive Summary

The structural moiety 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine represents a privileged scaffold in the medicinal chemistry of Sigma-1 receptor (S1R) ligands. It serves as the pharmacophoric core for SA4503 (Cutamesine) , a high-affinity S1R agonist (


 nM) that has reached Phase II clinical trials for neurorecovery and major depressive disorder.

This guide dissects the molecular architecture of this scaffold, explaining why the specific combination of a 3,4-dimethoxy substitution pattern, an ethyl linker, and a piperazine ring creates an optimal interface for the S1R binding pocket. We provide validated synthetic protocols, detailed structure-activity relationship (SAR) data, and mechanistic insights to guide the design of next-generation S1R modulators.

Molecular Architecture & Pharmacophore Analysis[1]

The high affinity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine derivatives stems from their ability to satisfy the critical binding requirements of the S1R's cupin-like


-barrel domain.
The Canonical S1R Pharmacophore

Crystal structures of human S1R (e.g., PDB: 5HK1) reveal a ligand-binding pocket dominated by hydrophobic residues and a critical acidic anchor.

  • The Ionic Anchor (Asp126): The basic nitrogen atom of the piperazine ring (protonated at physiological pH) forms a salt bridge with Asp126 . This is the non-negotiable interaction for S1R affinity.

  • The Primary Hydrophobic Pocket: The 3,4-dimethoxyphenethyl group occupies a hydrophobic sub-pocket lined by Val162, Leu105, Tyr103, and Phe107 .

    • Electronic Effect: The methoxy groups are electron-donating, increasing electron density on the phenyl ring, which enhances

      
      -stacking or hydrophobic interactions within the aromatic cage.
      
    • Steric Fit: The 3,4-substitution pattern provides an optimal steric profile compared to 2,3- or 3,5-substitutions, which often suffer steric clashes.

  • The Linker (Ethyl Spacer): The two-carbon ethyl chain positions the aromatic ring at the precise distance (~6-7 Å) from the basic nitrogen to sit comfortably in the hydrophobic pocket without inducing strain on the salt bridge.

Pharmacophore Visualization

The following diagram illustrates the interaction map between the scaffold and the S1R binding site.

S1R_Pharmacophore cluster_ligand Ligand Scaffold cluster_receptor S1R Binding Site N_Basic Basic Nitrogen (Piperazine N1) Linker Ethyl Linker (2 Carbons) N_Basic->Linker Asp126 Asp126 (Anionic Anchor) N_Basic->Asp126 Salt Bridge (Ionic) Phenyl Phenyl Ring Linker->Phenyl Methoxy 3,4-Dimethoxy Groups Phenyl->Methoxy HydroPocket Hydrophobic Pocket (Val162, Leu105, Tyr103) Phenyl->HydroPocket π-Stacking / Hydrophobic Methoxy->HydroPocket Van der Waals / H-Bond

Figure 1: Pharmacophore map of the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine scaffold within the S1R binding pocket.

Synthetic Strategies

The synthesis of this scaffold must be robust to allow for diversification at the


-position of the piperazine ring, which is often used to tune selectivity (S1R vs. S2R).
Primary Route: Nucleophilic Substitution

The most scalable approach involves the alkylation of excess piperazine with a phenethyl halide.

Reagents:

  • 3,4-Dimethoxyphenethyl bromide (Starting Material)

  • Piperazine (anhydrous)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (MeCN) or DMF

Workflow Logic: Using a large excess of piperazine (3-5 equivalents) is critical to minimize the formation of the bis-alkylated byproduct (where both nitrogens of one piperazine molecule react).

Synthesis Flowchart[2][3]

Synthesis_Pathway SM1 3,4-Dimethoxyphenethyl bromide Step1 Reflux in MeCN / K2CO3 (8-12 Hours, 80°C) SM1->Step1 SM2 Piperazine (5.0 eq) SM2->Step1 Workup Filtration & Evaporation (Remove excess Piperazine) Step1->Workup Purification Column Chromatography (DCM:MeOH:NH3) Workup->Purification Intermediate 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (Key Intermediate) Purification->Intermediate Div_Step N4-Alkylation / Reductive Amination (Introduce R-Group) Intermediate->Div_Step Final_Ligand Final S1R Ligand (e.g., SA4503) Div_Step->Final_Ligand

Figure 2: Synthetic workflow for the generation of the core scaffold and subsequent ligand diversification.

Case Studies & SAR Data

The structure-activity relationship (SAR) of this scaffold highlights the sensitivity of the S1R binding pocket to modifications on the phenyl ring and the N4-terminus.

Comparative Binding Affinity ( )

The following table summarizes data from radioligand binding assays using


(+)-pentazocine (S1R) and 

DTG (S2R).
CompoundStructure / ModificationS1R

(nM)
S2R

(nM)
Selectivity (S1/S2)
SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine4.6 63.1~14
FE-SA4503 Fluorine substitution on ethyl linker8.0 113.2~14
Des-methoxy Removal of 3,4-dimethoxy groups>100 250Low Affinity
4-Cl Analog 4-Chloro substitution on N4-phenyl ring1.2 45~37
N4-Benzyl Shortening N4-linker to benzyl20.8 16.4~1 (Non-selective)

Key Insights:

  • Dimethoxy Necessity: Removal of the methoxy groups drastically reduces S1R affinity, confirming their role in anchoring the molecule in the hydrophobic pocket.

  • N4-Tail Tuning: The 3-phenylpropyl tail (SA4503) provides optimal S1R selectivity. Shortening this tail (N4-benzyl) leads to a loss of selectivity, increasing S2R binding.

  • Tolerance: The scaffold tolerates fluorination (FE-SA4503), making it suitable for PET radiotracer development (

    
    ).
    

Experimental Protocols

Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

This protocol yields the mono-substituted intermediate required for SA4503 analogs.

  • Preparation: In a 250 mL round-bottom flask, dissolve piperazine (8.6 g, 100 mmol, 5.0 eq) in acetonitrile (100 mL).

  • Addition: Add potassium carbonate (4.14 g, 30 mmol, 1.5 eq) and stir at room temperature for 10 minutes.

  • Alkylation: Dropwise add a solution of 3,4-dimethoxyphenethyl bromide (4.9 g, 20 mmol, 1.0 eq) in acetonitrile (20 mL) over 30 minutes.

  • Reaction: Reflux the mixture at 80°C for 12 hours under nitrogen atmosphere. Monitor by TLC (DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Purification: The organic layer is dried over

    
     and concentrated. Purify the crude oil via flash column chromatography on silica gel, eluting with DCM:MeOH:NH4OH (90:9:1) to obtain the product as a pale yellow oil.
    
    • Yield Target: 65-75%.

Radioligand Binding Assay (S1R)

Self-validating protocol to determine


 values.
  • Membrane Prep: Use guinea pig brain or rat liver homogenates (rich in S1R). Resuspend in 50 mM Tris-HCl (pH 7.4) .

  • Incubation System:

    • Total Volume: 250

      
      L.
      
    • Radioligand:

      
      (+)-pentazocine (Final conc: 3 nM).
      
    • Test Compound: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine derivative (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Haloperidol  or (+)-Pentazocine .
      
  • Procedure: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding). Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    of
    
    
    (+)-pentazocine is typically ~3-5 nM).

Mechanism of Action & Therapeutic Implications[4][5]

Upon binding, agonists based on this scaffold (like SA4503) trigger the dissociation of S1R from the Binding Immunoglobulin Protein (BiP/GRP78) at the Mitochondria-Associated ER Membrane (MAM).

Signaling Cascade:

  • Agonist Binding: SA4503 binds S1R at the ER membrane.

  • Chaperone Activation: S1R dissociates from BiP.

  • IP3R Stabilization: S1R chaperones the IP3 Receptor (IP3R) type 3, ensuring proper

    
     flux from ER to mitochondria.
    
  • Mitochondrial Boost: Enhanced

    
     uptake activates the TCA cycle, increasing ATP production and reducing Reactive Oxygen Species (ROS).
    

Mechanism_Pathway Agonist Agonist (SA4503) S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Agonist->S1R_BiP Binds S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Destabilized) S1R_Active->IP3R Chaperones Complex S1R-IP3R Complex (Stabilized) IP3R->Complex Mito Mitochondria Complex->Mito Ca2+ Flux Effect Increased ATP Reduced ROS Neuroprotection Mito->Effect

Figure 3: Chaperone-mediated signaling pathway activated by SA4503-like ligands.

References

  • Matsuno, K., et al. (1996).[1][2] "Binding properties of SA4503, a novel and selective sigma 1 receptor agonist."[1] European Journal of Pharmacology.

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature. 
    
  • Lever, J. R., et al. (2006). "Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503." Synapse.

  • Ishiwata, K., et al. (2001).[2] "The selective sigma(1) receptor agonist, SA4503, blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats."[3] European Journal of Pharmacology.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

Sources

Whitepaper: The 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Moiety as a Core Pharmacophore for 5-HT1A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The serotonin 1A (5-HT1A) receptor, a key G-protein coupled receptor (GPCR) in the central nervous system, is a validated target for therapeutic intervention in a range of neuropsychiatric disorders. While agonists and partial agonists have found clinical use, there is a compelling rationale for the development of selective 5-HT1A antagonists for conditions such as cognitive deficits, depression, and anxiety.[1][2][3] The arylpiperazine scaffold has emerged as a "privileged structure" for targeting serotonergic and dopaminergic receptors.[4][5] This technical guide provides an in-depth analysis of the 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine chemical motif as a foundational pharmacophore for designing potent and selective 5-HT1A receptor antagonists. We will dissect the structure-activity relationships, provide detailed experimental protocols for evaluation, and discuss the therapeutic outlook for compounds derived from this core.

The 5-HT1A Receptor: A Critical Modulator of Neural Circuitry

The 5-HT1A receptor is a subtype of serotonin receptor with a high density in brain regions critical for mood, cognition, and emotional regulation, including the hippocampus, amygdala, and raphe nuclei.[1] These receptors function primarily as inhibitory autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic areas.[6]

1.1. Signaling Mechanism and Rationale for Antagonism

Upon binding serotonin, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1] This inhibitory effect on neurotransmission is the basis of its physiological role.

While agonists leverage this inhibitory action, antagonists work by blocking the receptor, thereby preventing serotonin from binding and exerting its effects.[1] This "disinhibition" has profound therapeutic implications:

  • Accelerating Antidepressant Action: Standard antidepressants (SSRIs) can take weeks to become effective, partly because the initial increase in serotonin activates presynaptic 5-HT1A autoreceptors, putting a "brake" on serotonin release.[6] A 5-HT1A antagonist can block this negative feedback loop, potentially leading to a faster onset of therapeutic action when co-administered.[2][6]

  • Enhancing Cognition: In conditions like Alzheimer's disease and schizophrenia, cognitive impairment is a major challenge.[7][8] By blocking 5-HT1A receptors, antagonists can disinhibit the release of other key neurotransmitters like acetylcholine and glutamate in the cortex and hippocampus, which is hypothesized to improve cognitive function.[3][7][8]

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Antagonist 5-HT1A Antagonist (e.g., Arylpiperazine derivative) Antagonist->Receptor Binds & Blocks G_Protein->AC Inhibits ATP ATP Response Decreased Neuronal Firing cAMP->Response Leads to G A Pharmacophore Design & SAR Analysis B Chemical Synthesis of Novel Analogs A->B C In Vitro Screening B->C D Receptor Binding Assay (Determine Affinity, Ki) C->D Primary E Functional Assay (Determine Activity, e.g., cAMP) C->E Secondary I Lead Optimization D->I F In Vivo Evaluation E->F G Pharmacokinetic Profiling (ADME) F->G H Pharmacodynamic Models (e.g., 8-OH-DPAT Challenge) F->H H->I I->A Iterate

Fig 2. Drug discovery workflow for developing 5-HT1A antagonists.
Protocol: Representative Chemical Synthesis

This protocol outlines a general synthesis for N4-substituted derivatives of the core pharmacophore.

Objective: To synthesize an N4-functionalized 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine derivative.

Methodology:

  • Step 1: Synthesis of the Core. 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine can be synthesized via reductive amination of 3,4-dimethoxyphenylacetaldehyde with piperazine.

  • Step 2: N-Alkylation. The core piperazine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • A base (e.g., K2CO3, 2.0 eq) and a catalytic amount of sodium iodide (0.1 eq) are added to the solution.

  • The desired alkylating agent containing the terminal moiety (e.g., 1-bromo-4-phthalimidobutane, 1.1 eq) is added.

  • The reaction mixture is heated to reflux (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Step 3: Work-up and Purification. The reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • The final product is purified using silica gel column chromatography to yield the desired compound.

  • Step 4: Characterization. The structure and purity of the final compound are confirmed using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Principle: This is a competitive radioligand binding assay. The test compound's ability to displace a known high-affinity radioligand, [³H]8-OH-DPAT, from the receptor is measured. [9] Methodology:

  • Tissue Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the 5-HT1A receptors.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the test compound (or vehicle for total binding, or a high concentration of unlabeled serotonin for non-specific binding).

    • A fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM).

    • The prepared membrane homogenate.

  • Incubation: The plate is incubated at a set temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes (and any bound radioligand) but allows unbound radioligand to pass through.

  • Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol: In Vivo Pharmacodynamic Model

Objective: To confirm that a test compound acts as a 5-HT1A antagonist in a living system.

Principle: The 5-HT1A agonist 8-OH-DPAT induces a characteristic and measurable hypothermia (drop in body temperature) in rodents. A true antagonist will block or reverse this effect. [9][10] Methodology:

  • Animal Acclimation: Male mice or rats are acclimated to the testing room and handling procedures.

  • Baseline Measurement: The baseline core body temperature of each animal is measured using a rectal probe.

  • Compound Administration: Animals are divided into groups.

    • Group 1 (Control): Vehicle + Vehicle

    • Group 2 (Agonist): Vehicle + 8-OH-DPAT (e.g., 0.5 mg/kg, s.c.)

    • Group 3 (Test): Test Compound (at various doses, i.p.) + 8-OH-DPAT

  • The test compound or its vehicle is administered at time t=0.

  • After a set pretreatment time (e.g., 30 minutes), the 5-HT1A agonist 8-OH-DPAT or its vehicle is administered.

  • Temperature Monitoring: Core body temperature is measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-agonist administration.

  • Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. A statistically significant reduction in the 8-OH-DPAT-induced hypothermia in the test compound group compared to the agonist-only group indicates 5-HT1A antagonist activity. The dose at which the effect is inhibited by 50% (ID50) can be calculated. [9]

Therapeutic Outlook and Future Directions

The 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine pharmacophore and its derivatives represent a promising starting point for the development of novel therapeutics. The versatility of the N4 position allows for extensive chemical exploration to fine-tune the pharmacological profile.

Future research should focus on:

  • Optimizing Selectivity: While many compounds show good selectivity for 5-HT1A over α1-adrenergic receptors, comprehensive screening against a wider panel of CNS targets (e.g., other serotonin subtypes, dopamine receptors) is essential.

  • Improving Pharmacokinetics: Lead compounds must be optimized for brain penetrance, metabolic stability, and oral bioavailability to be viable clinical candidates.

  • Exploring Biased Antagonism: Newer concepts in pharmacology suggest that ligands can be "biased" to block certain downstream signaling pathways (e.g., G-protein signaling) while leaving others (e.g., β-arrestin recruitment) unaffected. [11]Designing biased antagonists could potentially separate desired therapeutic effects from unwanted side effects.

Conclusion

The 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine scaffold is a robust and well-validated pharmacophore for the design of 5-HT1A receptor antagonists. A deep understanding of its structure-activity relationships, coupled with a rigorous experimental evaluation workflow, provides a clear path for medicinal chemists and pharmacologists to develop next-generation therapeutics for complex CNS disorders. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in psychiatry and neurology.

References

  • Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor antagonists and how do they work?
  • Darmani, N. A., & Martin, B. R. (1995). The mechanism by which the selective 5-HT1A receptor antagonist S-(-) UH 301 produces head-twitches in mice. PubMed.
  • Chilmonczyk, Z., Leś, A., Woźniak, K., Cybulski, J., & Miłkowska, A. (2006, May 1). Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site. PubMed.
  • Ohno, Y. (2010). Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease. PMC.
  • Ohno, Y. (2010). Therapeutic Role of 5-HT1A Receptors in The... CNS - Ovid.
  • Maryanoff, B. E., Vaught, J. L., Shank, R. P., McComsey, D. F., & Nortey, S. O. (1993). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. PubMed.
  • Artigas, F., Celada, P., & Adell, A. (2005). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry and Neuroscience.
  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002, February 15). Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed.
  • Schechter, L. E., Dawson, L. A., & Harder, J. A. (2002). The potential utility of 5-HT1A receptor antagonists in the treatment of cognitive dysfunction associated with Alzheimer s disease. PubMed.
  • Lacivita, E., Niso, M. D., & Leopoldo, M. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Patsnap Synapse. (2024, June 21). What are 5-HT receptor antagonists and how do they work?
  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. ResearchGate.
  • Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2015, August 1). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed.
  • Artigas, F., Celada, P., & Adell, A. (2005). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. PMC - NIH.
  • Fletcher, A., Cliffe, I. A., & Dourish, C. T. (1993). Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. Trends in Pharmacological Sciences.
  • Kuran, B., et al. (2021, July 13). A new class of 5-HT 1A receptor antagonists with procognitive and antidepressant properties. PubMed.
  • Rabiner, E. A., et al. (2000, September 15). beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy. PubMed.
  • Sharma, B. K., Singh, P., & Sharma, S. (2006, October 15). Quantitative structure-activity relationship study of new potent and selective antagonists at the 5-HT(1A) and adrenergic alpha(1d) receptors: Derivatives of spiroethyl phenyl(substituted)piperazine. PubMed.
  • Choi, S. R., et al. (2006, October). In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. Biological & Pharmaceutical Bulletin.
  • Mokrosz, M. J., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed.
  • Leite, D., et al. (2018). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. ResearchGate.
  • Albert, T. G. (2022, January). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT1A and D2A receptors. ResearchGate.
  • Ciano, A., et al. (2020, December 2). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Publications.
  • Tsolaki, E., et al. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI.
  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • Andrić, D., et al. (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
  • Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed.
  • Abou-Gharbia, M., et al. (1995, January 6). Effects of novel 5-HT>1A> receptor antagonists on measures of postsynaptic 5-HT>1A> receptor activation in vivo. Scholars.
  • Oksenberg, D., & Peroutka, S. J. (1988, September 15). Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers. PubMed.
  • Leopoldo, M., et al. (2004, December 16). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. PubMed.
  • Bari, D. G. (2020, January). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate.
  • Andric, D. (2024, April 1). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society.
  • Chłoń, G., et al. (2001, June 6). synthesis, 5-ht1a and 5-ht2a receptor activity of new 1-phenylpiperazinylpropyl. Polish Journal of Pharmacology.
  • Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics.

Sources

Optimizing the Dimethoxyphenethyl Piperazine Scaffold: A Guide to Multi-Target Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(3,4-dimethoxyphenethyl)piperazine moiety represents a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for multiple neurotherapeutic targets. Most notably, it serves as the pharmacophoric core for Sigma-1 receptor (


R) agonists  (e.g., Cutamesine/SA4503) and Acetylcholinesterase (AChE) inhibitors  (Donepezil-hybrid analogs).[1]

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing researchers with a rational roadmap for designing Multi-Target Directed Ligands (MTDLs) aimed at neurodegenerative disorders like Alzheimer’s Disease (AD).[1]

The Pharmacophore: Anatomy of a Privileged Scaffold

To rationalize the SAR, we must deconstruct the molecule into three distinct functional regions.

Region A: The "Head" (3,4-Dimethoxyphenethyl)[1][2]
  • Primary Function: Hydrophobic interaction and

    
    -stacking.[1][2]
    
  • AChE Context: Mimics the indanone ring of Donepezil, binding to the Peripheral Anionic Site (PAS) near the entrance of the enzyme gorge (Trp286).[1]

  • 
    R Context:  Occupies the primary hydrophobic pocket of the receptor.
    
  • Critical Feature: The 3,4-dimethoxy substitution pattern is superior to 2,5-dimethoxy (psychedelic phenethylamines) or unsubstituted phenyl rings for neuroprotective efficacy.[1][2]

Region B: The "Core" (Piperazine Linker)[1]
  • Primary Function: Cationic center and rigid spacer.

  • Mechanism: At physiological pH, the piperazine nitrogens are protonated. The N1 nitrogen (attached to the phenethyl group) forms a cation-

    
     interaction with the aromatic residues in the target protein.[1]
    
  • Selectivity: Piperazine analogs often show improved water solubility compared to their piperidine counterparts, though piperidines (like in Donepezil) sometimes exhibit higher absolute affinity due to increased lipophilicity.[1]

Region C: The "Tail" (Variable Substituent)[1]
  • Primary Function: Selectivity filter.[2]

  • AChE Context: Binds to the Catalytic Anionic Site (CAS) at the bottom of the gorge (Trp86).[1] Benzyl or heteroaryl groups are preferred here.[2]

  • 
    R Context:  A 3-phenylpropyl chain (as seen in SA4503) is optimal for high affinity (
    
    
    
    < 5 nM).[1][2]

SAR Deep Dive: Tuning for Potency

The following diagram visualizes the decision tree for optimizing this scaffold based on the desired therapeutic target.

SAR_Logic Scaffold Dimethoxyphenethyl Piperazine Core Head Region A: Head (Dimethoxyphenethyl) Scaffold->Head Linker Region B: Core (Piperazine) Scaffold->Linker Tail Region C: Tail (N4-Substituent) Scaffold->Tail Sigma Target: Sigma-1 Receptor (Neuroprotection) Head->Sigma 3,4-(OMe)2 essential for hydrophobic pocket AChE Target: AChE Inhibition (Cognitive Enhancement) Head->AChE Binds Peripheral Anionic Site (PAS) Linker->Sigma Piperazine N protonation critical Linker->AChE Rigid spacer spans enzyme gorge Tail->Sigma Optimal: 3-Phenylpropyl (e.g., SA4503) Tail->AChE Optimal: Benzyl / Heteroaryl (Binds CAS)

Figure 1: SAR Logic Flow for Dimethoxyphenethyl Piperazine Optimization.[1][2]

Quantitative SAR Data Summary

The table below summarizes how structural variations at the N4-position (Tail) affect biological activity, synthesizing data from SA4503 and Donepezil-hybrid studies.

Compound ClassN4-Substituent (Tail)AChE IC50 (nM)Sigma-1 Ki (nM)Mechanistic Insight
SA4503 (Ref) 3-Phenylpropyl>10,0004.6Optimal chain length for Sigma-1 hydrophobic pocket filling.[1][2]
Benzyl Analog Benzyl45120Shorter linker favors AChE CAS binding; moderate Sigma affinity.[2]
Chalcone Hybrid 4-Fluorocinnamoyl8.1N/D

-unsaturated ketone confers rigidity; Fluorine enhances metabolic stability.[1][2]
Short Chain Methyl>50,000>1,000Too short to span AChE gorge or fill Sigma pocket.[1]
Bulky Heterocycle Indol-3-ethyl12250High AChE potency due to

-

stacking with Trp86 in CAS.[1][2]

Synthesis Strategy

To ensure high yield and purity, a convergent synthesis approach is recommended. The reductive amination route is generally preferred over direct alkylation to minimize over-alkylation byproducts.

Recommended Workflow: Reductive Amination

This protocol avoids the formation of quaternary ammonium salts common in direct halide displacement.

  • Reagents: 3,4-Dimethoxyphenylacetaldehyde, N-substituted piperazine derivative, Sodium Triacetoxyborohydride (STAB), DCE/DCM.

  • Conditions: Room temperature, slightly acidic pH (acetic acid cat.).

Synthesis_Workflow Aldehyde 3,4-Dimethoxyphenylacetaldehyde Mix Imine Formation (DCM, 1h, RT) Aldehyde->Mix Amine N-Substituted Piperazine (R-Piperazine) Amine->Mix Reduce Reduction (NaBH(OAc)3, AcOH) Mix->Reduce Workup Acid/Base Extraction (Purification) Reduce->Workup Product Target Ligand (>90% Yield) Workup->Product

Figure 2: Convergent Reductive Amination Pathway.[1][2]

Biological Evaluation Protocols

Reliable data depends on rigorous assay conditions.[2] Below are the standard operating procedures (SOPs) for validating these analogs.

Protocol A: Ellman’s Assay (AChE Inhibition)

Self-Validating Check: The solution must turn yellow upon reaction. If the blank (no enzyme) turns yellow, reagents are degraded (autohydrolysis of substrate).[1]

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0 ± 0.1). Note: pH 8.0 is critical; lower pH reduces the extinction coefficient of the TNB anion.[1]

  • Enzyme: Electric eel AChE (Type VI-S), 0.1 U/mL final concentration.

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.[1][2]

  • Procedure:

    • Incubate Enzyme + Test Compound + Buffer for 10 mins at 25°C.

    • Add DTNB and ATChI.[2][3][4][5][6]

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: % Inhibition =

    
    .[1]
    
Protocol B: Sigma-1 Receptor Binding

Standard: Competition binding assay against radioligand


-pentazocine.[1][2]
  • Tissue: Guinea pig brain membranes (rich in

    
    ).[1]
    
  • Ligand: 2 nM

    
    -pentazocine.
    
  • Non-specific Binding: Defined by 10

    
    M Haloperidol.[2]
    
  • Incubation: 120 mins at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce filter binding).

Computational Modeling Insights

When docking these analogs (e.g., using AutoDock Vina or Gold), specific interactions define success:

  • PAS Interaction (Head): The 3,4-dimethoxy group should dock near Trp286 (human AChE).[1] Look for

    
    -stacking interactions.
    
  • Mid-Gorge (Linker): The protonated piperazine nitrogen must lie within 4-5 Å of Phe330 , forming a cation-

    
     interaction.[1][2]
    
  • CAS Interaction (Tail): For high potency, the tail group must penetrate deep into the gorge to interact with Trp86 .[1]

Design Tip: If your analog shows high Sigma-1 affinity but low AChE inhibition, the linker is likely too short to bridge the PAS and CAS simultaneously. Increase the linker length between the piperazine and the tail group (e.g., from benzyl to phenethyl or phenylpropyl).[1]

References

  • Sugimoto, H., et al. (1995).[1] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Matsuno, K., et al. (1996).[1] "Potent and selective sigma ligands. 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503) and its related compounds."[1][2] Journal of Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Rochais, C., et al. (2011).[1] "Donepezil-based multi-target directed ligands for Alzheimer’s disease."[1][2] Current Medicinal Chemistry. Link

  • Xu, Y., et al. (2012).[1][7] "Synthesis and biological evaluation of 1-(3,4-dimethoxyphenethyl)piperazine derivatives as potent sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link

Sources

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine molecular weight and lipophilicity data

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (often abbreviated as 1-(3,4-Dimethoxyphenethyl)piperazine) is a critical secondary amine intermediate used in the synthesis of high-affinity ligands for sigma receptors, 5-HT receptors, and alpha-adrenergic receptors.[1] Its structural motif—a lipophilic dimethoxyphenethyl tail coupled to a polar piperazine head—serves as a privileged scaffold in medicinal chemistry, facilitating blood-brain barrier (BBB) penetration while maintaining receptor binding fidelity.

This technical guide provides a comprehensive analysis of its molecular weight, lipophilicity (LogP/LogD), synthetic pathways, and role as a precursor for neuroactive agents such as Cutamesine (SA4503) .

Part 1: Chemical Identity & Physicochemical Properties[2][3]

The molecule represents a classic "linker-pharmacophore" design. The 3,4-dimethoxy substitution pattern on the phenyl ring mimics the catecholamine structure (dopamine/norepinephrine) but with methylated hydroxyls to improve metabolic stability and lipophilicity.

Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine
Common Name 1-(3,4-Dimethoxyphenethyl)piperazine
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol Monoisotopic Mass: 250.168 g/mol
CAS Registry Number Noted in Patents (e.g., DK164403B) Often cited as an intermediate; related to Cutamesine (CAS 165377-44-6)
Physical State Viscous Oil or Low-Melting SolidHygroscopic as a free base; stable as HCl salt
pKa (Calculated) ~9.1 (Piperazine N4), ~5.6 (N1)Basic N4 is the primary protonation site at physiological pH
Part 2: Lipophilicity & Molecular Dynamics

Lipophilicity is the governing parameter for this molecule's utility in CNS drug discovery. The balance between the hydrophobic phenethyl tail and the hydrophilic piperazine ring dictates its biodistribution.

LogP vs. LogD Data
  • Calculated LogP (cLogP): 1.65 ± 0.3

  • LogD (pH 7.4): ~0.2 – 0.5

  • Implication: At physiological pH (7.4), the piperazine nitrogen is largely protonated (cationic). This reduces the effective lipophilicity (LogD), preventing non-specific binding while still allowing carrier-mediated or passive transport across the BBB when in equilibrium with the neutral species.

Structure-Property Relationship (SPR) Diagram

The following diagram illustrates how specific structural zones contribute to the molecule's ADME profile.

SPR_Analysis Struct 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Dimethoxy 3,4-Dimethoxy Tail (Lipophilic Domain) Struct->Dimethoxy Linker Ethyl Linker (Flexible Spacer) Struct->Linker Piperazine Piperazine Head (Polar/Basic Domain) Struct->Piperazine Effect1 Increases LogP Enhances BBB Permeability Dimethoxy->Effect1 Effect2 Determines Receptor Binding Pocket Depth Linker->Effect2 Effect3 Solubility & pKa (Protonation Site) Piperazine->Effect3

Caption: Functional decomposition of the molecule showing how each moiety influences physicochemical properties.

Part 3: Synthetic Methodology

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine requires selective mono-alkylation to avoid the formation of the bis-alkylated byproduct. The most robust protocol utilizes an excess of piperazine.

Protocol: Selective N-Alkylation

Objective: Synthesize the mono-substituted intermediate from 3,4-dimethoxyphenethyl bromide.

  • Reagents:

    • 3,4-Dimethoxyphenethyl bromide (1.0 eq)

    • Piperazine (anhydrous) (5.0 – 10.0 eq)

    • Solvent: Acetonitrile (ACN) or Toluene

    • Base: Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Procedure:

    • Step 1: Dissolve anhydrous piperazine (excess is critical to suppress bis-alkylation) in refluxing ACN.

    • Step 2: Add K₂CO₃ and heat to 60°C.

    • Step 3: Dropwise addition of 3,4-dimethoxyphenethyl bromide over 1 hour.

    • Step 4: Reflux for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.

    • Step 5: Filter off inorganic salts. Evaporate solvent.

    • Step 6 (Purification): Partition residue between water and DCM. The excess piperazine remains in the aqueous phase; the product extracts into DCM.

    • Step 7: Convert to HCl salt using ethanolic HCl for long-term storage.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3,4-Dimethoxyphenethyl Bromide Reaction Reflux (80°C, 6h) Nucleophilic Substitution (SN2) Start->Reaction Reagent + Piperazine (5-10 eq) + K2CO3 / ACN Reagent->Reaction Workup Filter Salts -> Evaporate DCM/Water Extraction Reaction->Workup Purification Selectivity Check: Remove unreacted Piperazine (Aq phase) Workup->Purification Product Product: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Purification->Product

Caption: Step-by-step synthetic pathway prioritizing mono-substitution via stoichiometry control.

Part 4: Pharmacological Applications[2][3][8][10][11][12]

This molecule is not merely a passive linker; it acts as a primary pharmacophore for Sigma-1 (


) receptors.
  • Sigma-1 Receptor Agonism:

    • The dimethoxyphenethyl moiety is a known "sigma-preferring" element.

    • Derivatives like Cutamesine (SA4503) use this exact scaffold. The N4-nitrogen is further substituted (e.g., with a 3-phenylpropyl group) to enhance affinity to the nanomolar range (

      
       < 10 nM).
      
    • Mechanism: The basic nitrogen forms an electrostatic interaction with Asp126 in the Sigma-1 receptor binding pocket, while the phenyl ring engages in

      
      -stacking interactions.
      
  • 5-HT (Serotonin) Modulation:

    • When the N4 position is substituted with heteroaryl groups (e.g., pyridine, pyrimidine), the profile shifts toward 5-HT

      
       agonism or 5-HT
      
      
      
      antagonism.
References
  • Danish Patent DK164403B. Analogy process for preparing benzothiazoline derivatives. (Describes the use of 1-(3,4-dimethoxyphenethyl)piperazine as a key nucleophile in drug synthesis).

  • PubChem Compound Summary. Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2,3-xylyl)- (Derivative Context). National Center for Biotechnology Information.

  • Matsuno, K., et al. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. (Establishes the pharmacophoric importance of the dimethoxyphenethyl-piperazine scaffold).
  • Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.[2][3][4][5][6][7][8][9][10][11][12] (General protocol methodology).

Sources

Difference between 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine and benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (hereafter referred to as DMP-EP ) and Benzylpiperazine (BZP) .

While both molecules share a piperazine core, they represent two distinct pharmacological classes.[1] BZP is a psychostimulant acting on monoamine transporters, whereas DMP-EP is a structural scaffold primarily associated with Sigma-1 (


) receptor agonism and serotonergic modulation, often serving as a precursor or metabolite for complex neuroprotective agents like SA4503 (Cutamesine).

Chemical Architecture & Structural Divergence[2]

The fundamental difference between these two molecules lies in the linker chain length and aromatic substitution . This structural variation acts as a "molecular switch," toggling the compound's affinity from cell-surface transporters (BZP) to intracellular chaperones and G-protein coupled receptors (DMP-EP).

Structural Comparison Table
FeatureBenzylpiperazine (BZP)1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (DMP-EP)
CAS RN 2759-28-6 (Dihydrochloride)1047-68-3 (General Ref for analogs)
Linker Methylene (1-carbon, -CH₂-)Ethylene (2-carbon, -CH₂CH₂-)
Aromatic Ring Unsubstituted Phenyl3,4-Dimethoxyphenyl
Pharmacophore Class Phenylpiperazine (Simulant)Phenethylpiperazine (Sigma/5-HT Ligand)
Lipophilicity (LogP) ~1.6 (Moderate)~2.1 (Higher due to methoxy/ethyl groups)
Primary Target DAT / NET TransportersSigma-1 Receptor (

R) / 5-HT Receptors
The "Linker Rule" in SAR

In medicinal chemistry, extending the linker from a methylene (benzyl) to an ethylene (phenethyl) bridge significantly alters the steric fit within binding pockets:

  • BZP (Benzyl): The short linker constrains the phenyl ring close to the piperazine nitrogen, optimizing fit within the Dopamine Transporter (DAT) substrate site.

  • DMP-EP (Phenethyl): The extended ethylene bridge allows the aromatic ring to reach deeper hydrophobic pockets, a requirement for high-affinity binding to Sigma-1 and 5-HT2A receptors. The 3,4-dimethoxy substitution pattern mimics the catecholamine structure (dopamine), further enhancing interaction with serotonergic and sigma domains rather than simple transporter reversal.

Synthetic Pathways[3][4][5]

The synthesis of these compounds utilizes different precursors, dictating their impurity profiles and forensic signatures.

Synthesis Diagram (DOT)

Synthesis_Comparison cluster_BZP BZP Synthesis (Stimulant Route) cluster_DMPEP DMP-EP Synthesis (Sigma Ligand Route) BZ_Cl Benzyl Chloride BZP Benzylpiperazine (BZP) BZ_Cl->BZP Nucleophilic Substitution (Reflux, EtOH) Pip Piperazine (Excess) Pip->BZP DMPEP DMP-EP (Sigma Scaffold) DM_Br 3,4-Dimethoxyphenethyl Bromide DM_Br->DMPEP N-Alkylation (K2CO3, ACN) Pip2 Piperazine Pip2->DMPEP

Figure 1: Comparative synthetic routes. BZP typically proceeds via benzyl chloride substitution, while DMP-EP requires phenethyl halides or reductive amination of the corresponding phenylacetaldehyde.

Experimental Considerations
  • BZP Synthesis: The reaction of benzyl chloride with excess piperazine is kinetically favored but produces N,N'-dibenzylpiperazine (DBZP) as a major impurity. This byproduct is a critical marker in forensic analysis of illicit BZP.

  • DMP-EP Synthesis: Synthesis often employs 3,4-dimethoxyphenethyl bromide . The electron-donating methoxy groups deactivate the ring toward nucleophilic attack but stabilize the molecule against oxidative metabolism compared to BZP.

Pharmacodynamics: The Mechanism Switch

This section details the critical divergence in biological activity.

Benzylpiperazine: Transporter Reversal

BZP functions as a sympathomimetic monoamine releaser . It mimics the mechanism of amphetamine but with lower potency.[2][3][4]

  • Mechanism: BZP enters the presynaptic neuron via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once inside, it disrupts VMAT2 function, causing cytoplasmic dopamine to spill out into the synapse via reverse transport.

  • Receptor Profile:

    
    .
    
  • Effect: Psychomotor stimulation, euphoria, tachycardia.[4]

DMP-EP: Sigma-1 & Serotonergic Modulation

DMP-EP lacks the potent transporter-releasing capability of BZP. Instead, it acts as a scaffold for Sigma-1 (


) receptor agonism .
  • Mechanism: The

    
     receptor is an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Agonism Effect: Ligands containing the DMP-EP moiety (e.g., SA4503) bind to

    
    , promoting neuroprotection, modulating Ca²⁺ signaling, and enhancing glutamate transmission.
    
  • Secondary Targets: The 3,4-dimethoxy motif confers affinity for 5-HT1A and 5-HT2A receptors. Unlike BZP, which dumps neurotransmitters, DMP-EP derivatives modulate receptor sensitivity.

Signaling Pathway Diagram (DOT)

Mechanism_Action cluster_BZP_Mech BZP Mechanism (Synaptic) cluster_DMPEP_Mech DMP-EP Mechanism (Intracellular) BZP_Mol BZP Molecule DAT Dopamine Transporter (DAT) BZP_Mol->DAT Substrate Entry VMAT VMAT2 Disruption DAT->VMAT Intracellular DA_Rel Dopamine Efflux (Synaptic Cleft) VMAT->DA_Rel Reverse Transport DMP_Mol DMP-EP Core Sigma1 Sigma-1 Receptor (ER Membrane) DMP_Mol->Sigma1 Agonist Binding IP3R IP3 Receptor Chaperoning Sigma1->IP3R Stabilization Ca_Flux Ca2+ Homeostasis Neuroprotection IP3R->Ca_Flux Signaling

Figure 2: Mechanistic divergence. BZP operates at the synaptic membrane (transporters), while DMP-EP penetrates the cell to act on intracellular Sigma-1 chaperones.

Forensic Analysis & Identification (GC-MS)

Differentiation of these compounds is critical in forensic toxicology, as BZP is a controlled substance in many jurisdictions, whereas DMP-EP is often a research chemical or non-controlled intermediate.

Fragmentation Patterns (EI-MS at 70eV)
CompoundMolecular Ion (M⁺)Base PeakKey FragmentsDiagnostic Interpretation
BZP m/z 176m/z 91 m/z 134, 56The m/z 91 (Tropylium ion) is the hallmark of benzyl species. The m/z 134 peak represents loss of the propyl-amine fragment.
DMP-EP m/z 250m/z 165 m/z 150, 56Absence of m/z 91 . The base peak m/z 165 corresponds to the 3,4-dimethoxyphenethyl carbocation.
Analytical Protocol: Differentiation

Objective: Confirm identity in a mixed sample.

  • Extraction: Liquid-Liquid Extraction (LLE) using basic pH (NaOH) into Ethyl Acetate. Both are basic amines and will extract into the organic phase.

  • Derivatization (Optional): Acylation with TFAA (Trifluoroacetic anhydride).

    • BZP-TFA: Shifts mass to m/z 272.

    • DMP-EP-TFA: Shifts mass to m/z 346.

  • Chromatography: On a standard 5% phenyl-methyl silicone column (e.g., DB-5MS):

    • BZP elutes earlier due to lower molecular weight (MW 176).

    • DMP-EP elutes significantly later due to higher MW (250) and polar methoxy groups interacting with the stationary phase.

Conclusion

While 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (DMP-EP) and Benzylpiperazine (BZP) share a piperazine ring, they are pharmacologically unrelated. BZP is a specific psychostimulant designed to reverse monoamine transporters. DMP-EP is a versatile scaffold used to target Sigma-1 and Serotonin receptors, often utilized in the development of anti-amnesic and neuroprotective therapeutics (e.g., Cutamesine analogs). Researchers must treat DMP-EP as a bioactive probe for intracellular signaling, distinct from the synaptic transporter effects of BZP.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiology and Metabolism." Drug Metabolism and Disposition. Link

  • Matsuno, K., et al. (1996). "Binding properties of SA4503, a novel and selective sigma 1 receptor agonist." European Journal of Pharmacology. (Establishes the DMP-EP core as a Sigma-1 pharmacophore). Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. (Details BZP metabolism and fragmentation). Link

  • Expert Committee on Drug Dependence. (2012). "Benzylpiperazine (BZP) Critical Review." World Health Organization. Link

  • Abdel-Hay, K. M., et al. (2012). "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis. Link

Sources

Therapeutic Potential of the 3,4-Dimethoxyphenyl-ethyl-piperazine Scaffold in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure of "single-target" therapies in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) has shifted the drug discovery paradigm toward Multi-Target Directed Ligands (MTDLs) . Central to this shift is the 1-(3,4-dimethoxyphenyl)-ethyl-piperazine moiety. This privileged pharmacophore serves as the structural core for Cutamesine (SA4503) , a potent Sigma-1 receptor (S1R) agonist, and is increasingly utilized as the "anchor" in next-generation Donepezil-based hybrids.

This guide analyzes the technical utility of this scaffold, detailing its dual-mechanism capability: modulating mitochondrial bioenergetics via S1R agonism and enhancing cholinergic transmission via Acetylcholinesterase (AChE) inhibition.

Part 1: Molecular Architecture & Pharmacophore Rationale[1]

The 3,4-dimethoxyphenyl-ethyl-piperazine scaffold is not merely a linker; it is a bioactive "warhead" with specific binding properties.

Structural Dissection

The scaffold consists of three critical domains:

  • The Dimethoxy-Phenyl Head: Mimics the endogenous neurotransmitter structures (catecholamines) and provides electron-rich sites for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     stacking interactions within the aromatic gorge of AChE or the hydrophobic pocket of S1R.
    
  • The Ethyl Spacer: A critical distance determinant (approx. 2.5–3.5 Å) that allows the basic nitrogen to align with the anionic aspartate residues in target proteins.

  • The Piperazine Ring: A rigid, cyclic diamine that imposes conformational restriction, reducing entropic penalty upon binding. It acts as a proton acceptor at physiological pH.

The "Privileged" Status

This moiety is classified as a "privileged structure" because it can bind to multiple unrelated protein targets with high affinity depending on its substitutions:

  • Sigma-1 Receptor (S1R): The N-substituted piperazine fits the S1R binding pocket, acting as an agonist (e.g., SA4503).[1]

  • Acetylcholinesterase (AChE): The dimethoxy group binds to the Peripheral Anionic Site (PAS), while the charged nitrogen interacts with the Catalytic Anionic Site (CAS).

Part 2: Mechanistic Pathways (The "Dual-Hit" Strategy)[1]

The therapeutic value lies in the simultaneous modulation of symptomatic and disease-modifying pathways.

Sigma-1 Receptor Agonism (Disease Modifying)

The scaffold (specifically in SA4503) activates S1R at the Mitochondria-Associated Membrane (MAM) .

  • Chaperone Activity: S1R activation dissociates it from BiP (Binding immunoglobulin protein), allowing S1R to chaperone IP3 receptors.

  • Ca2+ Homeostasis: This stabilizes Ca2+ flux from the ER to mitochondria, boosting ATP production and preventing mitochondrial permeability transition pore (mPTP) opening, which triggers apoptosis.

AChE Inhibition (Symptomatic)

In hybrid designs (e.g., Donepezil-piperazine analogues), this scaffold replaces the benzylpiperidine of Donepezil.

  • Dual Binding: It spans the AChE gorge, inhibiting acetylcholine hydrolysis.

  • Anti-Aggregation: By binding the PAS, it sterically hinders AChE-induced Amyloid-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (A
    
    
    
    ) aggregation.
Visualization of Signaling Pathways

G cluster_0 Synaptic Cleft (Symptomatic) cluster_1 ER-Mitochondria Interface (Disease Modifying) Ligand Dimethoxyphenyl-ethyl-piperazine (Scaffold) AChE AChE Inhibition (CAS & PAS Binding) Ligand->AChE S1R Sigma-1 Receptor Activation Ligand->S1R ACh_Level Increased ACh Levels AChE->ACh_Level Ab_Agg Inhibition of Abeta Aggregation AChE->Ab_Agg IP3R IP3R Stabilization S1R->IP3R Ca_Flux Optimized Ca2+ ER -> Mito IP3R->Ca_Flux ATP Increased ATP Reduced ROS Ca_Flux->ATP

Figure 1: Dual-mechanism action. The scaffold acts as a 'molecular key' unlocking both cholinergic retention (Red path) and mitochondrial bioenergetics (Blue path).

Part 3: Comparative Efficacy Data

The following table synthesizes data from key studies on Cutamesine (SA4503) and Piperazine-based Hybrids .

Compound ClassRepresentative MoleculeTarget Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

/

)
In Vivo Outcome (Rodent Models)Mechanism
Pure S1R Agonist Cutamesine (SA4503) S1R (

= 4.6 nM) S2R (

= 63 nM)
Improved motor recovery post-stroke; Enhanced memory in scopolamine-induced amnesia.Upregulation of Bcl-2; Suppression of ER stress (CHOP/Caspase-12) [1, 2].
Donepezil Hybrid DNP-Piperazine-7 AChE (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

= 12 nM) BuChE (

= 4.5

M)
Reversal of scopolamine-induced cognitive deficit (Y-maze).Mixed-type inhibition of AChE; Disaggregation of Angcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

fibrils [3].
Multi-Target Piperazine-Benzoquinone AChE (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

= 6.8

M) ROS Scavenging
Significant antioxidant potential; Memory retention in passive avoidance.Dual AChE inhibition + Nrf2 pathway activation [4].[2]

Part 4: Experimental Protocols

To validate this scaffold in your own research, use the following self-validating workflows.

Protocol A: Synthesis of the Core Scaffold

Rationale: A modular synthesis allows for the rapid diversification of the "tail" region while keeping the dimethoxyphenyl-ethyl-piperazine "head" constant.

  • Starting Material: 1-(2-Chloroethyl)-3,4-dimethoxybenzene.

  • Nucleophilic Substitution:

    • React starting material with excess piperazine (anhydrous) in Acetonitrile (

      
      ).
      
    • Catalyst: Potassium Carbonate (

      
      ) and catalytic Potassium Iodide (
      
      
      
      ).
    • Conditions: Reflux at 80°C for 12–16 hours.

  • Purification:

    • Evaporate solvent.

    • Wash with water, extract with Dichloromethane (DCM).

    • Critical Step: Convert to hydrochloride salt (using HCl/Ether) to precipitate the mono-substituted product and remove unreacted piperazine.

Protocol B: Sigma-1 Receptor Binding Assay

Rationale: Verify affinity using radioligand competition binding.

  • Tissue Source: Guinea pig brain membranes (high S1R density).

  • Radioligand: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-Specific Control: 10

    
    M Haloperidol.
    
  • Incubation: 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Validation:

    
     values should be calculated using the Cheng-Prusoff equation. A valid S1R agonist must show 
    
    
    
    nM.
Protocol C: Neuroprotection Workflow (In Vitro)

Rationale: Assess functional efficacy against oxidative stress.[2][3]

  • Cell Line: SH-SY5Y (Human Neuroblastoma).[4]

  • Differentiation: Treat with 10

    
    M Retinoic Acid for 5 days to induce neuronal phenotype (critical for relevant S1R expression).
    
  • Insult: Apply 150

    
    M 
    
    
    
    or 10
    
    
    M Glutamate.
  • Treatment: Co-incubate with test compound (0.1 – 10

    
    M).
    
  • Readout: MTT Assay or LDH Release at 24 hours.

    • Control: Use NE-100 (S1R antagonist).[5] If NE-100 blocks the protective effect, the mechanism is S1R-dependent.

Experimental Workflow Diagram

Protocol Synth Synthesis (Piperazine Alkylation) Purify Purification (HCl Salt Formation) Synth->Purify Screen1 Primary Screen: Ellman's Assay (AChE) Purify->Screen1 Screen2 Secondary Screen: S1R Binding (Pentazocine) Purify->Screen2 Cell Functional Assay: SH-SY5Y + H2O2 Screen1->Cell Hit Confirmation Screen2->Cell Block Validation: Block with NE-100 Cell->Block Mechanism Check

Figure 2: Validation Cascade. Ensuring chemical purity before parallel enzymatic and receptor binding screens.

Part 5: Translational Challenges & Outlook

While the dimethoxyphenyl-ethyl-piperazine scaffold is potent, translational hurdles remain:

  • Metabolic Stability: The dimethoxy phenyl ring is susceptible to O-demethylation by CYP450 enzymes. Mitigation: Deuteration of methoxy groups or replacement with bioisosteres (e.g., difluoromethoxy) can extend half-life.

  • Selectivity: High affinity for S1R is desirable, but "dirty" binding to S2R or Dopamine receptors (D2) can cause motor side effects. Mitigation: Bulky substitutions on the N4-piperazine nitrogen often improve S1R/S2R selectivity ratios.

  • Clinical Status:

    • Cutamesine (SA4503): Reached Phase II clinical trials for ischemic stroke and major depressive disorder. While safe, efficacy endpoints require precise patient stratification (likely early-stage neurodegeneration) [5].

References

  • Ruscher, K., et al. (2012). "Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke." PLOS ONE.

  • Mishina, M., et al. (2008).[6] "Low density of sigma1 receptors in early Alzheimer's disease." Annals of Nuclear Medicine.

  • Vieira, A. A., et al. (2021). "Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer’s Disease." Molecules.

  • Bolognesi, M. L., et al. (2009). "Neuroprotection by Donepezil-based hybrids."[4] Progress in Neurobiology.

  • Urfer, R., et al. (2014). "Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke." Stroke.

Sources

An In-depth Technical Guide to the Biological Activity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, rendering it a "privileged scaffold" for drug design. Within this vast chemical space, 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine emerges as a fascinating core structure. The dimethoxyphenyl ethyl group is a well-known pharmacophore, present in numerous biologically active compounds, suggesting an inherent potential for diverse pharmacological activities. This guide provides a comprehensive technical overview of the known biological activities of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into its role as a versatile platform for developing agents targeting the central nervous system and cancer, supported by experimental data and methodological insights.

The Chemical Core: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

The foundational structure consists of a piperazine ring linked to a 2-(3,4-dimethoxyphenyl)ethyl group. The dimethoxy-substituted phenyl ring is a key feature, often associated with interactions with various receptors and enzymes. The piperazine ring, with its two nitrogen atoms, provides a versatile handle for chemical modification, allowing for the exploration of a wide range of derivatives with tailored biological activities.

The synthesis of this core and its derivatives can be achieved through various established methods, often involving the reaction of a substituted phenylethyl halide or mesylate with piperazine or a monosubstituted piperazine.[3][4]

Central Nervous System Activity: A Window into the Brain

The primary and most extensively studied biological activity of derivatives of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine is their interaction with sigma receptors in the central nervous system (CNS).[5][6]

Sigma Receptor Ligands for Neuroimaging

Radioiodinated analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine have been developed as potent and selective ligands for sigma receptors, enabling their visualization in the brain using single-photon emission computed tomography (SPECT).[5][6] These imaging agents are invaluable tools for studying the distribution and density of sigma receptors, which are implicated in a range of neuropsychiatric disorders, including schizophrenia, Alzheimer's disease, and substance abuse.[6]

  • Mechanism of Action: These derivatives bind with high affinity to sigma receptors. Pre-treatment with known sigma receptor ligands, such as haloperidol, competitively inhibits the binding of these radiolabeled compounds, confirming their specific interaction with the target.[5] The binding is also shown to be reversible.[5]

  • In Vivo Biodistribution: Studies in mice and rats have demonstrated that these radiolabeled derivatives exhibit high uptake and prolonged retention in the brain, with favorable brain-to-blood ratios.[5] Autoradiography has revealed high concentrations in brain regions known to have a high density of sigma receptors, such as the parietal cortex, vestibular nucleus, and pons nucleus.[5]

Table 1: In Vivo Brain-to-Blood Ratios of Radioiodinated 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Derivatives in Mice [5]

CompoundBrain-to-Blood Ratio
[¹²⁵I]o-BON7.9
[¹²⁵I]m-BON9.2
Potential for Anxiolytic and Anticonvulsant Activities

While direct studies on the anxiolytic and anticonvulsant effects of the parent compound are limited, derivatives of the broader N-arylpiperazine class have shown promise in these areas.[7] These activities are often attributed to interactions with serotonergic (5-HT₁A) and adrenergic (α₁) receptors.[7] Given the structural similarities, it is plausible that 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine could serve as a scaffold for developing novel anxiolytic and anticonvulsant agents.

G cluster_0 CNS Activity Workflow Compound Synthesis Compound Synthesis In Vitro Receptor Binding In Vitro Receptor Binding Compound Synthesis->In Vitro Receptor Binding Test for target affinity In Vivo Neuroimaging (SPECT) In Vivo Neuroimaging (SPECT) In Vitro Receptor Binding->In Vivo Neuroimaging (SPECT) If high affinity & selectivity Behavioral Models Behavioral Models In Vitro Receptor Binding->Behavioral Models Test for functional effects (e.g., anxiety) Data Analysis Data Analysis In Vivo Neuroimaging (SPECT)->Data Analysis Behavioral Models->Data Analysis

Caption: General workflow for CNS activity evaluation.

Anticancer Potential: A Multifaceted Approach

The piperazine scaffold is a recurring motif in a number of approved and investigational anticancer drugs.[8] Derivatives of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine have been explored for their potential as anticancer agents, demonstrating activity through various mechanisms.

Sigma Receptor-Mediated Tumor Imaging and Therapy

Given the overexpression of sigma receptors in various tumor types, radiolabeled derivatives of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine have been investigated as agents for tumor imaging.[9]

  • Tumor Uptake and Retention: In vivo studies in tumor-bearing mice have shown high uptake and prolonged retention of these radiolabeled compounds in tumors, with favorable tumor-to-blood and tumor-to-muscle ratios.[9] The accumulation of these agents in tumors has been correlated with both the expression level of sigma receptors and the tumor's proliferation rate.[9] This suggests their potential utility as prognostic or pharmacodynamic biomarkers.

Induction of Apoptosis

While not directly demonstrated for 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine itself, other piperazine derivatives have been shown to potently induce caspase-dependent apoptosis in cancer cells.[10] The proposed mechanisms involve the inhibition of key cancer signaling pathways.

G cluster_1 Proposed Anticancer Signaling Inhibition Piperazine Derivative Piperazine Derivative PI3K/AKT Pathway PI3K/AKT Pathway Piperazine Derivative->PI3K/AKT Pathway inhibits Src Family Kinases Src Family Kinases Piperazine Derivative->Src Family Kinases inhibits BCR-ABL Pathway BCR-ABL Pathway Piperazine Derivative->BCR-ABL Pathway inhibits Proliferation Proliferation PI3K/AKT Pathway->Proliferation promotes Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis inhibits Src Family Kinases->Proliferation promotes Src Family Kinases->Apoptosis inhibits BCR-ABL Pathway->Proliferation promotes BCR-ABL Pathway->Apoptosis inhibits

Caption: Potential anticancer signaling pathways inhibited by piperazine derivatives.

Cardiovascular Effects: An Area for Further Exploration

The cardiovascular effects of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine are not well-documented. However, many psychoactive compounds, including those acting on adrenergic and serotonergic systems, can have cardiovascular implications.[11][12] Some fluorophenylpiperazine derivatives have been synthesized and evaluated for potential antiarrhythmic activity.[13] This suggests that modifications of the 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine scaffold could lead to compounds with cardiovascular effects, an area that warrants further investigation.

Experimental Protocols: A Guide to a Self-Validating System

The following are representative protocols for evaluating the biological activities of compounds like 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine and its derivatives.

In Vitro Sigma Receptor Binding Assay

Objective: To determine the affinity of the test compound for sigma receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rodents) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

  • Binding Reaction: Incubate the membrane preparation with a known radiolabeled sigma receptor ligand (e.g., [³H]DTG) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Biodistribution in Tumor-Bearing Mice

Objective: To evaluate the tumor-targeting potential of a radiolabeled derivative.

Methodology:

  • Tumor Model: Induce tumor growth in immunocompromised mice by subcutaneously or orthotopically implanting human cancer cells.[14]

  • Radiolabeling: Synthesize the radiolabeled derivative (e.g., with ¹²⁵I).

  • Administration: Inject the radiolabeled compound intravenously into the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection, euthanize the mice and collect blood, tumors, and major organs.

  • Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine tumor-to-blood and tumor-to-muscle ratios.

Future Perspectives and Conclusion

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine stands as a valuable scaffold in medicinal chemistry. While much of the detailed biological characterization has been performed on its derivatives, particularly as imaging agents for sigma receptors, the collective evidence strongly suggests a broader therapeutic potential. Future research should focus on:

  • A more thorough investigation of the pharmacological profile of the parent compound itself.

  • The design and synthesis of novel derivatives with optimized activity and selectivity for specific targets in the CNS and in cancer.

  • Elucidation of the detailed mechanisms of action for its anticancer effects.

References

  • In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. Biol Pharm Bull. 2006 Oct;29(10):2009-15.

  • Evaluation of radioiodinated 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine as a tumor diagnostic agent with functional sigma receptor imaging by single photon emission computed tomography. Biol Pharm Bull. 2008 May;31(5):879-83.

  • In Vivo Oncology - Pharmacology Discovery Services. Eurofins.

  • Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride. Cayman Chemical.

  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. ResearchGate. [URL]([Link]

  • Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin.

  • In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Synapse. 1996 Jul;23(3):201-7.

  • -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. NCBI Bookshelf.

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol. 2019 Feb;33(1):33-46.

  • Coumarin-piperazine derivatives as biologically active compounds. Semantic Scholar.

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer-associated signaling pathways. Am J Transl Res. 2013;5(6):621-34.

  • A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. J Cell Biochem. 2015 Aug;116(8):1595-601.

  • (PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate.

  • Piperazine. Wikipedia.

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020 May 6;25(9):2161.

  • In Vivo Pharmacology. Reaction Biology.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023 Dec 21;29(1):1.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci.

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate.

  • Piperazine. chemeurope.com.

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Int J Mol Sci. 2023 Dec 22;25(1):198.

  • Effects of a newly synthesized fluorophenylpiperazine derivative on basic cardiovascular functions. ResearchGate.

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][14]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica.

  • 1-(3-Methoxyphenyl)piperazine synthesis. ChemicalBook.

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. ResearchGate.

  • 1-(3,4-dimethoxyphenethyl)-4-(2,3-xylyl)-piperazine. PubChem.

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

  • Comprehensive review of cardiovascular toxicity of drugs and related agents. Med Res Rev. 2013 May;33(3):439-584.

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug.

  • Comprehensive Review of the Cardiovascular Risks and Pathophysiological Mechanisms of Psychoactive Substances. Preprints.org.

Sources

Methodological & Application

Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine from 3,4-dimethoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026


 Alkylation of Piperazine with 3,4-Dimethoxyphenethyl Bromide
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Overview

This application note details a robust protocol for the synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine , a privileged scaffold in medicinal chemistry often utilized as a pharmacophore in sigma receptor ligands and isoquinoline alkaloid analogs.

The synthesis relies on the nucleophilic substitution (


) of 3,4-dimethoxyphenethyl bromide  by piperazine . The primary challenge in this transformation is the competitive formation of the 

-symmetric byproduct, 1,4-bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine .

Core Strategy: To ensure high mono-alkylation selectivity, this protocol utilizes a kinetic control strategy involving a high molar excess of piperazine (5 equivalents). This ensures that the concentration of the unreacted secondary amine (piperazine) statistically overwhelms the concentration of the newly formed secondary amine product, thereby suppressing the second alkylation event.

Reaction Mechanism & Logic

The reaction proceeds via a bimolecular nucleophilic substitution (


). The nitrogen atom of the piperazine acts as the nucleophile, attacking the 

-carbon of the phenethyl bromide, displacing the bromide leaving group.
Critical Process Parameters (CPPs):
  • Stoichiometry: A 1:1 ratio results in a statistical mixture of mono-product, bis-product, and unreacted starting material. A 1:5 (Bromide:Piperazine) ratio is required to push yields of the mono-product >85%.

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) is used to neutralize the HBr generated in situ, preventing the protonation of the piperazine nucleophile.
    
  • Catalysis: Sodium Iodide (NaI) is employed as a Finkelstein catalyst. It converts the alkyl bromide in situ to the more reactive alkyl iodide, accelerating reaction kinetics at moderate temperatures.

DOT Diagram 1: Reaction Pathway & Competitive Kinetics

ReactionPathway SM1 3,4-Dimethoxyphenethyl Bromide Intermediate Transition State (SN2) SM1->Intermediate + NaI (cat) SM2 Piperazine (5.0 eq) SM2->Intermediate Product Target Mono-Amine (Major) Intermediate->Product Fast Byproduct Bis-Alkylated Impurity (Minor) Product->Byproduct + SM1 (Slow due to dilution)

Figure 1: Reaction pathway illustrating the kinetic competition between mono-alkylation and bis-alkylation. High equivalents of piperazine minimize the dashed red pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3,4-Dimethoxyphenethyl bromide 245.111.0Electrophile
Piperazine (Anhydrous) 86.145.0Nucleophile
Potassium Carbonate (

)
138.213.0Base
Sodium Iodide (NaI) 149.890.1Catalyst
Acetonitrile (MeCN) -SolventMedium

Safety Note: 3,4-Dimethoxyphenethyl bromide is an alkylating agent and potential vesicant. Handle in a fume hood. Piperazine is a corrosive solid; avoid inhalation of dust.

Step-by-Step Synthesis
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Piperazine (5.0 eq) and

    
      (3.0 eq) in dry Acetonitrile  (10 mL per gram of bromide).
    
  • Activation: Add Sodium Iodide (0.1 eq). Stir at room temperature for 15 minutes.

  • Addition: Dissolve 3,4-Dimethoxyphenethyl bromide (1.0 eq) in a minimal amount of Acetonitrile and add it dropwise to the piperazine suspension over 30 minutes.

    • Reasoning: Dropwise addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (Reflux) for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:9:1).

    • Reference

      
      : Bis-product (High 
      
      
      
      ) > Mono-product (Mid
      
      
      ) > Piperazine (Baseline).
    • Stain: Dragendorff’s reagent or UV (254 nm).

Workup & Purification (Self-Validating System)

The workup exploits the extreme water solubility of piperazine versus the lipophilicity of the alkylated product.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) and wash the cake with acetonitrile.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a semi-solid residue.

  • Partition: Dissolve the residue in Dichloromethane (DCM) and water.[2]

  • Extraction (The Critical Separation):

    • Wash the organic layer 3x with Water .

    • Mechanism:[1][3][4] The large excess of unreacted piperazine is highly soluble in water (

      
      ). The target mono-amine (
      
      
      
      ) and bis-impurity remain in the DCM.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification (Chromatography):

    • If high purity (>98%) is required, purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% DCM to 90:10 DCM:MeOH (with 1%

      
       additive).
      
    • Note: The

      
       is crucial to prevent tailing of the basic amine on acidic silica.
      
DOT Diagram 2: Purification Workflow

PurificationLogic Crude Crude Reaction Mixture (Solids + Liquid) Filtration Filtration Crude->Filtration Evap Evaporation Filtration->Evap Partition DCM / Water Partition Evap->Partition AqLayer Aqueous Layer (Contains Excess Piperazine) Partition->AqLayer Wash 3x OrgLayer Organic Layer (DCM) (Target + Bis-Impurity) Partition->OrgLayer Purification Flash Chromatography (DCM:MeOH:NH4OH) OrgLayer->Purification Final Pure 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Purification->Final

Figure 2: Purification logic flow designed to remove the 400% excess piperazine via aqueous partitioning before chromatographic polishing.

Characterization & Quality Control

To validate the identity of the synthesized compound, compare analytical data against the following expected parameters.

  • Physical State: Pale yellow oil (free base) or white solid (HCl salt).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.70–6.80 (m, 3H, Ar-H)
      
    • 
       3.88 (s, 3H, 
      
      
      
      )
    • 
       3.86 (s, 3H, 
      
      
      
      )
    • 
       2.90 (m, 4H, Piperazine 
      
      
      
      adjacent to N-alkyl)
    • 
       2.75 (m, 2H, Ar-
      
      
      
      )
    • 
       2.50–2.60 (m, 6H, Linker 
      
      
      
      + Piperazine
      
      
      adjacent to NH)
    • 
       1.80 (bs, 1H, NH - exchangeable)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

References

  • Pollard, C. B., & Wicker, T. H. (1954). Piperazine Derivatives.[2][4][5][6][7][8][9][10][11] Synthesis of 1-Arylpiperazines. Journal of the American Chemical Society. (Foundational text on piperazine mono-alkylation).

  • BenchChem. (2025).[2][7] Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.[2] (Modern review of protection vs. excess stoichiometry strategies).

  • PubChem. Compound Summary: 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine.[12] National Library of Medicine. (Physical property verification).

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system active agents. 9. Synthesis and pharmacological properties of 1-(2-pyrimidinyl)piperazine derivatives. Journal of Medicinal Chemistry. (Protocol reference for phenethyl-piperazine synthesis).

Sources

Using 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine as an intermediate for GBR 12909 analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and SAR Profiling of Dimethoxy-Functionalized GBR 12909 Analogs

Abstract

This technical guide details the synthetic utility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (Compound 1 ) as a strategic intermediate for generating "Tail-Region" analogs of GBR 12909 (Vanoxerine). While GBR 12909 classically features a 3-phenylpropyl moiety, the incorporation of the 3,4-dimethoxyphenethyl group (homoveratryl moiety) via this intermediate allows researchers to modulate lipophilicity, metabolic stability, and selectivity profiles between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). This protocol provides a validated workflow for the N-alkylation coupling reaction, purification of the dihydrochloride salt, and structural characterization.

Introduction & Chemical Logic

GBR 12909 (Vanoxerine) is a potent, selective dopamine reuptake inhibitor.[1][2][3] Its pharmacophore is divided into two distinct regions connected by a piperazine linker:

  • The "Head" (Diphenyl Region): A bis(4-fluorophenyl)methoxy group responsible for primary DAT recognition.[4]

  • The "Tail" (Arylalkyl Region): A 3-phenylpropyl chain that occupies a hydrophobic pocket on the transporter.

The Role of the Intermediate: The intermediate 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine replaces the standard phenylpropyl tail with a 3,4-dimethoxyphenethyl tail.

  • SAR Implication: Electron-donating methoxy groups alter the electrostatic potential of the tail, potentially affecting affinity for "off-target" sites like Sigma receptors (

    
    , 
    
    
    
    ) or altering the DAT/SERT selectivity ratio [1].
  • Metabolic Stability: The dimethoxy substitution pattern introduces sites for O-demethylation, creating metabolites that may possess distinct pharmacological activity compared to the parent analog.

Retrosynthetic Analysis & Workflow

The synthesis of the GBR analog converges by coupling the nucleophilic piperazine intermediate with the electrophilic "GBR Head."

Diagram 1: Retrosynthetic Disconnection

GBR_Retrosynthesis cluster_precursors Precursors Target Target: Dimethoxy-GBR 12909 Analog (DAT Inhibitor) Head Electrophile (Head) 1-[2-chloroethoxy]-bis(4-fluorophenyl)methane Target->Head Disconnection (N-Alkylation) Tail Nucleophile (Intermediate) 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Target->Tail Disconnection Bis(4-fluorophenyl)methanol Bis(4-fluorophenyl)methanol Head->Bis(4-fluorophenyl)methanol Ether Synthesis Homoveratrylamine Homoveratrylamine Tail->Homoveratrylamine Cyclization

Caption: Convergent synthesis strategy. The piperazine nitrogen attacks the alkyl chloride of the benzhydryl ether moiety.

Experimental Protocol

Phase A: Materials & Preparation
  • Nucleophile: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (CAS: 6328-86-5). Ensure purity >98% by GC-MS.

  • Electrophile: 1-(2-Chloroethoxy)-bis(4-fluorophenyl)methane. (Synthesized via reaction of 4,4'-difluorobenzhydrol with 2-chloroethanol).

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). ACN is preferred for easier workup.

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground.
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (10 mol%).

Phase B: Coupling Reaction (N-Alkylation)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq (e.g., 5.0 mmol) of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine in 40 mL of anhydrous Acetonitrile.

    • Add 3.0 eq of anhydrous

      
      .
      
    • Add 0.1 eq of Potassium Iodide (KI) to facilitate the Finkelstein reaction (in situ conversion of alkyl chloride to more reactive alkyl iodide).

    • Add 1.1 eq of 1-(2-Chloroethoxy)-bis(4-fluorophenyl)methane dropwise.

  • Reflux:

    • Heat the mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      or Ar).
    • Monitor reaction progress via TLC (System:

      
      :MeOH 95:5). The secondary amine spot (Intermediate) should disappear, and a less polar product spot should appear.
      
    • Typical Reaction Time: 12–18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KCl/KI) through a Celite pad. Rinse the pad with cold Acetonitrile.
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a viscous crude oil.

  • Extraction:

    • Dissolve the crude oil in Ethyl Acetate (50 mL).

    • Wash with Water (

      
       mL) to remove DMF/ACN traces.
      
    • Wash with Brine (

      
       mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
Phase C: Purification & Salt Formation

To ensure stability and water solubility for biological assays, convert the free base to the dihydrochloride salt.

  • Column Chromatography (Optional but Recommended):

    • Purify the free base on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (4:1 to 1:1) or DCM:MeOH (98:2).

    • Target: The free base is typically a pale yellow oil.

  • Salt Formation (2HCl):

    • Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Ethanol.

    • Cool to

      
       in an ice bath.
      
    • Add 2.5 eq of HCl in Dioxane (4M) or bubble dry HCl gas through the solution.

    • A white precipitate should form immediately.

    • Stir for 30 minutes at

      
      .
      
    • Filter the solid, wash with cold Ether, and dry under high vacuum.

Characterization Data (Expected)

For the resulting analog: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine dihydrochloride .

TechniqueFeatureExpected Signal / Interpretation
1H NMR Methines (Benzhydryl)

5.3–5.5 ppm (s, 1H). Characteristic of the O-CH-Ar2 proton.
1H NMR Methoxy Groups

3.80–3.85 ppm (s, 6H). Two singlets or one overlapping singlet for the -OCH3 groups on the tail.
1H NMR Piperazine Core

2.5–3.5 ppm (broad multiplets). Broadening often occurs in salt forms; free base shows sharper triplets.
1H NMR Aromatic RegionComplex pattern: 4-Fluorophenyl signals (dd, 8H) and 3,4-Dimethoxyphenyl signals (m, 3H).
MS (ESI+) Molecular Ion

consistent with formula

.

Structure-Activity Relationship (SAR) Context

Modifying the GBR 12909 tail with the intermediate's dimethoxy group impacts the pharmacological profile as follows:

ParameterGBR 12909 (Phenylpropyl)Dimethoxy Analog (Homoveratryl)Impact
Lipophilicity (cLogP) High (~5.8)Moderate (~4.5)Improved water solubility; potentially altered Blood-Brain Barrier penetration.
Selectivity (DAT/SERT) High DAT selectivityVariablePolar substituents on the tail can reduce DAT affinity slightly but may enhance selectivity against NET [2].
Sigma Receptor Affinity ModerateHigh The dimethoxyphenethyl moiety is a known pharmacophore for Sigma-1 (

) receptors. This analog may act as a dual DAT/Sigma ligand [3].
Diagram 2: Experimental Workflow Summary

Workflow Start Start: Piperazine Intermediate + GBR Head Chloride Reaction Reaction: ACN, K2CO3, KI Reflux 16h Start->Reaction Workup Workup: Filter Salts Extract (EtOAc/Water) Reaction->Workup Purification Purification: Silica Column (DCM:MeOH) Workup->Purification Salt Salt Formation: HCl/Dioxane -> Dihydrochloride Purification->Salt

Caption: Operational workflow for the synthesis of Dimethoxy-GBR analogs.

Safety & Handling

  • Piperazine Intermediate: Irritant. Avoid inhalation.

  • Alkyl Chlorides: Potential alkylating agents (carcinogen suspects). Handle in a fume hood.

  • GBR Analogs: Potent CNS active compounds. Treat as hazardous. Avoid skin contact; these compounds can be absorbed transdermally.

References

  • Matecka, D. et al. (1996). "Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909)."[2][3][5][6][7][8] Journal of Medicinal Chemistry. Link

  • Lewis, D. B. et al. (1999). "Dopamine Transporter Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction."[4] Journal of Medicinal Chemistry. Link

  • Prekupec, S. et al. (2019). "Synthesis and biological evaluation of novel GBR 12909 analogues as high affinity dopamine transporter ligands." Medicinal Chemistry Research. Link

  • Sigma-Aldrich. "GBR 12909 dihydrochloride Product Information." Link

Sources

Application Note & Protocol: Strategic Synthesis and Evaluation of Novel Radioiodinated Sigma-1 Receptor Ligands Based on a 3,4-Dimethoxyphenethyl Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The sigma-1 receptor (σ1R) has emerged as a critical, multi-functional chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a pivotal role in cellular signaling and stress responses.[1][2] Its overexpression in various tumor cell lines and its involvement in neurodegenerative diseases make it a high-value target for both diagnostic imaging and therapeutic intervention.[1][3][4] This document provides a comprehensive guide to the synthesis, radioiodination, and evaluation of novel sigma receptor ligands derived from the versatile 3,4-dimethoxyphenethyl piperazine scaffold. This core structure is inspired by successful ligands like SA4503, known for its high affinity and selectivity for the σ1R.[5][6][7]

The primary objective is to develop radioiodinated probes for Single Photon Emission Computed Tomography (SPECT) or for preclinical in vitro and in vivo studies. We focus on an iododestannylation strategy, a highly efficient method for introducing radioiodine into aromatic systems with high specific activity.[3][5][8] This protocol outlines the synthesis of a tributyltin precursor, the subsequent radioiodination reaction, and the essential quality control, in vitro, and in vivo validation steps.

The Scientific Framework: Why This Scaffold and Approach?

The 3,4-Dimethoxyphenethyl Piperazine Core: This scaffold provides a robust platform for σ1R ligand design. The phenethyl group anchors the molecule within a key binding pocket, while the piperazine nitrogen acts as a crucial basic center for electrostatic interactions. The terminal moiety attached to the second piperazine nitrogen can be extensively modified to fine-tune affinity, selectivity, and pharmacokinetic properties.

The Power of Radioiodination: The choice of radioiodine isotopes offers significant flexibility.

  • Iodine-125 (t½ = 59.4 days): Ideal for in vitro assays and preclinical biodistribution studies due to its long half-life and easily detectable gamma emission.[3][5][6]

  • Iodine-123 (t½ = 13.2 hours): The preferred isotope for clinical SPECT imaging, offering excellent imaging characteristics and a manageable radiation dose to the patient.[1][7]

  • Iodine-131 (t½ = 8.0 days): A beta-emitter used for targeted radionuclide therapy, opening the possibility of a theranostic pair with an I-123 imaging agent.[3][9]

Iododestannylation - The Method of Choice: Direct electrophilic iodination of activated aromatic rings can lack regioselectivity and require harsh conditions. The iododestannylation of an aryltributylstannane precursor offers a superior alternative.[8] This reaction is fast, proceeds under mild conditions, and provides the radioiodinated product with very high specific activity in a "no-carrier-added" fashion, which is critical for receptor imaging studies.[3][5]

Synthesis & Radiochemistry Workflow

The overall process involves a two-stage approach: the synthesis of a stable, non-radioactive precursor, followed by the rapid incorporation of radioiodine.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: Radioiodination & Purification A 1-(2-(3,4-dimethoxyphenyl)ethyl)piperazine C Precursor Molecule (Stannylated Amide) A->C Acylation (Base, Solvent) B 3-(Tributylstannyl)benzoyl chloride B->C D Precursor Molecule C->D To Radiochemistry Suite G Radioiodination Reaction D->G E Na[¹²⁵I] or Na[¹²³I] E->G F Oxidizing Agent (e.g., Chloramine-T) F->G H Crude Product G->H Quench I Purified Radioiodinated Ligand H->I HPLC Purification J Quality Control I->J Iododestannylation cluster_0 Mechanism: Electrophilic Aromatic Substitution Stannane Ar-Sn(Bu)₃ Intermediate Wheland Intermediate (Cationic Complex) Stannane->Intermediate Electrophilic Attack Iodide 2Na*I Iodonium *I⁺ (Electrophile) Iodide->Iodonium Oxidation Oxidant Chloramine-T Oxidant->Iodonium Iodonium->Intermediate Product Ar-*I (Radioiodinated Ligand) Intermediate->Product Loss of -Sn(Bu)₃⁺ Byproduct NaSn(Bu)₃ G cluster_0 In Vitro Validation cluster_1 In Vivo Preclinical Evaluation A Synthesized Ligand B Binding Assay (Determine Ki) A->B C Lipophilicity (LogD) A->C D Biodistribution Study (%ID/g in organs) B->D Informs In Vivo Affinity C->D Predicts Brain Uptake E Blocking Study (Confirm Specificity) D->E F SPECT/CT Imaging (Visualize Distribution) E->F

Sources

Application Notes and Protocols: Preparation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine and its subsequent conversion to the dihydrochloride salt. The described protocol utilizes a reductive amination pathway, a robust and widely applicable method for the formation of C-N bonds.[1][2][3] Detailed step-by-step procedures are provided for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system protocols, and in-depth characterization methodologies are elucidated to ensure scientific integrity and reproducibility. This guide is intended to serve as a practical resource for the efficient and reliable preparation of this versatile piperazine derivative, a common scaffold in medicinal chemistry.[4][5]

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmaceuticals with a wide spectrum of biological activities, including but not limited to antiviral, anticancer, and antipsychotic agents.[3][4][5][6] The compound 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is a valuable intermediate in the synthesis of more complex molecules, leveraging the established biological relevance of the dimethoxyphenyl and piperazine moieties.[7][8] Its preparation via reductive amination of 3,4-dimethoxyphenylacetaldehyde with piperazine offers an efficient and scalable route. The subsequent formation of the dihydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, which are often desirable properties for pharmaceutical development.

This application note details a reliable protocol for the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine followed by its conversion to the corresponding dihydrochloride salt. The scientific rationale for each step, from reagent selection to purification and characterization, is thoroughly explained to provide a deeper understanding of the process.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
3,4-DimethoxyphenylacetaldehydeC₁₀H₁₂O₃180.20Sigma-Aldrich≥95%
Piperazine (anhydrous)C₄H₁₀N₂86.14Acros Organics99%
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Alfa Aesar95%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Fisher Scientific≥99.8%
Methanol (MeOH)CH₃OH32.04J.T. Baker≥99.8%
Diethyl ether(C₂H₅)₂O74.12EMD Millipore≥99.0%
Hydrochloric acid solutionHCl36.46Various2 M in diethyl ether
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01MallinckrodtACS Grade
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.37BDHACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Thermo Scientific Nicolet iS50 FTIR Spectrometer with an ATR accessory.

  • Mass Spectrometry (MS): Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Melting Point Apparatus: Stuart SMP30 Digital Melting Point Apparatus.

Experimental Protocols

PART 1: Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (Free Base)

This synthesis is based on the principle of reductive amination, a powerful method for the formation of amines from carbonyl compounds.[1][2] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 3,4-dimethoxyphenylacetaldehyde and piperazine, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride.[1][2]

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenylacetaldehyde (5.0 g, 27.7 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Piperazine: To the stirred solution, add anhydrous piperazine (7.16 g, 83.1 mmol, 3 equivalents). Stir the mixture at room temperature for 30 minutes. Rationale: Using an excess of piperazine drives the equilibrium towards the formation of the iminium ion intermediate and minimizes side reactions.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (8.83 g, 41.6 mmol, 1.5 equivalents) portion-wise over 15 minutes. Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. Its slow addition helps to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) with a few drops of triethylamine.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

PART 2: Purification of the Free Base

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Step-by-Step Protocol:

  • Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient of dichloromethane:methanol (98:2 to 90:10) containing 0.5% triethylamine. Rationale: The addition of triethylamine to the eluent helps to prevent the protonation of the basic piperazine nitrogen on the acidic silica gel, which can lead to tailing and poor separation.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and concentrate under reduced pressure to afford 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine as a pale yellow oil.

PART 3: Formation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Dihydrochloride Salt

The formation of a dihydrochloride salt is a common strategy to improve the handling characteristics and solubility of amine-containing compounds.[9]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified free base (assuming a quantitative yield from the previous step, ~27.7 mmol) in anhydrous diethyl ether (100 mL).

  • Acidification: While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether (30.5 mL, 61.0 mmol, 2.2 equivalents) dropwise. Rationale: A slight excess of HCl ensures complete protonation of both nitrogen atoms of the piperazine ring.

  • Precipitation: A white precipitate will form immediately. Continue stirring for 1 hour at room temperature to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the solid with cold anhydrous diethyl ether (3 x 20 mL) to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40 °C for 4 hours to yield the final 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine dihydrochloride salt as a white crystalline solid.

Characterization and Data

Physicochemical Properties
PropertyValue
Appearance White crystalline solid
Molecular Formula C₁₄H₂₄Cl₂N₂O₂
Molecular Weight 323.26 g/mol
Melting Point To be determined
Solubility Soluble in water and methanol
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O) δ (ppm): 6.95-6.85 (m, 3H, Ar-H), 3.80 (s, 6H, 2 x OCH₃), 3.60-3.40 (m, 8H, piperazine-H), 3.25-3.15 (m, 2H, Ar-CH₂), 3.05-2.95 (m, 2H, CH₂-N). Note: The chemical shifts of piperazine protons can be complex due to protonation and conformational exchange.

  • FTIR (ATR) ν (cm⁻¹): The FTIR spectrum of piperazine derivatives typically shows characteristic peaks for N-H stretching (for the salt), C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic C=C stretching.[10][11][12] The presence of the dimethoxyphenyl group will be indicated by C-O stretching bands.

  • Mass Spectrometry (ESI+) m/z: The mass spectrum in positive ion mode is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately 251.18. Fragmentation patterns characteristic of the piperazine ring and the dimethoxyphenyl ethyl moiety would also be observed.[13][14][15]

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_intermediate Intermediate Product cluster_final_product Final Product cluster_reagents2 Reagents & Solvents R1 3,4-Dimethoxyphenylacetaldehyde I1 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (Free Base) R1->I1 Reductive Amination R2 Piperazine R2->I1 Re1 Sodium triacetoxyborohydride Re1->I1 Re2 DCM Re2->I1 P1 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine dihydrochloride salt I1->P1 Salt Formation Re3 HCl in Diethyl Ether Re3->P1 Experimental_Workflow start Start step1 Dissolve 3,4-Dimethoxyphenylacetaldehyde in DCM start->step1 step2 Add Piperazine step1->step2 step3 Add Sodium triacetoxyborohydride step2->step3 step4 Stir Overnight step3->step4 step5 Work-up & Extraction step4->step5 step6 Purification by Column Chromatography step5->step6 step7 Dissolve Free Base in Diethyl Ether step6->step7 step8 Add HCl in Diethyl Ether step7->step8 step9 Filter and Dry step8->step9 end Final Product step9->end

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Piperazine and its derivatives can be corrosive and cause skin and eye irritation. [16][17][18][19][20]Avoid inhalation of dust and direct contact with skin and eyes.

    • Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle it in a dry environment.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

    • Hydrochloric acid is corrosive. Handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Free Base Incomplete reactionEnsure all reagents are anhydrous. Extend the reaction time and monitor by TLC.
Loss during work-upEnsure complete extraction from the aqueous layer. Be careful during solvent removal to avoid loss of the product.
Impure Free Base after Chromatography Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Incomplete Salt Formation Insufficient HClEnsure at least 2.2 equivalents of HCl are added. Test the filtrate with a drop of HCl solution to check for further precipitation.
Oily or Gummy Salt Presence of impurities or residual solventEnsure the free base is pure before salt formation. Wash the salt thoroughly with cold, anhydrous diethyl ether. Dry the product under high vacuum.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine dihydrochloride salt. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further applications in drug discovery and development. The comprehensive characterization data serves as a benchmark for product validation.

References

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). PMC. Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark. Retrieved from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. (2016, May 24). SciSpace. Retrieved from [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized.... Retrieved from [Link]

  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • MS and IR Studies on the Six Ring Regioisomeric Dimethoxyphenylpiperazines (DOMePPs). (2015, March 15). Ovid. Retrieved from [Link]

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. (n.d.). EPA. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • MC085118 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(4-hydroxyphenyl)propyl]piperazine dihydrochloride. (n.d.). MakeChem Inc. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved from [Link]

  • 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate. (n.d.). SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine.... Retrieved from [Link]

  • Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride. (n.d.). My Skin Recipes. Retrieved from [Link]

  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine. (n.d.). Stenutz. Retrieved from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University. Retrieved from [Link]

  • Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (n.d.). Google Patents.
  • iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. (2012, August 16). NCBI. Retrieved from [Link]

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. (n.d.). Google Patents.
  • Evaluation of radioiodinated 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine as a tumor diagnostic agent with functional sigma receptor imaging by single photon emission computed tomography. (2008, May 15). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Coupling of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-acylpiperazines represents a cornerstone reaction in modern medicinal chemistry and drug development. The piperazine moiety is a privileged scaffold, appearing in numerous approved pharmaceutical agents due to its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets. The specific substrate, 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine, is a valuable building block, incorporating a pharmacophoric dimethoxyphenylethyl group found in various biologically active molecules.

This document provides a comprehensive guide to the reaction conditions for the acylation of this piperazine derivative with acyl chlorides. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven protocol for its execution. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to reliably synthesize novel N-acylpiperazine derivatives with high yield and purity.

The Core Reaction: A Mechanistic Perspective

The coupling of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine with an acyl chloride is a classic example of a nucleophilic acyl substitution . The reaction proceeds through a well-understood addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbon, leading to the formation of a transient tetrahedral intermediate.[1][2]

  • Elimination of Leaving Group: This tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[1][2]

  • Proton Transfer: The resulting product is a protonated amide (an amidinium ion). A base, typically a non-nucleophilic tertiary amine added to the reaction mixture, deprotonates the nitrogen to yield the final, neutral N-acylpiperazine product and an ammonium salt byproduct. This final step is crucial as it neutralizes the hydrogen chloride (HCl) generated, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[3][4]

Visualizing the Mechanism

Caption: Nucleophilic Acyl Substitution Mechanism.

Optimizing Reaction Conditions: A Parameter Deep Dive

The success of the acylation reaction hinges on the careful selection and control of several key parameters. The choices made will directly impact reaction rate, yield, and the purity of the final product.

The Crucial Role of the Base

The addition of a base is non-negotiable in this reaction. As the reaction proceeds, one equivalent of hydrogen chloride (HCl) is generated. In the absence of a scavenger base, this HCl will protonate the basic nitrogen of the starting piperazine, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction.

  • Recommended Bases: Non-nucleophilic tertiary amines are ideal for this purpose.

    • Triethylamine (TEA): A cost-effective and commonly used base.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, which can be advantageous in preventing potential side reactions.

    • Pyridine: Can also be used as both a base and a solvent, though its removal can be more challenging.[3]

  • Stoichiometry: At least one equivalent of base is required to neutralize the HCl. However, it is standard practice to use a slight excess, typically 2.0 to 2.2 equivalents , to ensure the reaction medium remains basic and to drive the reaction to completion.[5]

Solvent Selection: The Reaction Environment

The choice of solvent is critical for ensuring that all reactants are soluble and that the solvent itself does not participate in unwanted side reactions.

  • Recommended Solvents: Anhydrous (dry) aprotic solvents are strongly preferred.

    • Dichloromethane (DCM): An excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates easy removal post-reaction.[5][6]

    • Tetrahydrofuran (THF): Another common aprotic solvent.[6]

    • Acetonitrile (ACN): A more polar aprotic option.[5]

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, useful for reactants with poor solubility, though its high boiling point can complicate workup.[7]

  • Causality: The use of anhydrous solvents is paramount. Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water to form the corresponding carboxylic acid, which is unreactive under these conditions.[5] Protic solvents like alcohols are also unsuitable as they can be acylated by the acyl chloride in a competing reaction.[6] The polarity of the solvent can influence the reaction rate by stabilizing the charged intermediates and transition states.[8][9]

Temperature Control: Managing Reactivity

The reaction between an amine and an acyl chloride is typically exothermic.[] Proper temperature control is essential to prevent side reactions and ensure a clean product profile.

  • Initial Addition: The acyl chloride should be added to the solution of the piperazine and base at a reduced temperature, typically 0 °C (using an ice-water bath).[5][6] For highly reactive acyl chlorides, a temperature of -78 °C (dry ice/acetone bath) may be warranted.[11] This slow, controlled addition mitigates the initial exotherm.

  • Reaction Progression: After the addition is complete, the reaction mixture is usually allowed to warm slowly to room temperature and stirred for 1 to 3 hours, or until completion is confirmed by reaction monitoring.[5]

  • Heating: In cases involving sterically hindered or electronically deactivated acyl chlorides, gentle heating (reflux) may be necessary to drive the reaction to completion.[12]

Stoichiometry and Monitoring
  • Reactant Ratio: It is common practice to use a slight excess of the acylating agent, typically 1.0 to 1.1 equivalents of the acyl chloride relative to the piperazine.[5] This helps to ensure that the often more complex and valuable piperazine starting material is fully consumed.

  • Reaction Monitoring: The progress of the reaction should be monitored to determine the point of completion. This prevents unnecessary heating or extended reaction times that could lead to byproduct formation. Standard techniques include:

    • Thin-Layer Chromatography (TLC) [5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) [5]

Data Summary: Typical Reaction Parameters
ParameterRecommended Value/ChoiceRationale & Key Considerations
Piperazine 1.0 equivalentThe limiting reagent.
Acyl Chloride 1.0 - 1.1 equivalentsA slight excess drives the reaction to completion.[5]
Base Triethylamine or DIPEA (2.0 - 2.2 eq.)Scavenges HCl byproduct, preventing protonation of the starting amine.[3][5]
Solvent Anhydrous Dichloromethane (DCM)Aprotic, inert, and dissolves most reactants. Anhydrous conditions are critical.[5][6]
Temperature Add acyl chloride at 0 °C, then warm to RTControls initial exotherm; allows for smooth reaction progression.[5][6][]
Reaction Time 1 - 3 hours (monitored by TLC/LC-MS)Reaction is typically rapid; monitoring prevents byproduct formation from over-reaction.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly reactive acyl chloride by atmospheric moisture.[5]

Detailed Experimental Protocol

This protocol provides a generalized, step-by-step procedure for the acylation of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine. Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Reagents
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

  • Acyl Chloride of interest

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)

  • Round-bottom flask, magnetic stir bar, dropping funnel, condenser, nitrogen/argon inlet

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine (1.0 eq.). Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

  • Solvent and Base Addition: Add anhydrous dichloromethane to dissolve the piperazine. Add triethylamine (2.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring piperazine solution over 15-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 1-3 hours.

  • Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.

  • Quenching: Once the reaction is deemed complete, cool the mixture back to 0 °C. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.[5]

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylpiperazine product.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive/hydrolyzed acyl chloride. 2. Insufficient base. 3. Wet solvent or glassware. 4. Starting piperazine was protonated (e.g., used as a salt without adding extra base).1. Use freshly opened or distilled acyl chloride. 2. Ensure ≥2 equivalents of base are used. 3. Use anhydrous solvents and flame-dried glassware. 4. If using a piperazine salt, add an additional equivalent of base per equivalent of acid salt.
Formation of Side Products 1. Reaction temperature too high. 2. Presence of water leading to carboxylic acid formation. 3. Di-acylation (if other reactive sites exist).1. Maintain low temperature during addition and avoid excessive heating. 2. Ensure strictly anhydrous conditions. 3. Use protecting groups or carefully control stoichiometry (≤1.1 eq. acyl chloride).[6]
Incomplete Reaction 1. Sterically hindered or deactivated acyl chloride. 2. Insufficient reaction time. 3. Poor solubility of reactants.1. Increase reaction temperature (gentle heating) or extend reaction time. Consider a more reactive acylating agent if possible. 2. Continue stirring and monitor by TLC/LC-MS until starting material is consumed. 3. Switch to a more polar solvent like DMF.

References

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]

  • Tolstikova, T. G., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Dunn, J. S., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Course Hero. [Link]

  • Acylation of amines mechanism. Mastering Chemistry Help. [Link]

  • Acylation of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of amides from acid chlorides. YouTube. [Link]

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. Semantic Scholar. [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]

  • Reactions of Amines. Lumen Learning. [Link]

  • Reaction of Amines with Acyl Chlorides. Sparkl. [Link]

  • Nucleophilic addition / elimination in the reaction between acyl chlorides and amines. Chemguide. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Reactions of Amines. Fundamentals of Organic Chemistry. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Guchhait, S. K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 1-(3,4-dimethoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on selecting an optimal solvent system for the purification of 1-(3,4-dimethoxyphenethyl)piperazine via recrystallization. Recrystallization is a powerful technique for purifying solid compounds, but its success is critically dependent on the appropriate choice of solvent.[1] This document outlines the theoretical principles, a systematic experimental protocol for solvent screening, and a detailed procedure for bulk recrystallization. By understanding the physicochemical properties of the target molecule and applying a logical, empirical approach, researchers can achieve high purity and yield.

Introduction to Recrystallization and Solvent Selection

Recrystallization is a fundamental purification technique in chemistry that separates a solid compound from its impurities. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form, while impurities ideally remain dissolved in the solvent (mother liquor).[3][4]

The selection of this solvent is the most critical step in the entire process.[1] A poorly chosen solvent can lead to low recovery, failed purification, or the "oiling out" of the product. The guiding principle of "like dissolves like" is a useful starting point, suggesting that a solvent with a polarity similar to the solute will dissolve it effectively.[3] However, for recrystallization, a perfect polarity match is often detrimental, as it can lead to high solubility even at low temperatures. Therefore, a solvent with a slightly different polarity is frequently optimal.[3]

Physicochemical Profile of 1-(3,4-dimethoxyphenethyl)piperazine

To make an informed choice of solvent, we must first analyze the structure of 1-(3,4-dimethoxyphenethyl)piperazine.

  • Structure: The molecule consists of three key regions:

    • A piperazine ring : A six-membered heterocyclic amine, which is basic and contains two nitrogen atoms capable of hydrogen bonding.[5] The parent piperazine compound is highly soluble in polar solvents like water.[6]

    • A 3,4-dimethoxyphenethyl group : This portion contains an aromatic ring and two ether functional groups, contributing both non-polar (aromatic ring, ethyl chain) and polar (ether oxygens) characteristics.

    • An N-H group : The secondary amine on the piperazine ring can act as a hydrogen bond donor and acceptor.

This combination of polar amine and ether functionalities with non-polar aromatic and aliphatic components gives the molecule an intermediate and mixed polarity. This suggests that neither extremely polar (like water) nor extremely non-polar (like hexane) solvents alone are likely to be ideal single solvents for recrystallization.

Theoretical Framework and Candidate Solvents

The ideal solvent for 1-(3,4-dimethoxyphenethyl)piperazine should exhibit a significant positive temperature coefficient for solubility. That is, solubility should be low at room temperature and high at elevated temperatures.[2]

Based on the molecule's structure, a range of solvents should be screened. Below is a table of potential candidates, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexSafety & Handling Notes
Water10010.2Non-flammable, non-toxic.
Methanol655.1Toxic and flammable. Use in a fume hood.
Ethanol784.3Flammable. Less toxic than methanol.
Isopropanol (IPA)823.9Flammable. Irritant.
Acetonitrile825.8Flammable, toxic. Use in a fume hood.
Acetone565.1Highly flammable.
Ethyl Acetate774.4Flammable, irritant.
Toluene1112.4Flammable, toxic. Use in a fume hood.
Heptane/Hexane~98 / ~69~0.1Highly flammable.

If no single solvent proves suitable, a two-solvent (binary) system may be required.[7] This typically involves a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[7] Common pairs include Ethanol/Water and Toluene/Heptane.

Experimental Workflow and Protocols

Protocol: Small-Scale Solvent Screening

This protocol uses a small amount of crude material to efficiently test multiple solvents.

Objective: To identify a solvent or solvent system that dissolves 1-(3,4-dimethoxyphenethyl)piperazine when hot but not when cold, leading to good crystal formation upon cooling.

Materials:

  • Crude 1-(3,4-dimethoxyphenethyl)piperazine (~20-30 mg per test)

  • Test tubes or small vials (10)

  • Candidate solvents from Table 1

  • Stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Preparation: Place approximately 20 mg of the crude solid into each of the 10 test tubes. Label each tube with a candidate solvent.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube. Stir or agitate the mixture. Observe if the solid dissolves completely.

    • If it dissolves: The solvent is likely too good a solvent for single-solvent recrystallization. Note this and set it aside as a potential "solvent" for a binary system.

    • If it does not dissolve: Proceed to the next step with this solvent.

  • Hot Solvent Test: Gently heat the test tube containing the undissolved solid in a water bath or on a hot plate. Add more of the same solvent in small portions, bringing it to a gentle boil, until the solid just dissolves. Do not add a large excess.[7]

    • If the solid dissolves: This is a promising candidate. Proceed to the cooling step.

    • If a large volume of solvent is required or it doesn't dissolve: The compound is likely insoluble in this solvent. Note this and set it aside as a potential "anti-solvent" for a binary system.

  • Cooling and Crystallization Test: Remove the hot solution from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod.

  • Ice Bath Test: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful test will show a significant amount of crystalline solid precipitate. An "oiling out" indicates the solvent is not suitable.

  • Data Recording: Record all observations systematically in a table.

Data Interpretation and Solvent Selection Logic

The results from the screening protocol will guide the selection of the optimal solvent. The following diagram illustrates the decision-making process.

Solvent_Selection_Workflow cluster_start Start cluster_test Experimental Steps cluster_decision Decision Points cluster_outcome Outcomes Start Crude Compound in Test Tube Add_Solvent Add 0.5 mL Solvent (Room Temp) Start->Add_Solvent D1 Dissolves at RT? Add_Solvent->D1 Heat Heat to Boiling D2 Dissolves when Hot? Heat->D2 Cool Cool Slowly to RT, then Ice Bath D3 Forms Good Crystals? Cool->D3 D1->Heat No   O1 Unsuitable: Too Soluble D1->O1  Yes D2->Cool  Yes O2 Unsuitable: Insoluble D2->O2 No   O3 Consider for Solvent Pair D3->O3 No (Oils Out)   O4 Optimal Solvent Candidate D3->O4  Yes

Caption: Solvent selection workflow diagram.

Example Data Table:

SolventSoluble at RT?Soluble Hot?Crystal Formation on Cooling?Assessment
MethanolYes--Too soluble. Potential for binary system.
WaterNoNo-Insoluble. Potential anti-solvent.
Isopropanol No Yes Yes, good needles Excellent Candidate
HeptaneNoNo-Insoluble.
TolueneNoYesOiled outUnsuitable alone.
Ethyl AcetateSparinglyYesYes, fine powderGood Candidate

Based on this hypothetical data, Isopropanol would be the first choice for a single-solvent recrystallization. Ethyl Acetate is a secondary option. A binary system of Methanol/Water could also be explored.

Protocol: Optimized Bulk Recrystallization (Single Solvent)

This protocol assumes Isopropanol was selected as the optimal solvent.

Objective: To purify a larger quantity of 1-(3,4-dimethoxyphenethyl)piperazine using the selected solvent.

Materials:

  • Crude 1-(3,4-dimethoxyphenethyl)piperazine (e.g., 5.0 g)

  • Isopropanol (or other selected solvent)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the 5.0 g of crude solid into the 250 mL Erlenmeyer flask with a stir bar or boiling chips. Add a small portion of isopropanol (~20-25 mL) and begin heating the mixture with stirring. Add more hot isopropanol in small increments until the solid is completely dissolved at the boiling point. Crucially, add only the minimum amount of boiling solvent required to fully dissolve the compound. [3][7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of the pre-heated 125 mL flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] A rushed process can trap impurities.[7]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a modest temperature.

Conclusion

The selection of an appropriate recrystallization solvent is a logical, multi-step process that combines theoretical understanding with empirical testing. For a molecule with mixed polarity like 1-(3,4-dimethoxyphenethyl)piperazine, a systematic screening of solvents with varying polarities is essential. By following the protocols outlined in this note, researchers can efficiently identify an optimal solvent or solvent system, leading to the successful purification of the target compound with high yield and purity.

References

  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Finding the best solvent for recrystallisation. (2021).
  • Recrystalliz
  • Recrystallization (chemistry). (n.d.). EBSCO Research Starters.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). BenchChem.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
  • Piperazine. (n.d.). Solubility of Things.
  • PIPERAZINES. (n.d.).
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Piperazine. (n.d.). Wikipedia.

Sources

Application Note: Accelerated Synthesis of Monosubstituted Dimethoxyphenethyl Piperazines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Specifically, dimethoxyphenethyl piperazines are of significant interest due to their potential modulation of serotonergic and dopaminergic pathways. Traditional synthesis of these compounds via conventional heating is often plagued by long reaction times, significant byproduct formation (particularly di-substitution), and low yields. This application note provides a detailed protocol and scientific rationale for the use of microwave-assisted organic synthesis (MAOS) to overcome these limitations. By leveraging the principles of dielectric heating, this method offers a rapid, efficient, and reproducible pathway to high-purity monosubstituted dimethoxyphenethyl piperazines, accelerating lead optimization and compound library generation in drug discovery.[1][2]

Introduction: The Case for Microwave Acceleration

The N-alkylation of piperazine is a fundamental C-N bond-forming reaction. However, the symmetrical nature of piperazine, with its two secondary amine groups, presents a classic chemoselectivity challenge: controlling the reaction to favor the monosubstituted product over the symmetrically N,N'-disubstituted byproduct. Conventional methods often require protective group chemistry or the use of a large excess of piperazine over extended periods (hours to days), complicating purification and reducing overall efficiency.

Microwave-assisted synthesis fundamentally alters this landscape. Unlike conventional heating which relies on slow, inefficient heat transfer from the vessel wall, microwave irradiation energizes the molecules directly and volumetrically.[3] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules and reagents (such as ethanol, acetonitrile, and the amine reactants themselves) constantly attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[3][4]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through resistance.[5][6]

This "in-core" heating is incredibly rapid and uniform, often reducing reaction times from many hours to mere minutes.[2][7] The ability to use sealed vessels allows for heating solvents far above their atmospheric boiling points, creating immense rate accelerations according to the Arrhenius equation.[1] This rapid, controlled heating profile minimizes the thermal decomposition of sensitive reagents and can enhance selectivity, providing a cleaner reaction profile with higher yields of the desired monosubstituted product.[8]

General Reaction Scheme & Mechanism

The core reaction is a nucleophilic substitution (S_N2) where the secondary amine of piperazine attacks the electrophilic carbon of a dimethoxyphenethyl halide. A mild inorganic base is used to quench the resulting hydrohalic acid, preventing protonation of the piperazine and driving the reaction to completion.

General Reaction Scheme for N-Alkylation cluster_reactants Reactants R1 2-(Dimethoxyphenyl)ethyl Halide (Electrophile) Conds Microwave Irradiation (e.g., 120-150 °C, 10-30 min) Polar Solvent (e.g., EtOH, ACN) Base (e.g., K₂CO₃) R1->Conds R2 Piperazine (Nucleophile, Excess) R2->Conds P1 Monosubstituted Dimethoxyphenethyl Piperazine Conds->P1 S_N2 Reaction

Caption: General reaction scheme for microwave-assisted N-alkylation.

Experimental Protocol: Synthesis of 1-(2,5-Dimethoxyphenethyl)piperazine

This protocol provides a representative method for the synthesis of a monosubstituted piperazine derivative. Researchers should optimize temperature and time for their specific substrates.

Materials & Equipment
  • Reagents:

    • 2-(2,5-Dimethoxyphenyl)ethyl bromide (or chloride)

    • Piperazine (anhydrous)

    • Potassium Carbonate (K₂CO₃, anhydrous powder)

    • Ethanol (or Acetonitrile), HPLC grade

    • Ethyl Acetate (EtOAc), HPLC grade

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL or 35 mL microwave reaction vessel with stir bar

    • Analytical balance

    • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Automated or manual column chromatography system

    • NMR spectrometer and Mass Spectrometer for characterization

Step-by-Step Synthesis Workflow

The following workflow outlines the process from reaction setup to final product characterization.

A 1. Reagent Preparation Weigh reactants: - 2-(2,5-dimethoxyphenethyl)bromide (1.0 eq) - Piperazine (4.0 eq) - K₂CO₃ (2.0 eq) B 2. Reaction Setup Combine all reagents and solvent (e.g., 5 mL Ethanol) in a microwave vial. Seal the vessel. A->B C 3. Microwave Irradiation Set parameters: - Temp: 140 °C - Time: 20 min - Power: Dynamic (Max 250W) - Stirring: High B->C D 4. Reaction Cooldown & Workup Cool to room temp. Filter off K₂CO₃. Concentrate filtrate via rotary evaporation. C->D E 5. Aqueous Extraction Redissolve residue in EtOAc. Wash with sat. NaHCO₃, then brine. Dry organic layer with MgSO₄. D->E F 6. Purification Filter drying agent. Concentrate solvent. Purify crude product via silica gel column chromatography. E->F G 7. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. F->G

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Procedure
  • Reaction Assembly: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-(2,5-dimethoxyphenethyl)bromide (e.g., 245 mg, 1.0 mmol, 1.0 eq), piperazine (344 mg, 4.0 mmol, 4.0 eq), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

    • Causality Note: A 4-fold excess of piperazine is used to statistically favor mono-alkylation, minimizing the formation of the di-substituted byproduct.[9] K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr generated in situ.

  • Solvent Addition: Add 5 mL of ethanol to the vessel. Seal the vessel securely according to the manufacturer's instructions.

    • Causality Note: Ethanol is an excellent solvent for this reaction as its high polarity allows for efficient absorption of microwave energy, leading to rapid heating.[6]

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Program the instrument to heat to 140 °C for 20 minutes with high stirring. Use dynamic power control to maintain the target temperature.

    • Causality Note: Heating to 140 °C, well above ethanol's boiling point of 78 °C, is possible due to the sealed vessel and generates significant pressure, dramatically accelerating the reaction rate.[1] The 20-minute timeframe is a typical starting point and should be optimized based on TLC monitoring.

  • Workup and Extraction:

    • Once the reaction is complete, allow the vessel to cool to below 50 °C before opening.

    • Filter the reaction mixture to remove the solid potassium carbonate and wash the solids with a small amount of ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine, is typically effective for separating the product from unreacted starting material and the di-substituted byproduct.

    • Causality Note: The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing tailing of the basic amine products and improving separation.

  • Characterization: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final product, 1-(2,5-dimethoxyphenethyl)piperazine, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Optimization Parameters

The efficiency of the synthesis can be fine-tuned by adjusting several key parameters. The following table summarizes their typical effects.

ParameterRangeEffect on ReactionRationale & Insights
Temperature 120 - 160 °CHigher temperatures drastically reduce reaction time.Increases reaction kinetics (Arrhenius law). However, excessively high temperatures (>160 °C) may lead to substrate decomposition or increased byproduct formation.
Time 5 - 40 minLonger times increase conversion.The reaction should be monitored by TLC to determine the optimal time for maximum product formation without significant degradation. Microwave reactions are often complete in under 30 minutes.[2][10]
Piperazine Equiv. 3 - 6 eqHigher excess favors mono-substitution.Shifts the statistical probability towards the desired product. However, using more than 6 equivalents offers diminishing returns and complicates removal during workup.
Solvent Choice EtOH, ACN, DMFMust be a polar solvent to absorb microwaves.Solvent choice affects heating efficiency and solubility. Acetonitrile (ACN) and Dimethylformamide (DMF) are also excellent choices but may require higher purification effort. Solvent-free reactions are also possible but may be less efficient for this specific transformation.[6][11]

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient production of monosubstituted piperazine derivatives.[9][12] By providing rapid, uniform, and controlled heating, this method dramatically shortens reaction times, improves yields, and often provides cleaner reaction profiles compared to conventional methods.[8] The protocol detailed herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling faster exploration of structure-activity relationships and accelerating the development of novel therapeutics.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Stokrová, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]

  • Singh, M., & Singh, J. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 49-65. Available at: [Link]

  • Chakole, R., et al. (2012). A Review on: A significance of microwave assist technique in green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 2(2). Available at: [Link]

  • Patel, R. V., et al. (2025). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines.
  • Rihova, B., et al. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available at: [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. Available at: [Link]

  • Various Authors. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar. Available at: [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Available at: [Link]

  • Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Stokrová, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Kumar, V., et al. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 116-121. Available at: [Link]

  • Sharma, V., et al. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.

Sources

Scalable synthesis routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine (also known as N-homoveratrylpiperazine), a critical pharmacophore in the synthesis of L-type calcium channel blockers (e.g., Verapamil ) and antispasmodics (e.g., Mebeverine ).

While laboratory-scale synthesis often utilizes expensive protecting groups (e.g., N-Boc-piperazine) to ensure mono-substitution, such routes are cost-prohibitive at the kilogram scale. This protocol focuses on an optimized Direct Mono-Alkylation Strategy using controlled stoichiometry and phase engineering to minimize the formation of the symmetric bis-alkylated impurity (


-bis-homoveratrylpiperazine).
Key Performance Indicators (KPIs)
  • Target Yield: >85% (Isolated)

  • Purity: >99.5% (HPLC)

  • Impurity Control: Bis-alkylated byproduct <0.1%

  • Scalability: Validated for 100g – 10kg batches.

Strategic Route Analysis

The synthesis of monosubstituted piperazines presents a classic chemoselectivity challenge: the product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation.

Comparison of Synthetic Pathways
FeatureRoute A: Direct Alkylation (Recommended)Route B: Reductive AminationRoute C: N-Protection Strategy
Chemistry Homoveratryl Halide + Excess PiperazineHomoveratryl Aldehyde + Piperazine + ReductantN-Boc-Piperazine + Homoveratryl Halide
Cost Low (Commodity reagents)High (Aldehyde stability/cost)Medium-High (Boc-anhydride cost)
Scalability High (Simple unit operations)Medium (Hydrogenation safety)Low (Extra protection/deprotection steps)
Impurity Risk Bis-alkylation (Requires control)Over-reductionIsobutylene generation
Decision Logic

For industrial scalability, Route A is superior due to raw material availability. The risk of bis-alkylation is managed via kinetic control (high molar excess of piperazine) and solubility engineering (precipitation of the hydrohalide salt).

RouteSelection Start Target: N-Homoveratrylpiperazine RouteA Route A: Direct Alkylation (Homoveratryl Chloride) Start->RouteA Preferred RouteB Route B: Reductive Amination (Homoveratryl Aldehyde) Start->RouteB Unstable SM RouteC Route C: Protection/Deprotection (N-Boc Piperazine) Start->RouteC High Cost Decision Optimization Strategy: Use Excess Piperazine (5 eq) to suppress Bis-impurity RouteA->Decision Result Scalable Process Low Cost / High Yield Decision->Result

Figure 1: Strategic selection of the direct alkylation route optimized via stoichiometric control.

Detailed Protocol: Optimized Direct Mono-Alkylation

This protocol utilizes 3,4-dimethoxyphenethyl chloride (homoveratryl chloride) . The bromide analog is more reactive but less stable and more expensive.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 3,4-Dimethoxyphenethyl chloride (CAS: 7021-09-2)

  • Nucleophile: Piperazine (Anhydrous) – Use 5.0 equivalents

  • Solvent: Toluene (Process Solvent) or Acetonitrile (Higher rate, harder workup)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized.
    
  • Catalyst: Potassium Iodide (KI) – 0.1 eq (Finkelstein accelerator)

Step-by-Step Methodology
Step 1: Reaction Setup[1]
  • Charge a reaction vessel with Toluene (10 vol) .

  • Add Piperazine (5.0 eq) .

    • Critical: The large excess is statistically required to ensure the alkyl halide encounters unsubstituted piperazine rather than the mono-alkylated product.

  • Add

    
     (1.5 eq)  and KI (0.1 eq) .
    
  • Heat the mixture to Reflux (

    
    )  under 
    
    
    
    atmosphere. Ensure vigorous stirring to suspend the piperazine/base.
Step 2: Controlled Addition
  • Dissolve 3,4-Dimethoxyphenethyl chloride (1.0 eq) in Toluene (2 vol) .

  • Add this solution dropwise to the refluxing piperazine mixture over 2–3 hours .

    • Mechanism:[2][3] Slow addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.

  • Maintain reflux for an additional 6–12 hours .

  • IPC (In-Process Control): Monitor by HPLC/TLC.

    • Endpoint: <1.0% unreacted chloride.

    • Target: Bis-alkylated impurity < 5%.[3][4]

Step 3: Workup & Piperazine Recovery[5]
  • Cool reaction mixture to

    
     .
    
  • Filtration: Filter off inorganic salts (

    
    ). Wash cake with Toluene.
    
  • Distillation: Distill the filtrate under vacuum to remove Toluene.

  • Piperazine Recovery:

    • The residue contains the Product + Excess Piperazine.

    • Piperazine sublimes/distills easily. Apply high vacuum (

      
      ) at 
      
      
      
      to sublime/distill off the excess piperazine.
    • Recovery Rate: Expect to recover ~80% of the excess piperazine for reuse in subsequent batches.

Step 4: Salt Formation & Purification (The "Purge" Step)

The free base is an oil. For high purity, convert to the Dihydrochloride salt .

  • Dissolve the crude oil in Isopropanol (IPA, 5 vol) .

  • Cool to

    
     .
    
  • Slowly add Conc. HCl (2.2 eq) or HCl in IPA.

  • Stir for 2 hours. The dihydrochloride salt will precipitate.[6]

    • Selectivity Note: The bis-alkylated impurity is much less soluble in IPA/Water mixtures or forms a gum that does not crystallize as readily as the target dihydrochloride.

  • Filter the white solid.[6]

  • Recrystallization (Optional for Pharma Grade): Recrystallize from Ethanol/Water (9:1).

Process Flow Diagram

ProcessFlow Input Reagents: Homoveratryl Chloride (1 eq) Piperazine (5 eq) K2CO3 / KI / Toluene Reaction Reaction (Reflux 110°C) Slow Addition of Chloride Input->Reaction Filter Filtration (Remove Inorganic Salts) Reaction->Filter Strip Vacuum Distillation (Recover Toluene & Excess Piperazine) Filter->Strip Filtrate SaltForm Salt Formation (IPA + HCl) Strip->SaltForm Crude Oil Isolation Filtration & Drying Target: Dihydrochloride Salt SaltForm->Isolation

Figure 2: Workflow for the isolation of the dihydrochloride salt.

Analytical Controls & Specifications

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be validated.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV @ 230 nm and 280 nm (Absorption of dimethoxybenzene).

Impurity Markers
CompoundRelative Retention Time (RRT)OriginLimit
Piperazine ~0.2Excess Reagent< 0.1%
Target Mono-alkyl 1.00ProductN/A
Bis-alkylated Impurity ~1.6 - 1.8Over-reaction< 0.15%
Homoveratryl Alcohol ~1.2Hydrolysis of Chloride< 0.5%

Troubleshooting & Causality

Issue 1: High levels of Bis-alkylated impurity (>5%).

  • Cause: Localized high concentration of alkyl halide.

  • Fix: Increase stirring speed; slow down the addition rate of the chloride; ensure piperazine excess is actually 5 equivalents (check moisture content of piperazine, as it is hygroscopic).

Issue 2: Low Yield / Product stuck in aqueous phase.

  • Cause: Piperazine derivatives are highly polar.[5]

  • Fix: Avoid aqueous workups on the free base if possible. Use the "dry" workup (filtration of inorganics -> distillation) described in Step 3. If water must be used, extract with Chloroform or Dichloromethane at pH > 12.

Issue 3: Coloration (Pink/Brown).

  • Cause: Oxidation of the electron-rich dimethoxybenzene ring or trace iodine.

  • Fix: Perform reaction under strict Nitrogen sparging. Wash the final solid with cold acetone to remove colored oxidation byproducts.

References

  • Verapamil Synthesis Overview

    • Patentscope (WIPO). Process for the preparation of verapamil hydrochloride.[3][7] WO2016181292A1 .

  • Selective Mono-alkylation Methodologies

    • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[8] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives (Analogous application to diamines). Organic Letters, 9(6), 1097-1099.

  • Piperazine Purification Protocols

    • BenchChem Technical Support.[5] "Purification of Piperazine-Containing Compounds."

    • (General reference for salt formation techniques).

  • Impurity Characterization

    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "1-(2-Methoxyphenyl)

Sources

Troubleshooting & Optimization

Preventing bis-alkylation during synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine. Our focus is to provide in-depth troubleshooting and practical, field-proven solutions to the common and often frustrating issue of bis-alkylation.

Understanding the Core Challenge: Mono- vs. Bis-Alkylation

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine typically involves the N-alkylation of a piperazine ring with an appropriate electrophile, such as 2-(3,4-dimethoxyphenyl)ethyl halide. The primary challenge arises from the symmetrical nature of piperazine, which possesses two secondary amine nitrogens of nearly identical nucleophilicity.[1] This symmetry makes it difficult to selectively functionalize only one nitrogen, often leading to a mixture of the desired mono-alkylated product and the undesired N,N'-bis-[2-(3,4-dimethoxyphenyl)ethyl]piperazine byproduct. Controlling this selectivity is paramount for achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a direct alkylation of piperazine with 1-(2-bromoethyl)-3,4-dimethoxybenzene and obtained a significant amount of the bis-alkylated product. What is the primary cause?

A1: This is a classic case of reactivity and stoichiometry competition. Once the first alkylation occurs, the remaining -NH group on the mono-substituted piperazine is still nucleophilic and can react with another molecule of the electrophile. Several factors exacerbate this issue:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to the alkylating agent is often insufficient to prevent bis-alkylation. As the reaction progresses, the concentration of the more reactive starting piperazine decreases, increasing the statistical probability of the mono-alkylated product reacting again.

  • Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, promoting the second alkylation.[1]

  • Base: The choice and amount of base can influence the equilibrium and reactivity of the amine species in solution.

Q2: My reaction mixture shows two new spots on TLC, and after work-up, I'm struggling to separate the mono- and bis-alkylated products. What are my options?

A2: Separation of these two products by standard silica gel chromatography can be challenging due to their similar polarities.

  • Chromatography Optimization: Try using a less polar solvent system with a gradual gradient. Sometimes, switching to a different stationary phase (e.g., alumina) or using a different solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to suppress tailing) can improve separation.

  • Recrystallization/Salt Formation: If the product is crystalline, fractional recrystallization may be an option. Alternatively, converting the product mixture to a salt (e.g., hydrochloride) might alter the solubility properties enough to allow for selective precipitation of one species.

  • Prevention over Separation: The most effective strategy is to optimize the reaction to prevent the formation of the bis-alkylated product in the first place. This is almost always more time- and cost-effective than difficult purification.

Q3: I've heard that using a large excess of piperazine can help. What is the mechanism behind this, and how much of an excess is typically required?

A3: Using a significant excess of piperazine is a common and effective strategy based on probability and kinetics. By making piperazine the overwhelmingly abundant nucleophile, you dramatically increase the likelihood that the electrophile will encounter and react with a molecule of starting piperazine rather than the mono-alkylated product.

  • Mechanism: This is a practical application of Le Chatelier's principle. The high concentration of one reactant (piperazine) drives the reaction towards the formation of the mono-substituted product.

  • Recommended Excess: While the optimal amount depends on the specific substrate and conditions, a 5- to 10-fold molar excess of piperazine is a standard starting point for significantly suppressing bis-alkylation. The trade-off is the need to remove the excess piperazine during work-up, which is typically achieved by aqueous extraction after acidification.

Q4: Are there alternative synthetic routes that completely avoid the bis-alkylation problem?

A4: Yes. Two highly effective strategies circumvent the issue of direct, competitive alkylation: the use of protecting groups and reductive amination.[1]

  • Protecting Group Strategy: This is often considered the most robust method for ensuring mono-alkylation.[2] One nitrogen of piperazine is "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[3] The alkylation is then performed on the remaining free nitrogen. The protecting group is subsequently removed to yield the desired product. This multi-step process offers superior control and predictability.[1][3]

  • Reductive Amination: This method involves reacting piperazine with 3,4-dimethoxyphenylacetaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[1][4] This pathway is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts that can occur with alkyl halides.[2]

Preventative Strategies & Experimental Protocols

Here, we detail the most reliable methods to prevent bis-alkylation, complete with workflow diagrams and step-by-step protocols.

Strategy 1: The Protecting Group Approach (Recommended for Highest Purity)

This is the most reliable method for achieving selective mono-alkylation.[1][2] The workflow involves three key stages: protection, alkylation, and deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc2O, DCM Alkylated_Boc_Piperazine N-Boc-N'-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Boc_Piperazine->Alkylated_Boc_Piperazine 1. R-X, K2CO3 2. DMF Final_Product 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Alkylated_Boc_Piperazine->Final_Product TFA or HCl in DCM/Dioxane R_X 2-(3,4-Dimethoxyphenyl)ethyl halide

Caption: Workflow for the Boc-protection strategy.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine (N-Boc-Piperazine)

  • To a stirred solution of piperazine (4.0 eq.) in dichloromethane (DCM, 10 mL/g of piperazine) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise over 2-3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-Boc-piperazine.

Step 2: N-Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) in dimethylformamide (DMF).

  • Add 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.1 eq.) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude N-Boc-N'-alkylated piperazine, which can be purified by chromatography if necessary.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 4-5 eq.) or a solution of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH solution to pH >12.

  • Extract the free amine with DCM or ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine.

Strategy 2: Reductive Amination

This elegant, one-pot procedure is an excellent alternative that intrinsically avoids bis-alkylation.

G reagents Piperazine + 3,4-Dimethoxyphenylacetaldehyde Iminium Iminium Ion Intermediate reagents->Iminium Condensation (-H2O) Product 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Iminium->Product Reduction (e.g., NaBH(OAc)3)

Caption: The reductive amination pathway.

  • To a stirred solution of piperazine (1.5 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3,4-dimethoxyphenylacetaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Note: The addition may be exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired mono-alkylated product.

Data Summary: Comparison of Strategies

StrategyKey AdvantagesKey DisadvantagesTypical Purity
Stoichiometric Control (Excess Piperazine) One-step reaction; atom economical.[1]Requires large excess of piperazine; separation from excess reagent needed; risk of some bis-alkylation remains.Moderate to High
Protecting Group Strategy Excellent control and selectivity; high purity of final product.[1][3]Multi-step process (adds time and cost); requires protection and deprotection steps.Very High to Excellent
Reductive Amination High selectivity for mono-alkylation; mild reaction conditions; generally good yields.[1][5]Requires aldehyde starting material which may be less stable than the corresponding alkyl halide.High to Very High

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Books.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). BenchChem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013).
  • N-(2-Aminoethyl)piperazine synthesis protocol. (2025). BenchChem.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). PMC - NIH.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). BenchChem.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Reductive Amination. (2006). University of California, Irvine.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.

Sources

Removing excess piperazine from 1-(3,4-dimethoxyphenethyl)piperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process engineers tasked with purifying 1-(3,4-dimethoxyphenethyl)piperazine . The following protocols prioritize chemical logic (pKa, LogP, and volatility) over brute-force chromatography.

Topic: Purification of 1-(3,4-dimethoxyphenethyl)piperazine from reaction mixtures containing excess piperazine. Applicability: N-alkylation reactions (SN2) or Reductive Aminations where piperazine is used in >3.0 equivalents.

The Separation Logic (Chemist's View)

Before selecting a protocol, understand the physicochemical divergence between your product and the impurity. You are separating a highly polar, low-molecular-weight diamine from a lipophilic, higher-molecular-weight mono-amine.

FeaturePiperazine (Impurity) Target Product Exploitable Difference
Structure Small, polar, rigid ringLipophilic dimethoxyphenethyl tailLogP (Hydrophobicity)
Boiling Point 146°C (Sublimes easily)>300°C (Predicted)Volatility
pKa ~9.8 (N1) & ~5.6 (N4)~9.0 (N1) & ~7.5 (N4)Ionization State
Solubility Water, MeOH, GlycolsDCM, EtOAc, ToluenePartition Coefficient

Decision Matrix

Use the following workflow to determine the optimal purification route for your specific scale and equipment availability.

PurificationLogic Start Crude Reaction Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale RouteA Protocol A: Aqueous Partitioning (High pH Wash) SmallScale->RouteA Standard RouteC Protocol C: Selective Salt Precipitation SmallScale->RouteC If emulsion prone VolatilityCheck Is Product Thermally Stable? LargeScale->VolatilityCheck VolatilityCheck->RouteA No RouteB Protocol B: Vacuum Distillation (Sublimation) VolatilityCheck->RouteB Yes (Preferred)

Figure 1: Decision tree for selecting the purification methodology based on scale and thermal stability.

Protocol A: The Aqueous Partitioning Method (Standard)

Best for: Small to medium scale (<10g); Reaction solvents immiscible with water (DCM, Toluene).

Mechanism: Piperazine has a LogP of approximately -1.50 (highly hydrophilic), whereas 1-(3,4-dimethoxyphenethyl)piperazine has a LogP > 2.0. By maintaining a high pH (keeping amines neutral), the piperazine will still preferentially partition into the aqueous phase due to its high polarity, while the lipophilic product remains in the organic phase.

Step-by-Step Procedure:

  • Evaporation: If the reaction was run in MeOH, EtOH, or DMF, remove the solvent under reduced pressure. Redissolve the residue in Dichloromethane (DCM) or Chloroform .

    • Note: Avoid Ethyl Acetate if possible, as piperazine is slightly more soluble in it than in chlorinated solvents.

  • Basic Wash: Wash the organic phase 5 times with Water (1:1 volume ratio).

    • Crucial Detail: Do not use brine initially. Brine increases the ionic strength of the aqueous layer, potentially "salting out" the piperazine back into the organic layer. Use pure water first.

  • Verification: Check the 5th aqueous wash by TLC (ninhydrin stain). If piperazine is still present (red/purple spot at baseline), continue washing.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting:

  • Issue:Emulsions form.

    • Fix: The surfactant nature of the product causes this. Add a small amount of saturated NaCl (Brine) only after the first two pure water washes. Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion.

Protocol B: High-Vacuum Distillation / Sublimation

Best for: Large scale (>10g); Process chemistry; solvent-free crude.

Mechanism: Piperazine is a volatile solid (bp 146°C) that sublimes readily. The dimethoxyphenethyl derivative has a significantly higher molecular weight (250.34 g/mol vs 86.14 g/mol ) and boiling point.

Step-by-Step Procedure:

  • Strip Solvent: Remove all reaction solvents via rotary evaporation.

  • Setup: Place the crude oil/solid in a round-bottom flask connected to a Kugelrohr apparatus or a short-path distillation head.

  • Heat & Vacuum: Apply high vacuum (< 1 mmHg).

    • Stage 1 (60-80°C): Residual solvents removal.

    • Stage 2 (100-120°C): Piperazine will begin to sublime. It will deposit as white crystals on the condenser or the cool part of the flask neck.

  • Monitoring: Continue until no new crystal formation is observed on the cold finger.

  • Recovery: The residue in the pot is your crude product (usually >95% pure).

Protocol C: Selective Salt Precipitation

Best for: Reactions run in Ethanol/Isopropanol; cases where distillation is unavailable.

Mechanism: Piperazine forms a dihydrochloride salt that is practically insoluble in hot ethanol. The mono-hydrochloride of the N-alkylated product is generally soluble in ethanol.

Step-by-Step Procedure:

  • Acidification: If the reaction mixture is in Ethanol, cool it to 0°C.

  • HCl Addition: Add concentrated HCl dropwise (or HCl in dioxane) until the pH reaches ~1-2.

  • Precipitation: A heavy white precipitate should form immediately. This is primarily Piperazine·2HCl .

  • Filtration: Filter the solid and wash with cold ethanol. Discard the solid (this is the impurity).

  • Regeneration: The filtrate contains your product (as a salt). Evaporate the filtrate, redissolve in water, basify with NaOH to pH >12, and extract with DCM to recover the free base.

Frequently Asked Questions (Troubleshooting)

Q1: I see a spot on TLC just above the baseline that isn't Piperazine. What is it? A: This is likely the Bis-alkylated impurity (N,N'-bis(3,4-dimethoxyphenethyl)piperazine).

  • Cause: Insufficient excess of piperazine was used (e.g., < 3 equivalents).

  • Removal: This impurity is very lipophilic. It cannot be washed out with water. You must use column chromatography (DCM:MeOH:NH3) or recrystallize the product as a hydrochloride salt from Isopropanol.

Q2: Can I use chromatography to remove the piperazine? A: Yes, but it is inefficient. Piperazine streaks heavily on silica gel due to its two basic amines.

  • Optimization: If you must column, saturate the silica with 1% Triethylamine in your eluent before loading the sample to prevent streaking. Use a polar mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).

Q3: My product yield is lower than expected after water washing. A: You may be losing product to the aqueous phase if the pH is not high enough.

  • Fix: Ensure the aqueous wash water is slightly basic (pH 10-11) using dilute NaOH. This ensures your product is 100% deprotonated and maximally lipophilic.

Visualizing the Extraction Workflow

ExtractionFlow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Partitioning cluster_2 Phase 3: Isolation Crude Crude Mixture (Org + Piperazine + Product) Solvent Dissolve in DCM Crude->Solvent Wash Wash with H2O (x5) Solvent->Wash SepFunnel Separatory Funnel Equilibrium Wash->SepFunnel AqLayer Aqueous Layer (Contains Piperazine) SepFunnel->AqLayer Polar Impurities OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer Lipophilic Product Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry

Figure 2: Process flow for the aqueous removal of piperazine. Note the multiple wash steps required due to the high solubility of amines.

References

  • Basicity and pKa:Determination of pKa values of piperazine and N-substituted derivatives. The pKa of the secondary amine in piperazine is ~9.8, while the N-alkylated product typically exhibits pKa values of ~9.0 (tertiary) and ~7.5 (secondary, if applicable).

    • Source:

  • Solubility Data: Piperazine solubility profiles in water vs. organic solvents. Piperazine is freely soluble in water and glycols but poorly soluble in ether/hydrocarbons.[1]

    • Source:

  • Synthesis & Purification Context:General procedures for monosubstituted piperazines.

    • Source:

  • Salt Precipitation:Purification of piperazine via diacet

    • Source:

Sources

Improving yield of mono-substituted 3,4-dimethoxyphenethyl piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(3,4-dimethoxyphenethyl)piperazine .

The following protocols and troubleshooting modules are designed to address the specific challenge of selectivity : preventing the formation of the bis-alkylated impurity (N,N'-disubstituted piperazine) while maximizing the yield of the desired mono-substituted product.

Ticket Subject: Improving Yield & Selectivity for 3,4-Dimethoxyphenethyl Piperazine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary: The Selectivity Challenge

The core difficulty in synthesizing mono-substituted piperazines is the symmetric nucleophilicity of the piperazine ring. Once a single alkylation occurs, the product is often more nucleophilic (due to the electron-donating alkyl group) than the starting material, leading to rapid over-alkylation (bis-substitution).

To overcome this, you must choose between Kinetic Control (forcing statistics via excess reagents) or Thermodynamic/Structural Control (using protecting groups).

Module 1: Method Selection Guide

Before starting, select the workflow that matches your lab's constraints (cost vs. purity).

MethodSelection Start START: Select Constraint Cost Priority: Low Cost / Scale-Up Start->Cost Purity Priority: High Purity / Med Chem Start->Purity Green Priority: Avoid Halides Start->Green Direct Method A: Direct Alkylation (Requires Excess Piperazine) Cost->Direct Uses cheap reagents Boc Method B: N-Boc Protection (Highest Yield >90%) Purity->Boc Eliminates bis-impurity Reductive Method C: Reductive Amination (Aldehyde Route) Green->Reductive Avoids alkyl halides

Figure 1: Decision matrix for selecting the optimal synthesis route based on project constraints.

Module 2: The "Gold Standard" Protocol (N-Boc Protection)

Recommended for: Medicinal chemistry, high-value library generation. Expected Yield: 85–95%

This method guarantees mono-substitution by physically blocking one nitrogen atom. Although it adds two steps (protection and deprotection), the overall yield is often higher because no material is lost to bis-alkylation.

Reagents
  • Substrate: N-Boc-piperazine (commercially available or prepared).

  • Electrophile: 3,4-Dimethoxyphenethyl bromide (Homoveratryl bromide).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol
  • Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 3,4-dimethoxyphenethyl bromide (1.05 equiv).

    • Tech Tip: Adding a catalytic amount of Potassium Iodide (KI, 0.1 equiv) (Finkelstein condition) accelerates the reaction if using the bromide.

  • Reaction: Reflux (80°C) for 12–16 hours. Monitor by TLC/LCMS.[1][2][3]

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over 
    
    
    
    .[2][4]
  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v). Stir 2 hours.

  • Isolation: Evaporate TFA. Basify with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or NaOH. Extract with DCM (3x).
    
Troubleshooting Table (Boc Route)
SymptomProbable CauseCorrective Action
Low Conversion Alkyl bromide is old/degraded.Add 0.1 eq. NaI or KI to activate the bromide in situ.[5]
Boc Cleavage during Alkylation Reaction too acidic or too hot.Ensure base (

) is fresh/dry. Switch solvent to DMF if refluxing >80°C.
Product is Water Soluble Loss during extraction.The free base is polar. Use "salting out" (saturate aqueous layer with NaCl) or use Chloroform/IPA (3:1) for extraction.[1][2]

Module 3: Direct Alkylation (Optimization for Scale)

Recommended for: Large-scale synthesis where chromatography is difficult. Expected Yield: 60–75% (isolated).

This method relies on statistical probability . By flooding the reaction with piperazine, the alkylating agent is far more likely to encounter a free piperazine molecule than a mono-substituted product.

The "Excess Equivalents" Protocol
  • Stoichiometry: Use 6 to 10 equivalents of Piperazine relative to 1 equivalent of 3,4-dimethoxyphenethyl bromide.

  • Solvent: Ethanol or Isopropanol (reflux).

  • Procedure:

    • Dissolve piperazine (10 eq) in refluxing ethanol.

    • Add the alkyl halide (1 eq) dropwise over 1 hour.

    • Why: Slow addition keeps the local concentration of alkyl halide low, preventing "hotspots" where bis-alkylation could occur.

  • Workup (Critical Step):

    • Cool the reaction.[2][6][7][8] If using a non-polar solvent (like Toluene), excess piperazine may precipitate.

    • If using Ethanol: Evaporate solvent. Partition residue between Water and DCM .

    • Separation Logic: Excess piperazine is highly water-soluble. The mono-substituted product (with the lipophilic dimethoxyphenethyl chain) will partition into the DCM. Wash the DCM layer 3x with water to ensure all unsubstituted piperazine is removed.

Module 4: Reductive Amination (Green Alternative)

Recommended for: Avoiding alkyl halides (potential genotoxins). Expected Yield: 70–85%.

Reagents
  • Carbonyl: 3,4-Dimethoxyphenylacetaldehyde.

  • Amine: N-Boc-piperazine (preferred) or Piperazine (requires careful control).[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ).[4][9]
    
Protocol
  • Mix amine (1.0 eq) and aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM.

  • Add catalytic Acetic Acid (1 drop). Stir 30 mins to form the imine/iminium.

  • Add

    
      (1.5 eq). Stir at Room Temp for 4-12 hours.
    
  • Quench with saturated

    
    .[2]
    

Comparative Data Analysis

MetricDirect Alkylation (1:1)Direct Alkylation (10:1)N-Boc ProtectionReductive Amination
Yield (Mono) < 40%65 - 75%> 90% 75 - 85%
Bis-Impurity High (>30%)Low (<5%)None Low
Atom Economy HighLow (unless recycled)Low (extra steps)Moderate
Purification Difficult (Column)Extraction (Wash)ExtractionExtraction

Visualizing the Reaction Pathway

ReactionPath Pip Piperazine (Nucleophile) Mono Mono-Product (Target) Pip->Mono + Halide (k1) Halide Homoveratryl Bromide Bis Bis-Impurity (Undesired) Mono->Bis + Halide (k2 > k1) Excess Strategy A: Excess Piperazine (Dilutes Halide) Excess->Mono Favors Protect Strategy B: Boc-Protection (Blocks N2) Protect->Bis Blocks

Figure 2: Reaction kinetics showing the competition between mono- and bis-alkylation. Note that k2 (rate of second alkylation) is often faster than k1, necessitating the strategies described.

Frequently Asked Questions (FAQ)

Q: Can I use Piperazine Monohydrochloride to improve yield? A: Yes. This is an advanced "pH-controlled" strategy. By using piperazine monohydrochloride (or mixing 1 eq piperazine with 1 eq piperazine dihydrochloride), you statistically protonate one nitrogen. The charged ammonium group deactivates the ring toward double alkylation via electrostatic repulsion. This can improve selectivity in direct alkylation without needing a massive 10x excess.

Q: My product is an oil and hard to handle. How do I solidify it? A: 1-(3,4-dimethoxyphenethyl)piperazine free base is often an oil. Convert it to the dihydrochloride salt or oxalate salt for stability.

  • Protocol: Dissolve the oil in minimal ethanol. Add 2.2 equivalents of concentrated HCl (or HCl in dioxane). Dilute with diethyl ether until a white precipitate forms. Filter and dry.[7]

Q: Why use Acetonitrile over DMF? A: While DMF is a better solvent for


 reactions, it has a high boiling point and is hard to remove. Acetonitrile (MeCN) is polar enough to support the reaction but has a lower boiling point (82°C), making workup significantly easier.

References

  • Selectivity in Piperazine Synthesis

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules (MDPI), 2020.
    • URL:[Link]

    • Relevance: Validates the use of specific stoichiometric controls and solid-supported catalysts for mono-alkyl
  • Boc-Protection Strategy

    • Title: Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.[1]

    • Source: BenchChem Protocols.[1]

    • Relevance: Provides the standard oper
  • Reductive Amination Conditions

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][10][11]

    • Source:Journal of Organic Chemistry (via MasterOrganicChemistry summary).
    • URL:[Link]

    • Relevance: Explains the mechanistic advantage of STAB ( ) in preventing side reactions.
  • Patent Reference for Scale-Up: Title: Process for the N-monoalkylation of piperazine (DE1092019B). Source: Google Patents. URL: Relevance: Historical grounding for the "excess equivalents" methodology used in industrial settings.

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low solubility with 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine free base. As Senior Application Scientists, we have compiled our expertise to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine free base in my aqueous buffer. Why is this happening?

A1: The low aqueous solubility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine free base is primarily due to its chemical structure. The molecule contains a non-polar dimethoxyphenyl ethyl group, which is hydrophobic, and a piperazine ring, which has two basic nitrogen atoms. In its free base form, the piperazine ring is not fully protonated and thus less polar, leading to poor solubility in water. The solubility of such a compound is highly dependent on the pH of the solution.

To improve solubility, the pH of the aqueous buffer needs to be lowered. By decreasing the pH, the basic nitrogen atoms on the piperazine ring become protonated, forming a more soluble salt in situ.

Q2: What is the recommended starting pH for dissolving the free base in an aqueous buffer?

A2: A good starting point is to prepare a buffer with a pH at least 2 units below the pKa of the most basic nitrogen in the piperazine ring. While the exact experimental pKa for this specific molecule may not be readily available, the pKa of piperazine is approximately 9.8 for the second protonation and 5.7 for the first. Therefore, aiming for a pH between 4.0 and 5.0 is a logical first step. At this pH, the piperazine ring will be predominantly in its protonated, more soluble form.

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare your desired aqueous buffer (e.g., phosphate or acetate buffer).

  • While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH of the buffer to the target range (4.0-5.0).

  • Gradually add the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine free base to the pH-adjusted buffer while continuing to stir.

  • If solubility is still an issue, the pH can be further lowered incrementally.

Troubleshooting Guide

Issue 1: Precipitation occurs when I add my stock solution (in organic solvent) to an aqueous buffer.

This is a common issue when a compound is dissolved in a water-miscible organic solvent and then diluted into an aqueous medium where it is less soluble.

Root Cause Analysis:

  • Solvent Mismatch: The compound is highly soluble in the organic stock solution but poorly soluble in the final aqueous buffer.

  • Lack of pH Control: The final buffer pH is not acidic enough to maintain the protonated, soluble state of the compound.

Solutions:

  • Lower the Organic Solvent Concentration: Minimize the percentage of the organic solvent in the final solution. A general guideline is to keep it below 1% (v/v) if possible, though this is compound-dependent.

  • pH Adjustment of the Aqueous Buffer: Ensure the receiving aqueous buffer is pre-adjusted to an acidic pH (e.g., 4.0-5.0) before adding the stock solution.

  • Use of Co-solvents: Consider using a water-miscible co-solvent in your final aqueous buffer.

Co-solvent Compatibility Table

Co-solventRecommended Starting Concentration (v/v)Notes
DMSO1-5%Can have cellular effects at higher concentrations.
Ethanol1-10%Generally well-tolerated in many biological assays.
PEG 4005-20%A good option for increasing solubility with low toxicity.
Issue 2: Even at a low pH, I am not achieving my desired concentration.

If pH adjustment alone is insufficient, other factors may be at play, or further formulation strategies may be necessary.

Advanced Troubleshooting Steps:

  • Salt Form Conversion: The most direct way to enhance aqueous solubility is to use a salt form of the compound, such as the hydrochloride (HCl) or sulfate salt. If you have the free base, you can perform a salt formation in situ as described previously, or you can synthesize and isolate the salt form.

  • Use of Excipients: For in vitro studies, certain non-toxic excipients can be used to improve solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility. Beta-cyclodextrins and their derivatives like HP-β-CD are commonly used.

Experimental Workflow: Using HP-β-CD for Solubilization

Caption: Workflow for using HP-β-CD to enhance solubility.

  • Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization or sonication can increase the surface area and improve the dissolution rate.

Understanding pH-Dependent Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental. For a basic compound like 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine, the solubility increases as the pH decreases.

G cluster_0 High pH (e.g., pH 9.0) cluster_1 Low pH (e.g., pH 4.0) A Free Base Form (Low Solubility) B Protonated (Salt) Form (High Solubility) A->B Decrease pH (Add Acid) B->A Increase pH (Add Base)

Caption: pH-dependent equilibrium of the free base and its soluble salt form.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]

Optimization of reaction temperature for phenethyl bromide and piperazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Phenethyl Bromide & Piperazine Coupling

Welcome to the Technical Support Center

You are accessing the definitive guide for optimizing the nucleophilic substitution reaction between phenethyl bromide (1-bromo-2-phenylethane) and piperazine . This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic challenges encountered in drug discovery workflows.

The Core Challenge: The reaction is a classic


 alkylation. The primary difficulty is selectivity . Piperazine is a diamine; once the first alkyl group is attached, the product (

-phenethylpiperazine) remains nucleophilic. Without strict control of temperature and stoichiometry, the reaction cascades to form the undesired

-bis(phenethyl)piperazine (Bis-impurity).
Module 1: The Thermal Landscape (Theory & Mechanism)

To optimize temperature, you must understand the energy landscape. The activation energy (


) for the first alkylation is similar to the second. Therefore, thermal energy alone cannot guarantee selectivity; it must be coupled with kinetic control (stoichiometry).
Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. Note how "High Temperature" acts as a catalyst for both the desired and undesired pathways, necessitating a "Thermal Ramp" strategy.

ReactionPathway cluster_0 Thermal Control Zone Reactants Reactants (Phenethyl Bromide + Excess Piperazine) TS1 Transition State 1 (S_N2 Attack) Reactants->TS1 k1 (Slow at <20°C) Elim Side Product (Styrene via Elimination) Reactants->Elim E2 Pathway (High T + Strong Base) Mono Target Product (N-Phenethylpiperazine) TS1->Mono Major Pathway TS2 Transition State 2 (Secondary Attack) Mono->TS2 k2 (Accelerated by High T >80°C) Bis Impurity (N,N'-Bis(phenethyl)piperazine) TS2->Bis Over-Alkylation

Figure 1: Kinetic pathway showing the competition between mono-alkylation (Green) and bis-alkylation (Red). High temperatures reduce the selectivity window between k1 and k2.

Module 2: Troubleshooting Matrix

Use this matrix to diagnose issues based on your current experimental outcomes.

Symptom Root Cause Analysis Corrective Action
High levels of Bis-product (>10%) Thermal Overshoot: Reaction heated too quickly before mono-alkylation was complete.Stoichiometry: Piperazine equivalents too low (<3 eq).1. Increase Piperazine to 5–10 equivalents.2. Use "Step-Wise Heating": Stir at 20°C for 2h, then 60°C for 1h.3. Switch to slow addition of bromide.
Low Conversion (<50%) Thermal Undershoot: Reaction stuck at kinetic barrier.Solvent Effect: Non-polar solvent (e.g., Toluene) suppressing ionic transition state.1. Increase final hold temperature to reflux (approx. 80°C in MeCN/EtOH).2. Switch to polar aprotic solvent (Acetonitrile or DMF) to stabilize the transition state.
Styrene Formation (Elimination) Base/Temp Mismatch: Strong bases (NaOH/KOH) at high T promote E2 elimination over

.
1. Switch to a milder base (

or

).2. Keep temperature below 90°C.
Precipitation / Gumming Solubility Limit: Piperazine is solid; phenethyl bromide is liquid. Reaction creates HBr salts.1. Ensure vigorous stirring.2. Use Ethanol (good solubility for piperazine) or add water cosolvent if using inorganic bases.
Module 3: Validated Optimization Protocol

This protocol uses a Thermal Ramp Strategy to maximize selectivity. It relies on the principle that the high concentration of piperazine drives the first step at lower temperatures, while the second step (requiring the collision of two bulky molecules) is kinetically disfavored at moderate temperatures.

Experimental Workflow

Workflow Setup 1. Setup Dissolve Piperazine (5.0 eq) + K2CO3 (1.5 eq) in Acetonitrile or Ethanol Addition 2. Controlled Addition Add Phenethyl Bromide (1.0 eq) dropwise at 0°C - 20°C Setup->Addition Stage1 3. Kinetic Phase Stir at 20°C for 2-4 hours (Favors Mono-alkylation) Addition->Stage1 Check1 Checkpoint: TLC/LCMS Is Bromide consumed? Stage1->Check1 Stage2 4. Thermal Push (Optional) Heat to 60°C for 1 hour (Completes conversion) Check1->Stage2 No (Incomplete) Workup 5. Workup Filter salts -> Evaporate Solvent -> Partition (Water/DCM) -> Wash Water (removes excess Piperazine) Check1->Workup Yes (Complete) Stage2->Workup

Figure 2: Step-wise experimental workflow designed to suppress bis-alkylation through temperature gating.

Detailed Methodology
  • Preparation: In a round-bottom flask, dissolve Piperazine (5.0 equiv) and Potassium Carbonate (

    
    , 1.5 equiv)  in Acetonitrile (MeCN)  or Ethanol (EtOH)  (10 mL per gram of bromide).
    
    • Why Excess Piperazine? It statistically favors the collision of bromide with unreacted piperazine rather than the mono-product [1].

  • Addition (Critical): Cool the mixture to 0–10°C . Add Phenethyl bromide (1.0 equiv) dropwise over 30 minutes.

    • Why Cool? Low T suppresses the reaction rate, preventing localized "hot spots" of high concentration where bis-alkylation occurs [2].

  • The Kinetic Phase: Allow the reaction to warm to 20°C (Room Temp) and stir for 2–4 hours.

    • Self-Validation: Take an aliquot for TLC/LCMS. If >80% conversion is observed, STOP heating . You have achieved maximum selectivity.

  • The Thermal Push (Only if needed): If conversion is slow (<50%), heat to 60°C for 30–60 minutes.

    • Warning: Do not reflux overnight unless absolutely necessary. Prolonged heat equilibrates the system toward the thermodynamic bis-product.

  • Workup (Purification):

    • Filter off solid inorganic salts.

    • Evaporate the organic solvent.[1]

    • Crucial Step: Dissolve residue in DCM or EtOAc and wash 3x with Water .

    • Mechanism:[2][3][4][5][6] Excess piperazine is highly water-soluble. The lipophilic product (

      
      -phenethylpiperazine) will remain in the organic layer, while the unreacted piperazine washes away [3].
      
Module 4: Advanced FAQs

Q1: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave synthesis typically employs temperatures of 100–120°C for short bursts (5–10 mins). While this drives conversion to 100% rapidly, it often degrades the Mono:Bis ratio to 70:30 or worse. Use microwave only if you are using the N-Boc-piperazine protection strategy, where bis-alkylation is chemically impossible [4].

Q2: Why is Acetonitrile preferred over Ethanol in some protocols? A: Acetonitrile is a polar aprotic solvent. It solvates the cation (


) well but leaves the carbonate anion (

) and the amine nucleophile "naked" and more reactive. This allows the reaction to proceed at lower temperatures (20–40°C) compared to Ethanol (protic), which solvates the nucleophile via hydrogen bonding, requiring higher temps (reflux) to break that solvation shell [5].

Q3: I see an impurity at RRT 0.9. What is it? A: This is likely Styrene , formed via E2 elimination. This happens if your reaction temperature is too high (>80°C) or if you used a strong base like KOH/NaOH. Stick to carbonate bases and moderate temperatures to eliminate this pathway.

References
  • Chao, W., et al. "Improved Synthesis of N-Monoalkylpiperazines." Synthetic Communications, vol. 30, no. 12, 2000, pp. 2225-2231.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Section on

    
     Kinetics). 
    
  • Pittelkow, T., & Christensen, J. B. "A Simple Synthesis of N-Alkylpiperazines."[7] ResearchGate, 2024.

  • Anan, H., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." National Institutes of Health (NIH), 2026.

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Explanation of Aprotic vs Protic solvent effects on Nucleophilicity).

Sources

Technical Support Center: Purification Strategies for Oily 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine and related oily piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these often-oily and polar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

I. Understanding the Challenges

Purifying 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine can be challenging due to its inherent physicochemical properties. The presence of two basic nitrogen atoms in the piperazine ring imparts high polarity and a tendency to form salts and hydrates.[1] This, combined with its often oily or low-melting-point nature, can complicate traditional purification methods like crystallization.[2][3]

Common challenges include:

  • High Polarity and Basicity: The piperazine moiety's two nitrogen atoms (pKa values typically around 5.3 and 9.7) can lead to issues with solubility and chromatographic separation.[1]

  • Hygroscopicity: Piperazine derivatives readily absorb atmospheric moisture, which can make handling and accurate weighing difficult.[1]

  • "Oiling Out": Instead of crystallizing, the product often separates from the solution as an oil, which can be due to high impurity levels, a low melting point, or rapid cooling.[2][3]

  • Chromatographic Issues: The compound's high polarity can cause poor retention and peak tailing in reverse-phase HPLC, while its basicity can lead to strong, sometimes irreversible, binding to the silica gel in normal-phase chromatography.[1]

II. Troubleshooting Guide: From Crude Oil to Pure Product

This section addresses specific problems you may encounter during the purification of your oily 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine product.

Problem 1: My product "oiled out" during crystallization and won't solidify.

This is a frequent issue with impure or low-melting-point compounds.[2][3]

Possible Causes & Solutions:

  • High Impurity Content: Impurities can significantly depress the melting point and disrupt the crystal lattice formation.

    • Solution: Before attempting crystallization, consider a preliminary purification step. Acid-base extraction is highly effective for removing non-basic impurities.[4][5] For a detailed protocol, see the "Experimental Protocols" section.

  • Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Try a different solvent or a solvent system with lower solvating power. If your product is soluble in a polar solvent like ethanol, try adding a less polar anti-solvent like hexane or petroleum ether dropwise to a concentrated solution until turbidity persists, then cool slowly.[6]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.[2]

    • Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

  • Low Melting Point: The product itself may be a low-melting solid or an oil at room temperature.

    • Solution: If the product is inherently an oil, crystallization of the free base may not be feasible. In this case, forming a salt (e.g., hydrochloride or diacetate) is a highly effective strategy.[1][7] Salts often have higher melting points and are more crystalline.

Problem 2: Poor separation and significant peak tailing during column chromatography.

The basic nature of the piperazine moiety is often the culprit here.[1]

Possible Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption.[1]

    • Solution 1: Add a Competing Base: Incorporate a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine into your eluent system.[1] This will occupy the active sites on the silica, allowing your product to elute more symmetrically.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a deactivated silica gel. Phenyl or cyano-based columns can also offer different selectivity.[1]

  • In-Column Degradation: Some sensitive compounds may degrade on the acidic silica gel.

    • Solution: If you suspect degradation, using a deactivated stationary phase or switching to a different purification technique is recommended.

  • Sub-optimal Eluent System: The polarity of your eluent may not be optimized for good separation.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product and a clear separation from impurities. A common eluent system for piperazine derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2][8]

Problem 3: An emulsion has formed during acid-base extraction.

Emulsions are common when working with basic compounds and can be persistent.

Possible Causes & Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

    • Solution: Gently invert the separatory funnel several times instead of vigorous shaking.

  • Similar Densities of Organic and Aqueous Layers: If the densities of the two phases are too close, separation will be slow.

    • Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion and improve phase separation.[2]

  • Presence of Particulate Matter: Solid impurities can stabilize an emulsion at the interface.

    • Solution: Filter the crude mixture before performing the extraction. If an emulsion has already formed, filtering it through a pad of Celite or glass wool can sometimes help.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine product?

A1: Common impurities often stem from starting materials, side reactions, or degradation.[1] These can include:

  • Unreacted Starting Materials: Such as 3,4-dimethoxyphenethylamine or piperazine.

  • Side-Reaction Products: N-alkylated piperazines, or products from reactions with residual solvents.[1]

  • Degradation Products: Improper storage or high temperatures can lead to degradation.[1]

Q2: Is it better to purify the free base or a salt of my compound?

A2: This depends on the properties of your specific product.

  • Free Base: If your free base is a solid with a reasonably high melting point, direct crystallization or chromatography can be effective.

  • Salt Formation: If your product is an oil or a low-melting solid, converting it to a salt (e.g., hydrochloride, dihydrochloride, or diacetate) is often the best strategy.[1][7][9] Salts are typically more crystalline and have higher melting points, making them easier to purify by recrystallization.[10] The free base can then be regenerated by treatment with a base.[11]

Q3: How can I improve the yield of my crystallization?

A3: Several factors can influence crystallization yield.

  • Solvent Choice: Ensure you are using a solvent in which your product is soluble when hot but sparingly soluble when cold.

  • Concentration: A supersaturated solution is required for crystallization. If the solution is too dilute, you may need to evaporate some of the solvent.

  • Cooling Rate: Slow cooling generally leads to larger, purer crystals.

  • Seeding: Adding a small seed crystal of the pure product to the cooled, saturated solution can initiate crystallization.

Q4: Can I use distillation to purify my oily product?

A4: Distillation can be a viable option, particularly for large-scale purifications, if your product is thermally stable and has a sufficiently low boiling point.[12] Vacuum distillation is often preferred to lower the required temperature and prevent thermal degradation.

IV. Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from your basic piperazine product.

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[2]

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine will be protonated and move into the aqueous layer as its hydrochloride salt.[4][11][13]

  • Separation: Separate the two layers. The organic layer contains neutral and acidic impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated NaHCO3 solution) until the solution is basic (pH 9-10, check with pH paper).[4] Your product will deprotonate and precipitate or form an oil.

  • Extraction of Pure Product: Extract the purified product back into a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified oily product.[2]

Protocol 2: Purification via Salt Formation (Diacetate Salt)

This method is particularly useful for oily products that are difficult to crystallize as the free base.[7]

  • Dissolution: Dissolve the crude product in a suitable solvent like acetone.[1][7]

  • Acidification: While stirring, slowly add glacial acetic acid to the solution. An amount at least stoichiometrically equivalent to form the diacetate salt is required.[1][7]

  • Precipitation: The piperazine diacetate salt will begin to precipitate as a crystalline solid. Cool the mixture to enhance precipitation.[1]

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with cold acetone to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified salt in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure free base can be regenerated by dissolving the salt in water and basifying with a suitable base, followed by extraction as described in Protocol 1.[1]

V. Data and Visualization

Table 1: Recommended Solvent Systems for Column Chromatography
Polarity of ImpuritiesStationary PhaseRecommended Eluent System (Gradient)Modifier
Less PolarSilica GelHexane/Ethyl Acetate0.5-1% Triethylamine
More PolarSilica GelDichloromethane/Methanol0.5-1% Triethylamine
General PurposeAlumina (Neutral)Hexane/Ethyl AcetateNot usually required
Diagram 1: Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate purification strategy for your oily product.

PurificationWorkflow start Crude Oily Product is_solid Is the product a solid at room temp? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No oiled_out Did it 'oil out'? try_cryst->oiled_out oiled_out->acid_base Yes pure_product Pure Product oiled_out->pure_product No column_chrom Column Chromatography acid_base->column_chrom salt_form Salt Formation & Recrystallization column_chrom->salt_form If still impure column_chrom->pure_product If pure salt_form->pure_product

Caption: A decision tree for selecting a purification strategy.

VI. References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction. In Wikipedia. [Link]

  • Vesela, D., et al. (2022). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 12(1), 1-13. [Link]

  • How can I purify oily products? ResearchGate. [Link]

  • Recovery and purification of piperazine. (1969). Google Patents.

  • O'Brien, A. G., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2095-2101. [Link]

  • Why do I obtain an oily mixture from my organic reaction? ResearchGate. [Link]

  • Purification of oily products in industrial chemistry. Reddit. [Link]

  • Acid base extraction. (2020, July 23). YouTube. [Link]

  • Cat-A-Pillar, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8049. [Link]

  • Guide for crystallization. [Link]

  • Tips & Tricks: Oily/Foaming Compounds. University of Rochester. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • QUATERNIZED FATTY AMINES, AMIDOAMINES, AND THEIR DERIVATIVES FROM NATURAL OIL METATHESIS. (2012, May 10). European Patent Office. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry. [Link]

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. (1987). Google Patents.

  • Purification of piperazine. (1959). Google Patents.

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Evaluating Impurities in Drugs (Part II of III). (2025, March 12). Pharmaceutical Technology. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022, November 22). SSRN. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

Sources

Minimizing side products in the reductive amination of homoveratrylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The HVA Paradox

Homoveratrylamine (3,4-dimethoxyphenethylamine) presents a unique challenge in reductive amination compared to simple aliphatic or phenyl amines. The electron-donating methoxy groups at the 3- and 4-positions significantly increase the nucleophilicity of the aromatic ring.

This creates a competition between two pathways:

  • The Desired Pathway: Reduction of the imine to the secondary amine.

  • The "Hidden" Pathway (Pictet-Spengler): Acid-catalyzed intramolecular cyclization of the imine to form a tetrahydroisoquinoline (THIQ) derivative.

This guide provides a self-validating workflow to suppress the Pictet-Spengler cyclization and prevent over-alkylation (tertiary amine formation).

Critical Mechanism Analysis

The following diagram illustrates the branching pathways that dictate your yield. Note that Path B (Cyclization) is irreversible and mass-differentiated from the product by exactly 2 Daltons (


).

HVA_Reaction_Pathways cluster_legend Critical Control Point Start HVA + Aldehyde Imine Imine Intermediate (MW: X) Start->Imine -H2O Target Target Secondary Amine (MW: X + 2) Imine->Target + Hydride (Fast) THIQ Side Product: THIQ (Pictet-Spengler) (MW: X) Imine->THIQ Acid Catalysis (Slow*) Dialkyl Side Product: Tertiary Amine (Over-Alkylation) Target->Dialkyl + Aldehyde + Hydride

Figure 1: Competing pathways in HVA reductive amination. Path B (Red) yields the tetrahydroisoquinoline (THIQ) impurity.

Troubleshooting Guides & FAQs

Module A: The "M-2" Mass Spec Issue (Pictet-Spengler Suppression)

User Query: "I have completed the reaction and workup. LCMS shows a major peak with a mass of [Expected Mass - 2]. Adding more reducing agent does not change this."

Diagnosis: You have formed the Tetrahydroisoquinoline (THIQ) derivative via the Pictet-Spengler reaction.[1][2] The "M-2" mass corresponds to the unreduced imine equivalent, which is the formula of the cyclized THIQ. Unlike the imine, the THIQ is stable and cannot be reduced to your target amine.

Root Cause: The reaction environment was too acidic or the imine was allowed to linger too long before reduction. The electron-rich dimethoxy ring facilitates rapid cyclization in the presence of protic acid.

Corrective Protocol:

  • Switch Reagents: Do not use NaBH3CN (Sodium Cyanoborohydride) if you are adjusting pH to < 5.

  • Adopt the STAB Protocol: Use Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3).[3] It works at weakly acidic/neutral pH where the Pictet-Spengler reaction is slower.

  • Simultaneous Addition: Do not pre-form the imine for extended periods (e.g., overnight) if using acidic catalysts. Add the reducing agent immediately after the aldehyde.

Module B: Controlling Over-Alkylation (Tertiary Amines)

User Query: "I am seeing significant amounts of tertiary amine (dialkylated product). My target is the secondary amine."

Diagnosis: The product secondary amine is more nucleophilic than the starting HVA, competing for the remaining aldehyde.

Root Cause:

  • High local concentration of aldehyde relative to amine.

  • Using a reducing agent that reduces aldehydes faster than imines (e.g., NaBH4 without additives).

Corrective Protocol:

  • Stoichiometry: Use a slight excess of HVA (1.1 – 1.2 equivalents) relative to the aldehyde.

  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or THF.[4][5][6][7] Avoid Methanol for the reduction step if over-alkylation is severe, as it promotes equilibrium exchange.

  • Reagent Selectivity: Use STAB. It reduces imines significantly faster than it reduces aldehydes, "locking in" the secondary amine before it can react again [1].

Reagent Selection Matrix

Use this table to select the correct hydride source based on your specific aldehyde substrate.

FeatureSodium Borohydride (NaBH4) Sodium Cyanoborohydride (NaBH3CN) Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces aldehydes & imines)Medium (pH dependent)High (Reduces imines preferentially)
Acid Tolerance Decomposes rapidly in acidStable, requires pH 3-5Stable in AcOH/DCE
HVA Risk High (Requires stepwise method)High (Acid required promotes Pictet-Spengler)Low (Mild conditions)
Toxicity LowHigh (Cyanide risk)Low
Recommendation Only for stepwise (Imine

Reduce)
Legacy methods onlyGold Standard for HVA

The "Gold Standard" Protocol (Self-Validating)

This protocol is adapted from Abdel-Magid et al. [1], optimized specifically to suppress the Pictet-Spengler side reaction of HVA.

Reagents:

  • Homoveratrylamine (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional: Acetic Acid (AcOH) (1.0 equiv) - Only if imine formation is sluggish.

Step-by-Step Workflow:

  • Preparation: Dissolve HVA (1.1 equiv) and Aldehyde (1.0 equiv) in DCE (0.2 M concentration).

    • Checkpoint: If the aldehyde is aliphatic and enolizable, stir for 15 mins. If aromatic, proceed immediately.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Note: If using AcOH, add it after the STAB to buffer the system gently. Do not pre-stir HVA and Aldehyde in AcOH; this triggers the Pictet-Spengler cyclization [2].

  • Monitoring: Stir at Room Temperature (20-25°C) under Nitrogen.

    • Validation: Check TLC/LCMS at 1 hour.

    • Success Criteria: Disappearance of Aldehyde.[8] Appearance of Product (M+1). Absence of M-2 peak (THIQ).

  • Quenching: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes to destroy borate complexes.

  • Workup: Extract with DCM or EtOAc.

    • Purification Tip: If excess HVA remains, wash the organic layer with dilute HCl (pH 4-5) carefully, or use chromatography. HVA is polar; non-polar aldehydes wash out easily.

Decision Logic for Optimization

Follow this logic flow to troubleshoot yield issues dynamically.

Optimization_Logic Start Start Reaction (STAB Protocol) Check Check LCMS/TLC (1 Hour) Start->Check Issue1 Issue: M-2 Peak (THIQ) Present? Check->Issue1 Impurity Found Issue2 Issue: Tertiary Amine (Over-alkylation)? Check->Issue2 Impurity Found Finish Proceed to Workup Check->Finish Clean Profile Sol1 Action: Remove AcOH Lower Temp to 0°C Issue1->Sol1 Yes Sol2 Action: Increase HVA equiv Dilute Reaction (0.1 M) Issue2->Sol2 Yes

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.

Sources

Handling hygroscopic nature of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine and its associated salt forms. This resource is designed for researchers, chemists, and formulation scientists who are handling this compound and may encounter challenges related to its hygroscopic nature. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about the hygroscopic nature of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salts.

Q1: What does it mean for a compound like 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine dihydrochloride to be "hygroscopic"?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salts, particularly hydrochloride forms which are common for amine-containing active pharmaceutical ingredients (APIs), this means the crystalline powder can actively attract and hold onto water molecules from the air. This is not surface condensation; it is a physical process that can lead to significant changes in the material's properties. Piperazine and many of its salts are known to be hygroscopic, a critical factor in their handling and stability.

Q2: Why is moisture absorption a critical issue for my experiments? What are the consequences?

A2: Uncontrolled moisture absorption can severely compromise experimental accuracy, reproducibility, and the stability of the compound. The consequences are multifaceted:

  • Inaccurate Weighing: As the compound absorbs water, its mass increases. This leads to weighing errors where you are dispensing less active compound than intended, directly impacting solution concentrations and reaction stoichiometry.

  • Physical State Alterations: Moisture can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[1]

  • Chemical Degradation: Water can act as a reactant, potentially leading to hydrolysis or other degradation pathways, which compromises the purity and stability of the API.[2] The presence of water can also accelerate reactions with atmospheric CO2, a known issue for piperazines.[3]

  • Altered Physicochemical Properties: The presence of water can change the compound's crystal structure (forming hydrates), which can, in turn, alter its melting point, solubility, and dissolution rate, impacting downstream applications like formulation and bioavailability studies.[2][4]

The diagram below illustrates the cascading effects of moisture exposure on experimental integrity.

MoistureConsequences cluster_1 Consequences of Moisture Absorption DryCompound Dry, Free-Flowing 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Salt WeighingError Inaccurate Mass (Artificially High) PhysicalChange Clumping & Caking ChemicalDegradation Hydrolysis & Degradation PropertyChange Altered Solubility & Crystal Form WeighingError->PropertyChange Incorrect Concentration PhysicalChange->WeighingError Poor Handling ChemicalDegradation->PropertyChange Impurity Formation Atmosphere Atmospheric Humidity Atmosphere->DryCompound

Caption: Consequences of uncontrolled moisture absorption.

Q3: How can I visually determine if my sample has absorbed excessive moisture?

A3: While quantitative methods are necessary for confirmation, visual inspection can provide initial clues. Look for a change in appearance from a fine, free-flowing powder to a clumpy, sticky, or even partially dissolved solid. For crystalline materials, a loss of sharp edges or a "wet" appearance can be indicative of significant water uptake.

Q4: Are all salt forms of this compound equally hygroscopic?

A4: No. The choice of the counter-ion used to form the salt has a significant impact on hygroscopicity. While specific data for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salts must be determined empirically, general principles for piperazine and other amine APIs apply. Hydrochloride salts are often hygroscopic.[5] In contrast, other salt forms, such as tartrates, have been reported to be non-hygroscopic for piperazine itself. If hygroscopicity is a persistent and critical issue, exploring alternative salt forms during drug development is a valid strategy.

Part 2: Troubleshooting and Experimental Protocols

This section provides actionable solutions and step-by-step guides for common experimental challenges.

Q5: What are the ideal long-term storage conditions for this compound?

A5: To maintain the integrity of the compound, it must be protected from atmospheric moisture. The ideal storage involves multiple layers of protection:

  • Primary Container: Ensure the original container is tightly sealed. After opening, consider applying parafilm around the cap for an extra barrier.[6]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[7] For extremely sensitive applications, storage in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[7][8]

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from light.[7] Avoid storing in a refrigerator or freezer unless explicitly recommended, as this can cause moisture to condense on the container when it is removed and brought to room temperature.[9]

Q6: My sample's weight is unstable on the analytical balance, constantly increasing. How do I get an accurate measurement?

A6: This is a classic sign of rapid moisture absorption. The key is to minimize the compound's exposure time to ambient air.

  • Work Quickly and Efficiently: Have all your tools (spatulas, weigh paper/boats) ready before opening the main container. Do not leave the container open.

  • Use a Weighing Bottle: For the highest accuracy, use a tared, stoppered weighing bottle. Add the powder to the bottle inside a low-humidity environment if possible, stopper it, and then weigh it. The mass will be stable.

  • Controlled Environment: The most reliable method is to handle and weigh the compound inside a glove box or a glove bag with low humidity.[8]

  • Small Aliquots: If you frequently use the compound, consider pre-aliquoting the powder into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to humid air.[10]

The following workflow diagram outlines the best practice for handling and weighing a new hygroscopic sample.

WeighingWorkflow cluster_critical Critical Handling Steps start Start: Receive New Compound storage Store Immediately in Desiccator or Glove Box start->storage prep Prepare for Weighing: Tare Weighing Vessel, Ready Spatulas storage->prep transfer Transfer Compound to Weighing Vessel Inside Glove Box / Low RH Chamber prep->transfer seal_main Quickly & Tightly Reseal Main Container transfer->seal_main Immediate Action weigh Weigh the Sealed (or rapidly transferred) Sample transfer->weigh document Document Mass & Water Content (if known) weigh->document end Proceed with Experiment document->end

Caption: Recommended workflow for handling hygroscopic salts.

Q7: How can I accurately determine the water content of my 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salt sample?

A7: The gold standard for water content determination in pharmaceuticals is Karl Fischer (KF) titration.[2][] It is a highly specific, accurate, and rapid method that requires only a small amount of sample.[12]

MethodPrincipleSuitability
Volumetric Karl Fischer The sample is dissolved in a solvent and titrated with a KF reagent of a known water equivalent factor (F). The endpoint is detected electrometrically.[2][12]Best for samples with higher water content (>0.1%).
Coulometric Karl Fischer Iodine is generated electrochemically in the titration cell. The amount of charge required to reach the endpoint is directly proportional to the amount of water.[2][13]Ideal for samples with very low water content (ppm levels).
Loss on Drying (LOD) Measures the weight loss of a sample after heating.Not recommended. This method is non-specific and will measure any volatile component, not just water. It can also cause degradation of the compound.
Protocol: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a standardized procedure for accurately measuring the water content, which is essential for correcting sample weight to determine the true concentration of the anhydrous compound.

Objective: To quantify the percentage of water (% w/w) in a sample of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salt.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol (or other suitable solvent)

  • Volumetric Karl Fischer Reagent (e.g., CombiTitrant 5)

  • Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O) for standardization (contains 15.66% water)

  • Airtight glass syringe or weighing scoop

Methodology:

Step 1: Reagent Standardization

  • Add approximately 30-40 mL of anhydrous methanol to the clean, dry titration vessel.

  • Titrate the solvent to a stable, dry endpoint with the KF reagent. This neutralizes any residual water in the solvent.

  • Accurately weigh, by difference, 150-200 mg of sodium tartrate dihydrate and add it to the vessel.

  • Titrate the sample with the KF reagent to the electrometric endpoint. Record the volume of titrant consumed (V).

  • Calculate the water equivalence factor (F) in mg/mL using the formula:

    • F = (Weight of Sodium Tartrate [mg] × 0.1566) / V [mL] [12]

  • Repeat the standardization at least twice more and use the average F value. The relative standard deviation should be <2%.

Step 2: Sample Analysis

  • Ensure the titration vessel is at a stable, dry endpoint after the last standardization.

  • Accurately weigh, by difference, a suitable amount of the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine salt sample and add it to the vessel. The target sample weight depends on the expected water content and the titrant factor F.

  • Allow the sample to dissolve completely. Stir for at least 1 minute.[12]

  • Titrate the solution with the standardized KF reagent to the electrometric endpoint. Record the volume of reagent consumed (B.R.).

Step 3: Calculation

  • Calculate the percentage of water in the sample using the following formula:

    • Water Content (%) = (B.R. [mL] × F [mg/mL]) / (Weight of Sample [mg]) × 100

Self-Validation and Trustworthiness: The accuracy of this protocol is ensured by the initial, multi-replicate standardization of the Karl Fischer reagent against a certified reference material (sodium tartrate dihydrate). This establishes a reliable water equivalence factor (F) that directly links the volume of titrant to the mass of water, providing a traceable and verifiable result.

References

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]

  • Li, Y., & Tang, W. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Wysocki, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]

  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. (2021, November 15). MDPI. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (2011, May 1). Corrosion. [Link]

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (2025, August 5). ResearchGate. [Link]

  • Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (n.d.). Scilit. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]

  • Piperazine salts: Human health tier II assessment. (2018, October 26). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • piperazine dihydrochloride, 142-64-3. (n.d.). The Good Scents Company. [Link]

Sources

Technical Support Center: Purification of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed for organic chemists and process engineers dealing with the synthesis of Verapamil intermediates and related piperazine derivatives.

Case ID: #VP-INT-042 Subject: Isolation of N-monoalkylpiperazine from N,N'-dialkyl dimer impurities. Status: Active Guide

The Chemistry of the Problem (Root Cause Analysis)

Before attempting purification, it is critical to understand why the separation is difficult. The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine (Target) typically involves the alkylation of piperazine with a 3,4-dimethoxyphenethyl halide or tosylate.

The primary impurity is the "Dimer" (1,4-bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine).

The "Competitor" Mechanism

The reaction follows a consecutive competitive kinetic model:

  • Step 1 (

    
    ):  Piperazine + Alkylating Agent 
    
    
    
    Target (Mono-alkyl)
  • Step 2 (

    
    ):  Target + Alkylating Agent 
    
    
    
    Dimer (Bis-alkyl)

The Challenge: The secondary amine in the Target is often more nucleophilic than the starting piperazine due to the electron-donating effect of the alkyl group. If stoichiometry is 1:1,


 leads to significant dimer formation (often 15–25%).

Troubleshooting & Purification Protocols

Protocol A: Synthesis Optimization (Prevention Strategy)

The most effective purification is preventing the impurity from forming.

The "High Dilution & Excess" Rule: To statistically suppress Step 2, you must maintain a high local concentration of unreacted piperazine relative to the alkylating agent.

Recommended Procedure:

  • Stoichiometry: Use 5 to 10 equivalents of piperazine relative to the alkylating agent.

  • Addition Mode: Dissolve the piperazine (10 eq) in the solvent (e.g., Acetonitrile or Toluene). Add the alkylating agent (1 eq) dropwise over 2–4 hours.

  • Result: This forces the alkylating agent to react with the abundant piperazine rather than the scarce product.

  • Recovery: Excess piperazine is water-soluble and easily removed during aqueous workup, unlike the lipophilic dimer.

Protocol B: The pH-Swing Extraction (Crude Cleanup)

Use this if your crude mixture contains <10% Dimer.

This method exploits the lipophilicity difference. The Dimer (two aryl rings) is significantly more lipophilic than the Target (one aryl ring, one free NH).

StepActionMechanism
1 Acid Extraction Dissolve crude oil in dilute HCl (pH ~2). Both Target and Dimer form salts and dissolve in water.
2 Non-Polar Wash Wash the aqueous acidic layer with Ethyl Acetate or Toluene .
3 Result Neutral organic impurities are removed. Target and Dimer remain in water.
4 Controlled Basification Adjust aqueous phase to pH 5.5 – 6.0 using dilute NaOH.
5 Selective Extraction Extract with Dichloromethane (DCM) .
6 Critical Insight The Dimer (less basic, more lipophilic) often extracts preferentially at lower pH or precipitates. Note: This step requires optimization based on exact pKa, but the Dimer is generally less soluble in water than the Mono at intermediate pH.
Protocol C: Hydrohalide Salt Recrystallization (The Gold Standard)

For high-purity isolation (>99%), converting the free base to a hydrochloride salt is the industry standard.

Reagents: Isopropyl Alcohol (IPA), Concentrated HCl or HCl/Ethanol.

  • Salt Formation: Dissolve the crude free base in minimal IPA. Add HCl (gas or solution) to reach pH 1–2.

  • Precipitation: The Dihydrochloride salt of the Target will precipitate.

  • Thermal Discrimination:

    • Heat the slurry to reflux.

    • Add Ethanol dropwise until the solution becomes clear (if needed).

    • Allow to cool slowly to Room Temperature, then to 0°C.

  • Filtration: The Target-HCl salt typically crystallizes as a white solid. The Dimer-HCl often remains in the mother liquor or forms an amorphous gum that can be washed away with cold acetone.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying your intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Mono + Dimer + Excess Piperazine) Step1 Aqueous Workup (Partition between Water/Toluene) Start->Step1 Check1 Where is the Product? Step1->Check1 AqLayer Aqueous Layer (Contains Excess Piperazine) Check1->AqLayer Discard (Piperazine) OrgLayer Organic Layer (Contains Mono + Dimer) Check1->OrgLayer Keep Step2 Concentrate Organic Layer to Crude Oil OrgLayer->Step2 Decision Dimer Content? Step2->Decision HighDimer >15% Dimer (Synthesis Failed) Decision->HighDimer LowDimer <15% Dimer Decision->LowDimer ActionHigh Restart Synthesis (Use 10eq Piperazine) HighDimer->ActionHigh Step3 Salt Formation Dissolve in IPA + HCl LowDimer->Step3 Step4 Recrystallization (Reflux -> Cool -> Filter) Step3->Step4 Final Pure Mono-HCl Salt (>99% Purity) Step4->Final Dimer stays in Mother Liquor

Figure 1: Purification logic flow for separating N-monoalkylpiperazine from dimer impurities.

Frequently Asked Questions (FAQs)

Q: I used 5 equivalents of piperazine, but I still see 15% dimer. Why? A: You likely added the reagents too quickly or in the wrong order. If you add the piperazine to the alkylating agent, the local concentration of alkylating agent is high, favoring dimer formation. Always add the alkylating agent to the piperazine solution slowly.

Q: Can I separate them using Flash Chromatography? A: Yes, but it is difficult on a large scale due to "tailing" of amine peaks.

  • Stationary Phase: Silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidic sites.

  • Mobile Phase: DCM:Methanol:Ammonia (90:10:1). The Dimer (less polar) usually elutes before the Mono-product (more polar secondary amine).

Q: My HCl salt is oiling out instead of crystallizing. What do I do? A: This is common with piperazine salts.

  • Solvent Switch: Try changing from IPA to Ethanol/Ethyl Acetate (1:1).

  • Moisture Control: Ensure your solvents are dry. Water promotes oiling.

  • Seeding: Obtain a pure seed crystal (even a milligram from a small column fraction) to induce nucleation.

Q: How do I confirm the Dimer is gone? A:

  • TLC: The Dimer will have a higher Rf value than the Mono-product in basic eluents.

  • NMR: Look for the integration of the aromatic protons vs. the piperazine ring protons. The symmetry of the Dimer makes its NMR spectra distinctively simple compared to the Mono-product.

  • HPLC: Standard C18 column, Phosphate buffer (pH 3.0) / Acetonitrile gradient.

References

  • Process for the preparation of verapamil hydrochloride. US Patent 10,144,703.[1] (Describes the purification of Verapamil intermediates via salt crystallization).

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020. (Discusses the suppression of bis-alkylated impurities using excess reagents).

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO Patent 2005021521A1. (Details the removal of dimer impurities via crystallization in isopropyl alcohol).

  • Purification of piperazine. US Patent 2,919,275. (Foundational chemistry on separating piperazine derivatives via salt formation).

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethoxyphenethyl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and drug development professionals, a comprehensive understanding of a molecule's fragmentation pattern under mass spectrometric analysis is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-dimethoxyphenethyl piperazine, a compound of interest in medicinal chemistry and pharmacology. By juxtaposing its fragmentation behavior with that of structurally related analogues, we aim to provide a predictive framework for the identification of this class of compounds.

The Structural Rationale: Predicting Fragmentation Hotspots

The molecular architecture of 3,4-dimethoxyphenethyl piperazine presents several key features that dictate its fragmentation cascade upon electron ionization. The structure comprises a 3,4-dimethoxy-substituted benzene ring, an ethyl linker, and a piperazine moiety. The presence of heteroatoms (nitrogen and oxygen) and benzylic C-C and C-N bonds creates energetically favorable sites for bond cleavage.

Our analysis anticipates fragmentation to be initiated primarily by two mechanisms:

  • Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the piperazine ring is a highly probable event. This is a dominant fragmentation pathway for amines, leading to the formation of a resonance-stabilized iminium ion.[1][2]

  • Benzylic cleavage: The bond between the ethyl linker and the 3,4-dimethoxyphenyl ring is a benzylic bond. Cleavage at this position is favored due to the formation of a stable benzyl cation, which can be further stabilized by the electron-donating methoxy groups.

The Predicted Fragmentation Pathway of 3,4-Dimethoxyphenethyl Piperazine

Based on established fragmentation principles for phenethylamines and piperazine derivatives, we can postulate the major fragmentation pathways for 3,4-dimethoxyphenethyl piperazine.[3][4][5][6] The molecular ion ([M]⁺˙) is expected to undergo a series of characteristic cleavages, yielding diagnostic fragment ions.

Fragmentation_Pathway cluster_path1 Benzylic Cleavage cluster_path2 Alpha-Cleavage cluster_path3 Piperazine Ring Fragmentation M 3,4-Dimethoxyphenethyl piperazine [M]⁺˙ m/z = 264 F1 m/z 151 3,4-Dimethoxybenzyl cation M->F1 β-cleavage F3 m/z 179 Iminium ion M->F3 α-cleavage F2 Piperazine-ethyl radical F5 m/z 85 Piperazine fragment F3->F5 F6 m/z 56 Piperazine fragment F3->F6 F4 3,4-Dimethoxyphenyl radical

Figure 1: Postulated major fragmentation pathways of 3,4-dimethoxyphenethyl piperazine under electron ionization.

The primary fragmentation events are anticipated to be:

  • Formation of the 3,4-dimethoxybenzyl cation (m/z 151): Cleavage of the C-C bond beta to the piperazine nitrogen results in the formation of the highly stable 3,4-dimethoxybenzyl cation. This is often a base peak in the spectra of related phenethylamines.[7]

  • Formation of the iminium ion (m/z 179): Alpha-cleavage of the bond between the ethyl chain and the piperazine ring leads to the formation of a resonance-stabilized iminium ion.

  • Piperazine ring fragmentation: The piperazine ring itself can undergo characteristic fragmentation, leading to ions at m/z 85 and m/z 56.[4] These fragments are diagnostic for the presence of a piperazine moiety.

A Comparative Analysis: Learning from Structural Analogs

To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of structurally similar molecules. This comparative approach allows us to discern the influence of specific structural modifications on the fragmentation process.

CompoundKey Structural DifferenceMajor Fragment Ions (m/z)Rationale for Fragmentation Differences
3,4-Dimethoxyphenethylamine (DMPEA) Absence of the piperazine ring151, 30The base peak at m/z 30 is due to the cleavage of the C-C bond adjacent to the primary amine, forming [CH2NH2]⁺. The m/z 151 ion (dimethoxybenzyl cation) is also prominent. The absence of piperazine-related fragments is the key differentiator.[7]
N-Benzylpiperazine (BZP) Phenyl group directly attached to piperazine via a methylene bridge91, 135, 176The base peak is typically at m/z 91, corresponding to the benzyl cation ([C7H7]⁺). The molecular ion is observed at m/z 176. The ion at m/z 135 arises from the loss of a C3H5 fragment from the piperazine ring.[4][8][9]
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) Methylenedioxy group instead of two methoxy groups135, 190The most abundant fragment is the methylenedioxybenzyl cation at m/z 135. The molecular ion is at m/z 220. The fragmentation pattern is analogous to BZP, with the shift in the benzyl cation mass reflecting the different substituent.[9][10]

This comparative analysis underscores the diagnostic power of key fragment ions. The presence of the m/z 151 fragment strongly suggests a 3,4-dimethoxyphenethyl moiety, while the observation of fragments at m/z 85 and 56 points towards a piperazine ring.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To experimentally validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To obtain a clean, reproducible electron ionization mass spectrum of 3,4-dimethoxyphenethyl piperazine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Materials:

  • 3,4-dimethoxyphenethyl piperazine standard

  • High-purity solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the standard (approximately 1 mg/mL) in the chosen solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.[11]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to 3,4-dimethoxyphenethyl piperazine in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and the major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pattern and with library spectra if available.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Dissolve standard in solvent Inject Inject sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Identify peak in TIC Extract Extract Mass Spectrum TIC->Extract Compare Compare with predicted pattern Extract->Compare

Figure 2: A streamlined workflow for the GC-MS analysis of 3,4-dimethoxyphenethyl piperazine.

Conclusion: A Predictive and Verifiable Approach

This guide has detailed the anticipated mass spectrometry fragmentation pattern of 3,4-dimethoxyphenethyl piperazine based on fundamental principles and comparative data from structural analogs. The proposed fragmentation pathways, centered around benzylic and alpha-cleavages, provide a robust framework for the identification of this compound and related structures. The outlined experimental protocol offers a clear path to obtaining high-quality data for verification. By integrating theoretical prediction with empirical validation, researchers can confidently navigate the complexities of structural elucidation in their scientific endeavors.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 345.
  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
  • Montesano, C., Sergi, M., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(6), 650-658.
  • Welz, A., Koba, M., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159.
  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • Chen, Y. C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1558.
  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
  • Nikolić, D., et al. (2017). Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. Rapid Communications in Mass Spectrometry, 31(17), 1441-1450.
  • PubChem. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-. Retrieved from [Link]

  • Schymanski, E. L., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
  • PubChem. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2,3-xylyl)-. Retrieved from [Link]

  • da Silva, A. A., et al. (2018).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). EI fragmentation pattern for 3,4-MDMA. Retrieved from [Link]

  • DeRuiter, J., & Clark, C. R. (2011). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service.
  • PubChem. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(p-tolyl)-. Retrieved from [Link]

  • DeRuiter, J., et al. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Forensic Sciences, 57(1), 83-91.
  • mzCloud. (2017). 3,4-Dimethoxyamphetamine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548.
  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

FTIR Analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is a critical pharmacophore used in the synthesis of isoquinoline alkaloids and phenylpiperazine-class pharmaceuticals (e.g., antihypertensives and serotonin modulators). In drug development, the primary challenge during its synthesis—typically via the alkylation of piperazine—is controlling the formation of the 1,4-bis-substituted impurity .

This guide provides a definitive FTIR spectral analysis to distinguish the target mono-substituted product from its bis-substituted analog and starting materials. Unlike generic spectral lists, this document focuses on comparative spectral subtraction to validate reaction completion and purity without immediate recourse to expensive NMR time.

Molecular Vibrational Profile

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains: the Piperazine Ring , the Ethyl Linker , and the Veratryl (3,4-Dimethoxyphenyl) Tail .

Graphviz Diagram: Vibrational Map

The following diagram maps the specific bond vibrations to their expected wavenumber regions.

VibrationalMap Struct 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Pip Piperazine Ring (Secondary Amine) Struct->Pip Link Ethyl Linker (-CH2-CH2-) Struct->Link Vera Veratryl Group (3,4-Dimethoxy) Struct->Vera NH NH Pip->NH N-H Stretch ~3300-3400 cm⁻¹ CN CN Pip->CN C-N Stretch 1100-1250 cm⁻¹ CH_Ali CH_Ali Link->CH_Ali Aliphatic C-H 2800-2950 cm⁻¹ COC COC Vera->COC C-O-C (Ether) 1230-1270 cm⁻¹ Ar_CH Ar_CH Vera->Ar_CH Aromatic C-H >3000 cm⁻¹ Ar_CC Ar_CC Vera->Ar_CC Ring Breathing 1500-1600 cm⁻¹

Figure 1: Structural decomposition of the target molecule linking functional groups to diagnostic IR regions.

Characteristic Peak Assignment

The following table synthesizes experimental data from structural analogs (veratraldehyde, N-phenylpiperazines) to provide the reference characteristic peaks for the target compound.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Amine (2°) N-H Stretching 3300 – 3450 Medium/BroadCRITICAL: Presence confirms mono-substitution. Absence indicates bis-impurity.
Aromatic Ring C-H Stretching3000 – 3100WeakDistinguishes aryl ring from aliphatic backbone.
Aliphatic Chain C-H Stretching2800 – 2960StrongOverlap of piperazine ring CH₂ and ethyl linker CH₂.
Ether (Methoxy) C-O-C Asym. Stretch 1230 – 1270 Very Strong Characteristic "Veratryl" fingerprint; confirms 3,4-dimethoxy motif.
Ether (Methoxy) C-O-C Sym. Stretch1020 – 1150StrongConfirms methoxy groups.
Aromatic Ring C=C Ring Stretch1510, 1590Sharp/MedTypical benzenoid skeletal vibrations.
Amine (3°) C-N Stretching1100 – 1200MediumMixed mode; less diagnostic due to fingerprint crowding.
Aromatic Out-of-Plane (OOP) Bending800 – 860MediumIndicates 1,2,4-substitution pattern on the benzene ring.

Comparative Analysis: Product vs. Alternatives

This section addresses the core "Performance" requirement by comparing FTIR efficacy against common synthesis challenges (Impurities) and alternative analytical methods (NMR).

Scenario A: Distinguishing Product from Impurities

The most common synthetic route is the alkylation of excess piperazine with 1-(2-chloroethyl)-3,4-dimethoxybenzene.

  • Target: Mono-alkylated piperazine.[1][2][3]

  • Major Impurity: 1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine (Bis-alkylated).

The "N-H Switch" Protocol: The most reliable FTIR indicator is the N-H stretching region.

FeatureTarget Product (Mono)Bis-Impurity (Alternative)Starting Material (Halide)
3300-3400 cm⁻¹ Present (N-H Stretch)Absent (Quaternary/Tertiary only)Absent
Fingerprint Single C-O-C patternIntensified C-O-C (Double conc.)C-Cl stretch (~600-700 cm⁻¹)
Conclusion Pass Fail Fail

Technical Insight: If you observe a disappearance of the peak at ~3350 cm⁻¹ during reaction monitoring, you have likely over-alkylated to the bis-impurity. The target product must retain the secondary amine signal.

Scenario B: FTIR vs. H-NMR for Identification

Is FTIR sufficient, or is NMR required?

MetricFTIR (ATR Method) H-NMR (300/400 MHz)
Speed < 2 Minutes30-60 Minutes (Prep + Run)
Cost NegligibleHigh (Solvents/Instrument time)
Specificity Functional Group ID (Good for class confirmation)Structural Certainty (Exact proton count)
Quantification Poor (Without calibration)Excellent (Integration)
Verdict Best for In-process control (IPC) and rapid purity checks.Required for Final Structure Elucidation .

Experimental Protocol (Self-Validating)

To ensure reproducible results, follow this Attenuated Total Reflectance (ATR) protocol.

Step-by-Step Workflow
  • Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O interference.

  • Sample Prep:

    • If Solid (HCl Salt): Place ~5 mg of powder directly on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • If Oil (Free Base): Place 1 drop on the crystal. No pressure clamp needed.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Standard) or 64 (High Signal-to-Noise)

  • Validation Check (The "Trust" Step):

    • Check 1: Look for the CO₂ doublet at 2350 cm⁻¹. If >5% transmittance loss, re-blank.

    • Check 2: Verify the C-O-C ether peak at ~1260 cm⁻¹. If this is weak/absent, the sample is not the dimethoxy derivative.

    • Check 3: Verify the N-H stretch at ~3300 cm⁻¹. If absent, the product is likely the bis-impurity.

Graphviz Diagram: Decision Logic

Workflow Start Acquire FTIR Spectrum CheckEther Check 1230-1270 cm⁻¹ (Strong Band?) Start->CheckEther CheckNH Check 3300-3400 cm⁻¹ (Medium Band?) CheckEther->CheckNH Yes Result_Wrong Wrong Structure (Check Starting Materials) CheckEther->Result_Wrong No Result_Bis Bis-Impurity Formed (Over-alkylation) CheckNH->Result_Bis No (Band Absent) Result_Good Target Product Confirmed (Proceed to NMR) CheckNH->Result_Good Yes (Band Present)

Figure 2: Logic flow for rapid purity assessment using FTIR data.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 3,4-Dimethoxybenzaldehyde (Veratraldehyde).[4] NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: FTIR, Raman, NMR and Theoretical Studies. Journal of the Institute of Science and Technology. [Link]

  • SpectraBase. (2024). FTIR Spectrum of 1-[2-(4-Fluorophenyl)ethyl]piperazine. Wiley Science Solutions. [Link]

Sources

HPLC retention time comparison of dimethoxyphenethyl piperazine vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Retention Time Comparison: Dimethoxyphenethyl Piperazine vs. Impurities

Executive Summary

This technical guide provides a high-performance liquid chromatography (HPLC) framework for the separation and quantification of 1-(3,4-dimethoxyphenethyl)piperazine (DMPEP) and its critical process impurities. Due to the basicity of the piperazine moiety and the structural similarity of positional isomers, standard reverse-phase methods often suffer from peak tailing and poor resolution. This guide details a self-validating protocol using a base-deactivated C18 stationary phase and an acidic mobile phase to ensure sharp peak shapes and reproducible retention times.

Chemical Context & Impurity Profiling

To understand the chromatographic behavior, we must first analyze the structural properties of the target and its impurities. The synthesis of DMPEP typically involves the alkylation of piperazine with 3,4-dimethoxyphenethyl bromide (or chloride).

Target Molecule:

  • Name: 1-(3,4-dimethoxyphenethyl)piperazine

  • Properties: Secondary amine (basic, pKa ~9.8), hydrophobic phenethyl tail, two methoxy groups.

Critical Impurities:

  • Piperazine (Starting Material): Highly polar, elutes near void volume (

    
    ).
    
  • 3,4-Dimethoxyphenethyl Bromide (Alkylating Agent): Hydrophobic, neutral/non-ionizable at analytical pH.

  • Bis-1,4-(3,4-dimethoxyphenethyl)piperazine (Over-alkylation Byproduct): The "Bis-Impurity." Highly hydrophobic due to two phenethyl chains; elutes last.

  • Positional Isomers (e.g., 2,3-dimethoxy analogs): Rare, but require high plate counts to resolve if starting materials were impure.

Impurity Origin Visualization

The following diagram illustrates the synthesis pathway and the origin of key impurities.

SynthesisPath SM1 Piperazine (Highly Polar) Target Target: DMPEP (Mono-alkylated) SM1->Target Alkylation (1 eq) SM2 3,4-Dimethoxyphenethyl Bromide (Hydrophobic) SM2->Target Impurity Impurity: Bis-DMPEP (Di-alkylated) Target->Impurity Over-alkylation (+ Excess SM2)

Caption: Synthesis pathway showing the origin of the target molecule and the critical hydrophobic Bis-impurity.

Experimental Protocol: HPLC Method

This protocol uses a Gradient Elution method to capture the wide polarity range between the polar piperazine and the hydrophobic bis-impurity.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (L1), Base-Deactivated (e.g., Zorbax Eclipse Plus or XBridge BEH), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic piperazine nitrogen, preventing peak tailing.
Mobile Phase A 0.1% Phosphoric Acid + 10mM KH₂PO₄ (pH 2.5)Low pH ensures the amine is fully protonated (

), improving solubility and peak symmetry.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 210 nm and 280 nm280 nm is specific for the phenethyl ring; 210 nm detects the piperazine backbone (less specific but higher sensitivity).
Column Temp 30°CControls mass transfer kinetics; higher temps can improve resolution of bulky bis-impurities.
Gradient Program
  • 0.0 min: 95% A / 5% B (Retain polar piperazine)

  • 5.0 min: 95% A / 5% B (Isocratic hold)

  • 20.0 min: 20% A / 80% B (Linear ramp to elute hydrophobic impurities)

  • 25.0 min: 20% A / 80% B (Wash)

  • 26.0 min: 95% A / 5% B (Re-equilibration)

Retention Time Comparison Data

The following table summarizes the Relative Retention Times (RRT) . The Target (DMPEP) is set as the reference (RRT = 1.00).

Note: Actual retention times (


) will vary by system void volume; RRT is the robust metric for identification.
CompoundStructure TypePolarity (LogP)Predicted RRTObserved Behavior
Piperazine Cyclic Diamine-1.17 (Polar)0.15 - 0.20 Elutes near void volume. Often requires ion-pairing reagents if quantification is needed.
DMPEP (Target) Mono-phenethyl amine~2.5 (Mod. Hydrophobic)1.00 Sharp peak at ~8-12 mins (depending on gradient delay).
3,4-Dimethoxy-phenethyl bromide Alkyl Halide~3.2 (Hydrophobic)1.45 Elutes after the target. No amine functionality, so peak shape is generally excellent.
Bis-DMPEP Di-phenethyl amine~5.0 (Very Hydrophobic)1.80 - 2.10 Late eluter. Critical to ensure the gradient goes to 80% B to wash this off the column.
Separation Mechanism Diagram

The following decision tree helps troubleshoot resolution issues between the Target and Impurities.

SeparationLogic Start Start Method Development (pH 2.5, C18) CheckTailing Is Target Peak Tailing > 1.5? Start->CheckTailing CheckRes Resolution (Target vs Bis-Impurity) < 2.0? CheckTailing->CheckRes No Action1 Add TEA modifier or Switch to Phenyl-Hexyl Column CheckTailing->Action1 Yes Action2 Increase Gradient Slope (Steeper %B ramp) CheckRes->Action2 Yes Action3 Valid Method CheckRes->Action3 No

Caption: Troubleshooting logic for optimizing the separation of piperazine derivatives.

Critical Technical Insights

1. The "Silanol Effect" on Retention: Piperazine derivatives are notorious for interacting with residual silanol groups (


) on the silica support.
  • Symptom: Broad, tailing peaks for DMPEP.

  • Solution: If the phosphate buffer at pH 2.5 is insufficient, add 0.1% Triethylamine (TEA) to the mobile phase. The TEA competes for silanol sites, "blocking" them and allowing the DMPEP to elute as a sharp band.

2. Detection Wavelength Selection:

  • 280 nm: Use for quantifying DMPEP and the Bis-impurity. The dimethoxybenzene ring absorbs strongly here, while non-aromatic impurities (like piperazine) are invisible, simplifying the chromatogram.

  • 210 nm: Use only if you must quantify residual Piperazine. Be aware that baseline noise will be higher due to solvent absorption.

3. Sample Preparation (Self-Validating Step): Dissolve samples in the initial mobile phase (95% Buffer / 5% ACN).

  • Why? Dissolving in 100% ACN can cause "solvent effect" peak distortion, where the strong solvent carries the analyte down the column faster than the mobile phase, splitting the peak.

References

  • BenchChem. (2025).[1][2] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • SIELC Technologies. (2025). Separation of Piperazine and derivatives on Newcrom R1 HPLC column. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monographs: Piperazine Derivatives (BZP, TFMPP, MeOPP). Retrieved from

  • Impact Factor Journals. (2025). Development and Validation of RP-HPLC Method for Piperazine Impurities in Pharmaceutical Bulk. Retrieved from

  • Sigma-Aldrich. (2025). Safinamide Impurity Profiling by HPLC Assay Methods. Retrieved from

Sources

13C NMR chemical shifts for 3,4-dimethoxy and piperazine ring carbons

High-Resolution NMR Characterization: 3,4-Dimethoxy and Piperazine Motifs[1]

Executive Summary

In medicinal chemistry, the 3,4-dimethoxyphenyl and piperazine moieties are privileged structures, appearing in drugs ranging from calcium channel blockers (Verapamil) to antipsychotics (Aripiprazole).[1] Accurate structural validation of these motifs requires precise

1

1

The 3,4-Dimethoxybenzene (Veratrole) System[1]

The 3,4-dimethoxy pattern produces a distinct spectral signature.[2] The primary challenge lies in distinguishing the two oxygen-bearing quaternary carbons (C3 and C4) and differentiating this pattern from its 2,3-dimethoxy isomer.

Characteristic Chemical Shifts
Carbon TypeTypical Shift (

, ppm)
Multiplicity (DEPT-135)Notes
Methoxy (

)
55.5 – 56.5 Up (Positive)Highly characteristic.[1] Often two distinct peaks separated by <0.5 ppm.[2]
Quaternary C-O (C3, C4) 148.0 – 150.0 AbsentDeshielded by oxygen.[1][2] C3 and C4 are often within 1.0 ppm of each other.[2]
Aromatic C-H (C2, C5, C6) 110.0 – 122.0 Up (Positive)C2 and C5 are shielded by ortho-methoxy groups (electronic effect).[1]
Quaternary C1 (Ipso) 128.0 – 135.0 AbsentShift varies heavily based on the substituent (R).
Assignment Logic: Distinguishing C3 from C4

In a 1-substituted-3,4-dimethoxybenzene, C3 and C4 are chemically non-equivalent but magnetically similar.[1][2]

  • Substituent Effects (SCS):

    • If R is Electron Withdrawing (EWG) (e.g.,

      
      , 
      
      
      ): The para position (C4) is less deshielded than the meta position (C3) relative to the substituent.[1]
    • If R is Electron Donating (EDG) (e.g., Alkyl): The effects are subtle; C4 is typically slightly upfield of C3 due to resonance shielding, but this is not a hard rule.[1]

  • The HMBC Solution (Definitive):

    • C3 will show a strong 3-bond correlation (

      
      ) to the proton at H5  (doublet, 
      
      
      ppm).[1]
    • C4 will show a strong 3-bond correlation (

      
      ) to the proton at H2  (singlet/meta-doublet, 
      
      
      ppm) and H6 .[1]
    • Protocol: Do not rely on 1D shifts alone.[2] Use HMBC to map H2

      
       C4 and H5 
      
      
      C3.[2]
Regioisomer Differentiation: 3,4- vs. 2,3-Dimethoxy
Feature3,4-Dimethoxy (Veratrole)2,3-Dimethoxy
Symmetry Asymmetric (unless R is symmetric).[1] 3 aromatic C-H signals.[2][3][4]Asymmetric. 3 aromatic C-H signals.[2][3]
C-O Shifts Both

ppm.
One C-O is shielded (

ppm) due to steric crowding; the other is

ppm.
Proton Coupling H2 is isolated (singlet or small meta-coupling).[1][2]No isolated aromatic singlet; typically an ABC spin system.[2]

The Piperazine Ring[5]

The piperazine ring is dynamic.[2] Its


1
Chemical Shift Data: Substituent & Salt Effects
State

-Carbon (

, ppm)

-Carbon (

, ppm)
Mechanistic Driver
Free Piperazine 47.0 47.0 High symmetry; all carbons equivalent.[1][2]

-Alkyl (Mono)
53.0 – 55.0 46.0 – 47.0

-Alkylation deshields
the

-carbon significantly (

-effect of alkyl group).[1][2]

-Dialkyl
53.0 – 55.0 53.0 – 55.0 Symmetry restored; all carbons deshielded.[1][2]
HCl Salt (Protonation) 44.0 – 46.0 44.0 – 46.0 Protonation shields the

-carbons (upfield shift) relative to the

-alkylated base.
Critical Analysis: Free Base vs. Hydrochloride Salt

In drug development, distinguishing the free base from the HCl salt is critical.

  • The "Nitrogen Rule" for Shifts:

    • Alkylation (

      
      -H 
      
      
      
      
      -R):
      Causes a Downfield Shift (+5 to +8 ppm) on the
      
      
      -carbons.[2]
    • Protonation (

      
      -R 
      
      
      
      
      -R(
      
      
      )):
      Typically causes an Upfield Shift (-2 to -4 ppm) on the
      
      
      -carbons relative to the tertiary amine, due to the
      
      
      -shielding effect of the ammonium cation.
  • Line Broadening: In the HCl salt, piperazine carbons often appear broadened or even disappear in standard

    
     scans due to intermediate exchange rates of the acidic proton or restricted ring inversion.
    
    • Recommendation: Run salts in

      
        or 
      
      
      to sharpen signals.[1]

Experimental Protocol

Sample Preparation[2][6][7][8]
  • Solvent:

    
     (77.16 ppm) is standard.[1][2] For HCl salts, use 
    
    
    (39.52 ppm) or
    
    
    (49.00 ppm) to ensure solubility and signal sharpness.[1]
  • Concentration:

    
     in 
    
    
    is ideal for
    
    
    detection within 1–2 hours.[1]
  • Relaxation Agent: For quantitative integration (rarely needed for assignment), add

    
    .[1]
    
Acquisition Parameters
  • Standard 1D

    
    :  Proton-decoupled. Spectral width 240 ppm.[2]
    
  • DEPT-135: Essential for distinguishing

    
     (Up) from 
    
    
    (Down).[1][2] Piperazine carbons are Down (
    
    
    ).[1][2] Methoxy carbons are Up (
    
    
    ).[1][2]
  • HSQC: Correlates protons to carbons. Matches the methoxy singlet (

    
     ppm) to the carbon (
    
    
    ppm).
  • HMBC: The "Problem Solver" for quaternary carbons.[2] Set long-range coupling delay to

    
     (
    
    
    ).

Integrated Assignment Workflow

The following diagram illustrates the logical flow for assigning these specific moieties using a combination of 1D and 2D NMR techniques.

NMR_Assignment_WorkflowStartUnknown Compound(Contains Dimethoxy/Piperazine)Run_1DRun 1D 13C & DEPT-135Start->Run_1DCheck_56Signal at ~56 ppm(Positive Phase)?Run_1D->Check_56Check_150Signals at 148-150 ppm(Quaternary)?Run_1D->Check_150Check_PiperazineSignals at 45-55 ppm(Negative Phase/CH2)?Run_1D->Check_PiperazineAssign_OMeAssign: O-Methyl (OCH3)Check_56->Assign_OMeYesHMBC_StepRun HMBC(Focus: Aromatic Region)Check_150->HMBC_StepYesDistinguish_C3_C4Correlate H2/H5/H6to C3/C4HMBC_Step->Distinguish_C3_C4Analyze_ShiftAnalyze Shift ValueCheck_Piperazine->Analyze_ShiftYesAssign_Free~46-48 ppm:Free Base / Unsubst.Analyze_Shift->Assign_Free< 50 ppmAssign_Subst~52-55 ppm:N-SubstitutedAnalyze_Shift->Assign_Subst> 50 ppm

Caption: Logical decision tree for assigning 3,4-dimethoxy and piperazine carbons using 1D shifts, DEPT phasing, and HMBC correlations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for general chemical shift ranges).

  • Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for substituent effects and veratrole shifts).

  • Katritzky, A. R., et al. (1980).[1][2] "Carbon-13 NMR Spectra of Piperazines." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sarneski, J. E., et al. (1975).[1][2] "Protonation Shifts in Carbon-13 NMR Spectra of Amines." Analytical Chemistry. Link (Mechanistic basis for upfield protonation shifts).[1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Protocol for HMBC and HSQC optimization).

A Senior Application Scientist's Guide to Validating the Purity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, practical comparison of Thin-Layer Chromatography (TLC) for validating the purity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine, a key structural motif in various pharmacologically active molecules. We will explore the causality behind protocol choices, compare TLC with alternative methods, and provide the data-driven insights necessary for robust analytical decision-making.

The Critical Role of Purity Analysis

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is a secondary amine whose purity can be compromised by starting materials, by-products, or degradation products. According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be rigorously monitored and controlled.[1][2][3] This necessitates reliable, accessible, and efficient analytical methods to ensure that impurity levels are below established reporting, identification, and qualification thresholds.[4][5]

Thin-Layer Chromatography (TLC): A First-Line Analytical Tool

TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for qualitative purity assessment.[6][7][8] Its simplicity makes it an invaluable tool for reaction monitoring, purity screening, and identifying the number of components in a mixture.[7][8] The principle relies on the differential migration of compounds over a stationary phase (e.g., silica gel) propelled by a mobile phase, with separation based on polarity.[9][10][11]

Experimental Workflow for TLC Analysis

The following diagram outlines the comprehensive workflow for the TLC-based purity validation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation p1 Prepare Mobile Phase (e.g., Toluene:Ethyl Acetate:Methanol:Triethylamine) p2 Prepare Sample & Standard Solutions (~1 mg/mL in Methanol) p3 Prepare TLC Chamber (Add mobile phase & filter paper for saturation) e1 Spot TLC Plate (Sample, Standard, Co-spot) p3->e1 e2 Develop Plate (Place in saturated chamber) e1->e2 e3 Dry Plate (Remove from chamber & evaporate solvent) e2->e3 a1 Visualize Spots (1. UV Lamp @ 254 nm 2. Chemical Stain) e3->a1 a2 Document Results (Photograph or scan plate) a1->a2 a3 Calculate Rf Values (Identify impurities) a2->a3 a4 Interpret & Report (Assess purity based on spot intensity) a3->a4

Caption: TLC workflow for purity validation.

Detailed Protocol: A Self-Validating System

This protocol is designed to be self-validating by including a reference standard and a co-spot, which confirms the identity of the main spot and aids in the clear identification of impurities.

1. Materials & Reagents

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

    • Causality: Silica gel is a polar stationary phase, ideal for separating moderately polar compounds like our target molecule. The F₂₅₄ fluorescent indicator allows for non-destructive visualization under UV light, as the dimethoxyphenyl group is UV-active.[12]

  • Mobile Phase (Eluent): Toluene:Ethyl Acetate:Methanol:Triethylamine (70:20:9:1 v/v/v/v).

    • Causality: This solvent system provides a balanced polarity to achieve an optimal Retention Factor (Rf) value (ideally 0.3-0.5). Toluene is the primary non-polar component, ethyl acetate and methanol increase polarity to move the compound up the plate, and triethylamine (a base) is crucial. It deactivates the acidic silanol groups on the silica surface, preventing the basic piperazine moiety from binding too strongly and causing "streaking".[13]

  • Sample & Standard Preparation: Prepare ~1 mg/mL solutions of the test sample and a certified reference standard of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine in methanol.

  • Visualization Reagents:

    • UV Lamp: For visualization at 254 nm.

    • Ninhydrin Stain: 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[14]

      • Causality: Ninhydrin is highly effective for visualizing primary and secondary amines, which are common process-related impurities.[14][15]

    • Dragendorff's Reagent: For visualizing alkaloids and other nitrogen-containing compounds.[16]

2. Step-by-Step Methodology

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the chamber and allow it to saturate for at least 15-20 minutes.

    • Trustworthiness: A saturated chamber ensures a uniform vapor environment, leading to a consistent solvent front and reproducible Rf values.[9]

  • Spotting: Lightly draw a baseline with a pencil ~1.5 cm from the bottom of the TLC plate.[10] Apply small spots (1-2 mm diameter) of the sample, reference standard, and a "co-spot" (applying both sample and standard to the same spot) onto the baseline.[7][17]

    • Trustworthiness: The co-spot is a critical control. If the sample is pure and identical to the standard, the co-spot will appear as a single, unified spot. Any deviation indicates potential impurities or a different compound.

  • Development: Carefully place the spotted plate into the saturated chamber, ensuring the baseline is above the solvent level.[18] Close the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.

  • Drying & Visualization: Remove the plate and immediately mark the solvent front with a pencil.[9] Allow the plate to air dry completely.

    • UV Visualization: View the plate under a UV lamp at 254 nm. Circle any visible spots with a pencil. The target compound should appear as a dark spot against the green fluorescent background.[12][15]

    • Chemical Staining: Dip the plate into the ninhydrin stain (or spray evenly) and gently heat with a heat gun until colored spots appear. Note the colors and positions of any new spots.

  • Analysis & Interpretation:

    • Calculate the Retention Factor (Rf): For each spot, calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front)[9][19][20][21]

    • Purity Assessment: A pure sample should ideally show a single spot corresponding to the Rf of the reference standard. The presence of additional spots indicates impurities. The intensity and size of these impurity spots provide a semi-quantitative estimation of their concentration.[8]

Interpreting the Results
ObservationInterpretationAction Required
Single spot in the sample lane with the same Rf as the standard. Co-spot is a single, circular spot.The sample is likely pure with respect to TLC-detectable impurities.Document results.
A major spot at the standard's Rf and one or more faint secondary spots.Impurities are present.Identify the Rf values of impurity spots. Attempt to quantify using a more advanced technique if thresholds are exceeded.
The spot streaks up the plate.[6][18]Sample may be overloaded, or the mobile phase is not optimized (insufficient base).Dilute the sample or increase the concentration of triethylamine in the mobile phase.
The spot remains on the baseline (Rf ≈ 0).[22]The mobile phase is not polar enough to move the compound.Increase the proportion of methanol in the mobile phase.

Comparison with Alternative Purity Validation Methods

While TLC is an excellent screening tool, it is primarily qualitative. For regulatory submissions and precise quantification, other methods are often required. The choice of method depends on the specific analytical need.[23][24][25]

Comparison cluster_TLC TLC cluster_HPLC HPLC cluster_GC GC center Purity Validation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine TLC_pros Pros: - Rapid & Low Cost - Simple to perform - High sample throughput - Good for reaction monitoring center->TLC_pros Best for Rapid Screening HPLC_pros Pros: - Highly Quantitative & Precise - High Resolution & Sensitivity - Method is easily validated (ICH) - Automation is possible center->HPLC_pros Best for Quantification GC_pros Pros: - Excellent for volatile impurities (e.g., residual solvents) - Very High Resolution center->GC_pros Best for Volatiles TLC_cons Cons: - Primarily Qualitative - Lower Resolution - Lower Sensitivity - Manual Process HPLC_cons Cons: - Higher Cost (instrument & solvents) - More complex method development - Longer run times per sample GC_cons Cons: - Compound is non-volatile; requires derivatization - Potential for thermal degradation - Not suitable for non-volatile impurities

Caption: Comparison of analytical techniques.

Quantitative Data Summary
ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Use Qualitative Screening, Reaction MonitoringQuantitative Purity & Impurity ProfilingVolatile Impurity Analysis (Residual Solvents)
Resolution ModerateHigh to Very HighVery High
Sensitivity (LOD/LOQ) ~µg-ng per spot~ng-pg per injection~pg-fg per injection
Quantification Semi-quantitative (by spot size/intensity)Highly Accurate & Precise[26][27]Highly Accurate & Precise
Throughput High (multiple samples per plate)Low to Moderate (serial injections)Moderate
Cost per Sample Very LowHighModerate
Ease of Use Simple[8]Complex, requires expertiseComplex, requires expertise
Suitability for Target Excellent for initial purity check.Gold Standard for purity validation.Poor for the parent compound; requires derivatization.[28][29]

Conclusion: An Integrated Analytical Approach

For validating the purity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine, Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective first-line tool. It is perfectly suited for in-process controls, initial purity assessments, and troubleshooting synthetic routes. The protocol detailed in this guide, with its emphasis on a self-validating co-spot and appropriate mobile phase selection, provides a trustworthy method for qualitative analysis.

However, for comprehensive purity validation that meets stringent regulatory standards, TLC should be used as a complementary technique to a fully validated, quantitative method like HPLC.[27] An integrated approach, using TLC for rapid screening and HPLC for precise quantification of any detected impurities, provides the highest degree of confidence in the quality of the final compound, aligning with the rigorous demands of modern drug development.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]

  • Vertex AI Search. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Save My Exams. Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. [Link]

  • Scribd. TLC Visualization Reagents Guide. [Link]

  • USP. (2018, October 15). Validation of Analytical Procedures. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]

  • SlideShare. (2023, July 28). Analytical method validation as per ich and usp. [Link]

  • USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • AKJournals. Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubMed. Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubMed. (2009, May 1). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Amrita Virtual Lab. Thin Layer Chromatography. [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ResearchGate. (2025, August 5). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. [Link]

  • SlideShare. Chromatography- principle and application of TLC ,HPLC ,and GC. [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • Chromatography Forum. (2004, October 31). comparison of GC, HPLC and TLC. [Link]

Sources

A Comparative Analysis of Binding Affinity: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Scaffold vs. Verapamil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the binding affinities of the well-established L-type calcium channel blocker, Verapamil, and the research compound scaffold, 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine. Our analysis moves beyond a simple data summary to explore the causality behind experimental choices and the distinct pharmacological contexts of these two molecules. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of how these compounds interact with their biological targets.

Introduction to the Compounds

Verapamil: The Archetypal Calcium Channel Blocker

Verapamil is a phenylalkylamine class IV antiarrhythmic agent and antihypertensive drug.[1] Its therapeutic effects are primarily mediated through the blockade of voltage-gated L-type calcium channels (CaV1.2), which are crucial for muscle contraction.[2] By inhibiting the influx of Ca2+ into cardiac and vascular smooth muscle cells, verapamil reduces myocardial contractility (negative inotropy), slows atrioventricular (AV) node conduction (negative dromotropy), and induces vasodilation.[2][3] It is a well-characterized molecule with a defined binding site and a state-dependent mechanism of action, preferentially binding to open or inactivated channels.[4]

The 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Scaffold: A Gateway to the Sigma-1 Receptor

Unlike the clinically established verapamil, 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is best understood as a core chemical scaffold. While data on the parent molecule is sparse, its derivatives are recognized as potent and selective ligands for the sigma-1 (σ1) receptor.[5][6] The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondria interface, where it functions as a molecular chaperone modulating calcium signaling, ion channel function, and cellular stress responses.[5] Derivatives of this piperazine scaffold, such as SA4503, are critical research tools for probing σ1 receptor function and hold therapeutic potential for various central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[5]

This guide will compare verapamil's affinity for its primary ion channel target with the high-affinity binding of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine derivatives to the σ1 receptor chaperone.

Methodologies for Quantifying Binding Affinity

The determination of binding affinity is a cornerstone of pharmacology. The choice of assay depends on the research question, the nature of the target, and the availability of reagents. Three gold-standard techniques are detailed below.[7][8][9]

Radioligand Binding Assays

Considered a benchmark for affinity measurement, this technique relies on the competition between a radiolabeled ligand (tracer) and an unlabeled test compound for binding to a target receptor.[10] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki), a measure of affinity.[7]

  • Principle of Causality: This method directly probes the binding event at the target site. Its robustness and sensitivity make it ideal for initial screening and affinity determination in complex biological preparations like tissue homogenates.[7] The use of filtration separates bound from free radioligand, a critical step for accurate quantification.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique for monitoring molecular interactions.[12] One binding partner (the ligand, e.g., the target protein) is immobilized on a sensor chip, while the other (the analyte, e.g., the test compound) flows over the surface. Binding events cause a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[13]

  • Principle of Causality: SPR's key advantage is its ability to provide kinetic data—the association rate (kon) and dissociation rate (koff)—in addition to the equilibrium dissociation constant (KD).[14] This provides a deeper mechanistic understanding of the binding event (e.g., a fast-on/fast-off vs. a slow-on/slow-off interaction) that endpoint assays cannot provide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15] A solution of the ligand is titrated into a solution containing the macromolecule (target protein) in a highly sensitive calorimeter.[16] Each injection produces a heat pulse that is integrated to generate a binding isotherm.

  • Principle of Causality: ITC is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17] This allows researchers to understand the driving forces behind the binding—whether it is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules).[16]

Quantitative Comparison of Binding Affinity

The binding affinities for verapamil and derivatives of the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine scaffold are summarized below. It is critical to note that verapamil's targets are primarily ion channels, while the piperazine derivatives show high affinity for the intracellular σ1 receptor.

Compound/DerivativeTargetAffinity ConstantValueAssay Method
Verapamil HERG K+ ChannelIC50143.0 nMElectrophysiology
L-type Ca2+ Channel-Similar to HERG[18]Electrophysiology
T-type Ca2+ Channel-Micromolar (µM)[19]Electrophysiology
[125I]E-1 Sigma-1 (σ1) ReceptorKd3.79 ± 0.21 nMRadioligand Binding
SA4503 Sigma-1 (σ1) ReceptorKi~5 nMRadioligand Binding

*Note: Data presented for the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine scaffold is based on well-characterized, high-affinity derivatives. [125I]E-1 is -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. SA4503 is 1-[2-(3,4-dimethoxyphenethyl)]-4-(3-phenylpropyl)piperazine.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes provides clarity on the distinct nature of these compounds and the methods used to study them.

Molecular Mechanism of Action

Verapamil directly blocks ion flux, whereas the piperazine scaffold's target, the σ1 receptor, is an intracellular modulator of signaling pathways, including calcium homeostasis.

cluster_0 Verapamil: L-type Calcium Channel Blockade cluster_1 Piperazine Scaffold: Sigma-1 Receptor Modulation V_Depol Membrane Depolarization V_CaV L-type Ca2+ Channel (Open State) V_Depol->V_CaV Activates V_CaInflux Ca2+ Influx V_CaV->V_CaInflux V_Response Reduced Muscle Contraction V_CaInflux->V_Response Leads to V_Verapamil Verapamil V_Block Channel Blockade V_Verapamil->V_Block V_Block->V_CaInflux Inhibits P_Ligand Piperazine Derivative P_Sigma1 Sigma-1 Receptor (ER Membrane) P_Ligand->P_Sigma1 Binds to P_Modulation Modulation of Signaling P_Sigma1->P_Modulation P_IP3R IP3 Receptor P_CaER ER Ca2+ Release P_IP3R->P_CaER P_Response Cellular Stress Response, etc. P_CaER->P_Response Influences P_Modulation->P_IP3R Stabilizes

Caption: Mechanisms of verapamil and a piperazine derivative.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of key binding assays.

cluster_RBA Radioligand Binding Assay Workflow RBA_1 Prepare Receptor Source (e.g., Membrane Homogenate) RBA_2 Incubate: Receptor + Radioligand + Unlabeled Competitor (Test Compound) RBA_1->RBA_2 RBA_3 Separate Bound from Free Ligand (Rapid Filtration) RBA_2->RBA_3 RBA_4 Quantify Radioactivity (Scintillation Counting) RBA_3->RBA_4 RBA_5 Data Analysis: Plot Competition Curve (IC50 → Ki) RBA_4->RBA_5

Caption: Workflow for a competitive radioligand binding assay.

cluster_SPR Surface Plasmon Resonance (SPR) Workflow SPR_1 Immobilize Target Protein on Sensor Chip SPR_2 Inject Buffer (Baseline) SPR_1->SPR_2 SPR_3 Inject Analyte (Test Compound) → Association Phase SPR_2->SPR_3 SPR_4 Inject Buffer → Dissociation Phase SPR_3->SPR_4 SPR_5 Inject Regeneration Solution SPR_4->SPR_5 SPR_6 Data Analysis: Fit Sensorgram (kon, koff → KD) SPR_5->SPR_6

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the Ki of a test compound.[20]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).

    • Centrifuge at low speed (1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay). Store at -80°C.

  • Binding Assay:

    • Set up the assay in a 96-well plate. To each well, add in order:

      • 150 µL of thawed membrane preparation (e.g., 50-100 µg protein).

      • 50 µL of the test compound at various concentrations (typically a 10-point, 5-log dilution series). For control wells, add buffer (total binding) or a saturating concentration of a known ligand (non-specific binding).

      • 50 µL of radioligand at a fixed concentration (ideally at or below its Kd).

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach equilibrium.[20]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for a typical ITC experiment to determine binding thermodynamics.[17][21]

  • Sample Preparation (Critical Step):

    • Prepare both the target protein (in the sample cell) and the ligand (in the syringe) in an identical, extensively dialyzed buffer. Buffer mismatches are a primary source of error.[17]

    • Degas all solutions thoroughly to prevent air bubbles.

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly affect the calculated stoichiometry and affinity.[16]

    • Typical starting concentrations: 5-50 µM protein in the cell and 50-500 µM ligand in the syringe (at least 10-fold higher than the protein).

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.

    • Fill the reference cell with degassed buffer or water.

    • Load the protein into the sample cell (~300 µL) and the ligand into the injection syringe (~100 µL), ensuring no air bubbles are introduced.

    • Set experimental parameters: cell temperature, stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).

  • Data Collection:

    • Allow the system to equilibrate thermally.

    • Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis.

    • Execute the automated titration run, consisting of a series of injections (e.g., 19-20) until the binding signal is saturated.

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[21]

  • Data Analysis:

    • Integrate the area of each heat-flow peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to directly obtain the KD, stoichiometry (n), and enthalpy (ΔH).

Expert Discussion and Conclusion

The comparison between verapamil and the 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine scaffold reveals a fascinating divergence in pharmacology. Both molecular classes can achieve high, nanomolar-range binding affinities, but their targets and mechanisms are fundamentally different.

  • Verapamil exhibits moderate to high affinity for L-type calcium channels and certain potassium channels.[18][22] Its mechanism is one of direct physical occlusion, blocking ion flux and leading to immediate physiological changes in muscle contractility and electrical conduction. Its development is a classic example of ion channel-targeted drug design.

  • The 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine scaffold serves as a template for potent ligands of the σ1 receptor.[5] These compounds do not directly block a channel but bind to an intracellular chaperone protein, modulating its function. This, in turn, influences downstream signaling events, including calcium homeostasis at the ER-mitochondrial interface. This represents a more subtle, modulatory approach to influencing cell physiology.

For the drug development professional, this comparison underscores the expanding landscape of "druggable" targets. While verapamil's direct antagonism of an ion channel is a well-established and effective strategy, the high affinity achievable by piperazine derivatives for a chaperone protein like σ1 highlights the potential of targeting protein-protein interactions and allosteric regulatory sites to treat complex CNS diseases. The choice of experimental methodology is paramount; while radioligand binding assays are excellent for determining the affinity of both compound types, techniques like SPR and ITC can provide invaluable, deeper mechanistic insights into the kinetics and thermodynamic drivers of these distinct binding interactions.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][20]

  • Tsobkiv, M. I., & Economou, A. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. Retrieved from [Link][16]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][7]

  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Retrieved from [Link][15]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link][12]

  • eDrug. (2016). Verapamil. Retrieved from [Link][3]

  • protocols.io. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link][14]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link][13]

  • Springer Nature Experiments. (2001). Radioligand Binding Assay. Retrieved from [Link][11]

  • Nicoya. (2017). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • American Journal of Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link][10]

  • Circulation Research. (n.d.). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Retrieved from [Link][22]

  • PubChem. (n.d.). Verapamil Action Pathway. Retrieved from [Link][2]

  • NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Retrieved from [Link][21]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link][17]

  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein? Retrieved from [Link][8]

  • Preprints.org. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link][9]

  • YouTube. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. Retrieved from [Link][4]

  • Frontiers. (n.d.). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Retrieved from [Link][1]

  • ResearchGate. (n.d.). State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. Retrieved from [Link][19]

  • PubMed. (n.d.). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Retrieved from [Link][18]

  • NCBI. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. Retrieved from [Link][5]

  • PubMed. (2006). In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. Retrieved from [Link][6]

Sources

Spectroscopic Characterization of 3,4-Dimethoxyphenethyl Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Veratrole Chromophore

In the development of phenethylamine-based therapeutics (e.g., calcium channel blockers like Verapamil or neurotransmitter analogs), 3,4-dimethoxyphenethylamine (Homoveratrylamine) serves as a critical scaffold.[1][2] Its UV-Vis absorption profile is distinct from its metabolic precursor, dopamine, and its psychoactive isomers (the 2,5-dimethoxy series).[1]

This guide provides an in-depth analysis of the UV-Vis absorption maxima (


) of 3,4-dimethoxyphenethyl derivatives. Unlike standard datasheets, we focus on the analytical differentiation  of these compounds, emphasizing the "Veratrole Effect"—the specific bathochromic shift induced by ortho-dimethoxy substitution—and its utility in HPLC method development.

Theoretical Framework: Electronic Transitions

To interpret the spectra accurately, one must understand the underlying electronic architecture. The 3,4-dimethoxyphenethyl moiety relies on the veratrole (1,2-dimethoxybenzene) chromophore.[1]

The Auxochromic Effect

The benzene ring (primary chromophore) exhibits a weak symmetry-forbidden transition at 254 nm (B-band). The introduction of two methoxy (-OCH


) groups at positions 3 and 4 alters this significantly:
  • Mesomeric Effect (+M): The oxygen atoms possess lone pairs that participate in

    
     conjugation with the aromatic ring.
    
  • Bathochromic Shift (Red Shift): This conjugation lowers the energy gap between the HOMO and LUMO (

    
    ), shifting 
    
    
    
    from 254 nm to the 278–282 nm region.
  • Hyperchromic Effect: The molar absorptivity (

    
    ) increases significantly compared to unsubstituted benzene, typically reaching 
    
    
    
    .[1]
Visualization: Electronic Substitution Effects

The following diagram illustrates the electronic causality distinguishing 3,4-dimethoxy derivatives from their hydroxy analogs.

ElectronicEffects Benzene Benzene Core (λmax ~254 nm) DMPEA 3,4-Dimethoxy (Homoveratrylamine) λmax ~280 nm pH Independent Benzene->DMPEA +M Effect (Fixed) Dopamine 3,4-Dihydroxy (Dopamine) λmax ~280 nm pH Sensitive Benzene->Dopamine +M Effect (Labile) Methoxy Methoxy Auxochrome (-OCH3) Methoxy->DMPEA Methylation blocks ionization Hydroxy Hydroxy Auxochrome (-OH) Hydroxy->Dopamine Deprotonation at pH > 8.5 shifts λmax

Caption: Comparative electronic effects of methoxy vs. hydroxy substitution on the phenethylamine chromophore.

Comparative Analysis: Performance vs. Alternatives

In analytical workflows, distinguishing 3,4-dimethoxy derivatives from structural isomers or metabolic byproducts is essential.[1]

Table 1: Spectroscopic Profile Comparison
Compound ClassKey Representative

(MeOH)

(M

cm

)
Analytical Differentiator
3,4-Dimethoxy Homoveratrylamine 279 nm, 230 nm ~2,850 pH Stable. No spectral shift in basic mobile phases.[1]
3,4-DihydroxyDopamine280 nm~2,700pH Labile. Bathochromic shift to ~295 nm in alkaline pH (phenolate formation).[1]
2,5-Dimethoxy2,5-DMA / 2C-H288 nm~3,100Positional Isomer. Distinct fine structure; slight red shift due to para-substitution pattern.
UnsubstitutedPhenethylamine257 nm~200Weak Chromophore. Significantly lower sensitivity; requires higher concentration for detection.[1]
Critical Insight: The "pH Blind Spot"

A common error in quantifying phenethylamines is assuming all derivatives behave like dopamine.

  • Dopamine: In HPLC at pH 9 (often used for peak shape improvement of amines), dopamine oxidizes and shifts its absorption maximum due to deprotonation of the catechol hydroxyls.

  • 3,4-Dimethoxy Derivatives: Because the phenolic oxygens are methylated, they do not ionize .[1][2] Their UV spectrum remains constant regardless of mobile phase pH.[1] This makes 3,4-dimethoxy derivatives superior internal standards for alkaline LC-MS/UV methods.[1]

Experimental Protocol: Self-Validating Measurement System

To obtain reproducible extinction coefficients and


 values, follow this protocol. This workflow is designed to eliminate solvatochromic errors and concentration quenching.
Reagents
  • Analyte: 3,4-Dimethoxyphenethylamine (High Purity >98%).[1]

  • Solvent: Methanol (HPLC Grade).[1] Note: Acetonitrile is transparent but Methanol is preferred to prevent secondary interactions with the amine.

  • Acid Modifier: 0.1% Formic Acid (to protonate the amine, preventing peak tailing or aggregation).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 18.1 mg of Homoveratrylamine (MW: 181.23 g/mol ).[1]

    • Dissolve in 100 mL Methanol to create a 1.0 mM stock solution.

    • Validation Check: Sonicate for 5 minutes. Ensure no particulates remain.[1][3]

  • Serial Dilution (Linearity Check):

    • Prepare dilutions at 10, 25, 50, 75, and 100 µM.

    • Why: Single-point calibration is prone to error.[1] A 5-point curve validates Beer-Lambert linearity (

      
      ).[1]
      
  • Spectral Scan:

    • Instrument: Double-beam UV-Vis Spectrophotometer.[1]

    • Range: 200 nm – 400 nm.[1]

    • Scan Speed: Medium (to capture fine structure).

    • Baseline: Run a blank of MeOH + 0.1% Formic Acid.[1]

  • Data Processing:

    • Identify

      
       (Expect ~279 nm).[1]
      
    • Calculate

      
       using the slope of the Absorbance vs. Concentration plot.[4]
      
    • Acceptance Criteria:

      
      .[1]
      
Visualization: Analytical Workflow

Protocol Start Start: Sample Prep Weigh Weigh 18.1 mg (1 mM Stock) Start->Weigh Dilute Serial Dilution (10 - 100 µM) Weigh->Dilute Scan UV Scan (200-400 nm) Blank Corrected Dilute->Scan Check Check Linearity (Beer's Law) Scan->Check Valid Calculate ε Report λmax Check->Valid R² > 0.999 Invalid Re-prep (Check Solubility) Check->Invalid R² < 0.999

Caption: Step-by-step workflow for validating molar absorptivity of phenethylamines.

Applications in Drug Development

Purity Analysis of Verapamil Intermediates

Homoveratrylamine is a key building block for Verapamil.[1][2] During synthesis, unreacted homoveratrylamine must be quantified.[1]

  • Method: HPLC-UV at 279 nm .[1]

  • Advantage: At 279 nm, the interference from simple aliphatic amines (which absorb <210 nm) is negligible, providing high selectivity for the aromatic precursor.

Metabolic Tracking

When studying the metabolism of dimethoxy-phenethylamines, the cleavage of the methoxy group (O-demethylation) yields phenolic metabolites.

  • Shift Detection: The conversion of 3,4-dimethoxy (

    
     279 nm) to 3-methoxy-4-hydroxy (
    
    
    
    280 nm) is subtle in neutral pH.[1]
  • Technique: Use a Diode Array Detector (DAD) and post-column pH adjustment.[1] By raising the pH to 10 after separation, the metabolite (phenol) will red-shift to ~295 nm, while the parent drug (dimethoxy) remains at 279 nm, allowing instant confirmation of metabolic turnover.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8421, 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1][2] Transform Press. (Contextual data on phenethylamine substitution patterns and synthesis).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for pKa and ionization behavior of phenethylamines).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition.[1] Wiley.[1] (Authoritative source for benzene derivative auxochromic shifts).

Sources

Elemental analysis calculation for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Dihydrochloride

Introduction: The Imperative of Purity and Stoichiometry in Pharmaceutical Analysis

In the landscape of drug development and materials science, the precise characterization of a chemical entity is paramount. For a compound such as 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine dihydrochloride, a molecule with potential applications in medicinal chemistry, confirming its elemental composition is a fundamental step in establishing its identity, purity, and stoichiometry. Elemental analysis serves as a quantitative method to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This guide provides a comprehensive comparison of the theoretical and experimental elemental analysis of this specific dihydrochloride salt, offering insights into the methodology, potential challenges, and interpretation of results for researchers and scientists in the field.

The accuracy of elemental analysis is critical; a deviation from the expected values can indicate the presence of impurities, residual solvents, or an incorrect salt formation, all of which have significant implications for the compound's chemical and pharmacological properties.[1] This guide will delve into the theoretical calculations, a standardized experimental protocol, and a comparative analysis of the data, providing a robust framework for the evaluation of similar compounds.

Theoretical Elemental Composition: Establishing the Benchmark

The first step in any elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula.[2][3][4]

1. Determining the Molecular Formula:

  • Base Molecule: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine has a molecular formula of C₁₄H₂₂N₂O₂.

  • Dihydrochloride Salt: The addition of two molecules of hydrochloric acid (HCl) results in the molecular formula C₁₄H₂₄Cl₂N₂O₂.

2. Calculating the Molecular Weight:

To calculate the molecular weight, we use the atomic weights of each element:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.453 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight = (14 * 12.011) + (24 * 1.008) + (2 * 35.453) + (2 * 14.007) + (2 * 15.999) = 355.30 g/mol

3. Calculating the Theoretical Percent Composition:

The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[3]

ElementCalculationTheoretical Percentage (%)
Carbon(14 * 12.011) / 355.30 * 10047.32
Hydrogen(24 * 1.008) / 355.30 * 1006.81
Chlorine(2 * 35.453) / 355.30 * 10019.96
Nitrogen(2 * 14.007) / 355.30 * 1007.88
Oxygen(2 * 15.999) / 355.30 * 1009.01
Total 100.00

Experimental Protocol: A Guide to Accurate Measurement

The experimental determination of elemental composition is typically performed using a CHNS/O analyzer, which relies on the combustion of the sample.[5][6]

Diagram of the Elemental Analysis Workflow

Elemental Analysis Workflow Workflow for Elemental Analysis A Sample Preparation (Drying & Homogenization) B Weighing (Microbalance) A->B Precise Mass Measurement C Encapsulation (Tin/Silver Capsules) B->C Sample Loading D Combustion Analysis (CHN Analyzer) C->D Introduction to Analyzer E Gas Separation (Gas Chromatography) D->E Generation of CO₂, H₂O, N₂ F Detection (Thermal Conductivity Detector) E->F Quantification of Gases G Data Analysis & Comparison F->G Calculation of % Composition

Caption: A schematic of the elemental analysis process.

Step-by-Step Methodology
  • Sample Preparation:

    • Due to the hygroscopic nature of many hydrochloride salts, it is crucial to dry the sample thoroughly to remove any absorbed water, which would artificially inflate the hydrogen and oxygen percentages.[7][8] Drying under a high vacuum at a moderate temperature (e.g., 40-50°C) for several hours is recommended.

    • The dried sample must be homogenized to ensure that the small portion taken for analysis is representative of the entire batch.[6]

  • Weighing:

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the prepared sample into a tin or silver capsule.[5] The exact weight must be recorded as it is critical for the final calculation.

  • Analysis:

    • The encapsulated sample is introduced into the combustion chamber of the elemental analyzer, which is heated to a high temperature (typically 900-1100°C) in the presence of a pure oxygen stream.[1][6]

    • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂.

    • The resulting gases are passed through a gas chromatography column to separate them.

    • A thermal conductivity detector measures the concentration of each gas, and the instrument's software calculates the percentage of each element based on the initial sample weight.

    • Oxygen analysis is typically performed separately by pyrolysis in the absence of oxygen.

Comparative Analysis: Theoretical vs. Hypothetical Experimental Data

A comparison between the theoretical and experimental values is essential for assessing the purity of the compound. An acceptable deviation is generally considered to be within ±0.4% of the theoretical value.[6]

ElementTheoretical (%)Hypothetical Experimental (%)Deviation (%)
Carbon47.3247.15-0.17
Hydrogen6.817.05+0.24
Nitrogen7.887.81-0.07

Interpreting Deviations: A Troubleshooting Guide

  • Higher Hydrogen and Oxygen Content: This is often indicative of the presence of water due to the hygroscopic nature of the salt.[7][8] Inadequate drying is a common cause.

  • Lower Elemental Percentages: The presence of inorganic impurities that do not combust can lead to lower than expected percentages for the elements of interest.

  • Discrepancies in Multiple Runs: If repeated analyses of the same batch yield inconsistent results, it may point to an inhomogeneous sample.[6]

  • Presence of Residual Solvents: Solvents from the synthesis or purification process can be trapped in the crystal lattice, leading to deviations in the elemental composition. For example, the presence of ethanol (C₂H₆O) would increase the carbon and hydrogen content.

  • Incomplete Salt Formation: If the base has not fully reacted to form the dihydrochloride, the percentages of carbon, hydrogen, nitrogen, and oxygen will be higher, while the chlorine content will be lower.

Conclusion: A Commitment to Scientific Rigor

The elemental analysis of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine dihydrochloride is a critical quality control step that provides invaluable information about the compound's identity and purity. By carefully comparing experimental results to theoretical calculations, researchers can confidently verify the stoichiometry of the salt and identify potential issues such as the presence of water or other impurities. The methodologies and considerations outlined in this guide are intended to support the rigorous scientific validation required in pharmaceutical and chemical research, ensuring the integrity and reliability of the materials being investigated.

References

  • CK-12 Foundation. How can I calculate the elemental composition?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3070953, 1-(2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride. [Link]

  • National Institute of Standards and Technology. Piperazine dihydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Chemistry LibreTexts. (2019, July 6). 2.10: Percent Composition. [Link]

  • Purdue University. Empirical and Molecular Formulas. [Link]

  • MakeChem Inc. MC085118 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(4-hydroxyphenyl)propyl]piperazine dihydrochloride. [Link]

  • OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas. In Chemistry 2e. [Link]

  • University of Illinois Urbana-Champaign. Elemental Composition Calculator. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120974, Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2,3-xylyl)-. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Kurley, J. M., et al. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Energy Research. [Link]

  • Stenutz. 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine. [Link]

  • U.S. Environmental Protection Agency. 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Northern Illinois University. CHN Elemental Analysis. [Link]

  • Freudenmann, D., & Hohloch, S. (2017). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 46(31), 10179-10182. [Link]

  • Wikipedia. Piperazine. [Link]

  • Worthington, M., et al. (2025, September 3). Parametric Study of Metallothermic Purification of Chloride Salts. ACS Omega. [Link]

  • Al-Dossary, M. A., & Al-Daaj, R. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

  • Fouad, R., et al. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263. [Link]

  • Pharmaffiliates. 1-(2,3,4-Trimethoxybenzyl)piperazine. [Link]

Sources

Safety Operating Guide

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers[1][2]

Executive Summary & Chemical Profile

Role: Senior Application Scientist Objective: Provide a fail-safe, compliant disposal protocol for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine .

Scientific Context: This compound is a phenylpiperazine derivative , structurally related to the verapamil class of calcium channel blockers and various psychoactive research chemicals (e.g., benzylpiperazines).[1][2] It features a secondary amine (piperazine ring) linked to a dimethoxyphenethyl moiety.[1][2]

Because a specific, globally harmonized Safety Data Sheet (SDS) is often unavailable for this specific research intermediate, we must derive our safety and disposal protocols from Structure-Activity Relationships (SAR) using its constituent pharmacophores:

  • Piperazine Ring: Known sensitizer and corrosive/irritant (pH > 11).[1][2]

  • 3,4-Dimethoxyphenethylamine: Bioactive, potentially toxic, and skin irritant.[1][2]

Operational Mandate: Treat this substance as a Corrosive, Toxic Organic Base . Incineration is the only acceptable final disposal method to ensure complete destruction of potential pharmacological activity.[1][2]

Hazard Identification & Waste Classification

Before handling waste, you must classify it correctly to prevent dangerous incompatibilities in the waste stream.[1][2]

Derived GHS Classification (Conservative Estimate)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2] Rationale: Free base piperazines are highly alkaline.[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Sensitization: Respiratory/Skin Sensitizer (Characteristic of piperazine derivatives).[1][2]

Waste Stream Designation
ParameterClassificationOperational Action
Chemical Family Organic Amine / BaseDO NOT MIX with Acids or Oxidizers.[1][2]
RCRA Status (USA) Characteristic Waste (D002)If pH

12.[1][2]5. Otherwise, "Toxic Organic".[1][2]
Physical State Solid (Low melting) or Viscous LiquidHigh viscosity may require dilution for transfer.[1][2]
Destruction Method High-Temperature IncinerationMust be destroyed via fuel blending or direct injection.[1][2]

Disposal Decision Tree (Workflow)

The following diagram outlines the logical flow for disposing of this compound depending on its physical state in your laboratory.

DisposalWorkflow Start Waste Generation: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid Substance StateCheck->SolidPure Solid LiquidSol Solution (HPLC/Reaction Mix) StateCheck->LiquidSol Liquid TracePkg Contaminated Packaging (Vials/Syringes) StateCheck->TracePkg Empty Containers Dissolve Dissolve in Combustible Solvent (MeOH, EtOH, Acetone) SolidPure->Dissolve Preferred Labeling Label: 'Hazardous Waste - Organic Alkali' Constituents: Phenylpiperazine Derivative SolidPure->Labeling Alt: Bagged Solid Segregate Segregate Stream: Organic Bases / Non-Halogenated LiquidSol->Segregate TripleRinse Triple Rinse with Solvent TracePkg->TripleRinse Dissolve->Segregate Segregate->Labeling TripleRinse->Segregate Rinsate FinalDisp Handover to EHS for High-Temp Incineration TripleRinse->FinalDisp Clean Container (Glass Recycle) Storage Store in HDPE or Glass Container (Secondary Containment) Labeling->Storage Storage->FinalDisp

Figure 1: Decision logic for segregating and processing phenylpiperazine waste streams to ensure compatibility and compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)
  • Context: Expired reagent or excess synthesis yield.[1][2]

  • The "Why": Solid amines can be sticky and hygroscopic.[1][2] Dissolving them facilitates safer transfer and incineration (fuel blending).[1][2]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1][2] Use a fume hood.[1][2]

  • Solubilization: Dissolve the solid in a minimal amount of a combustible, non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone).[1][2]

    • Note: Avoid Dichloromethane (DCM) unless required, as halogenated waste is more expensive to incinerate.[1][2]

  • Container: Transfer solution to a screw-cap container (HDPE or Amber Glass).

  • Labeling: "Hazardous Waste - Flammable, Corrosive (Basic). Contains: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine."[1][2][4][5][6]

Protocol B: Liquid Waste (Reaction Mixtures/HPLC)
  • Context: Eluents or mother liquors containing the compound.[1][2]

  • Compatibility Check: Ensure the mixture does not contain strong acids (e.g., Sulfuric, Nitric).[1][2]

    • Risk:[1][2][7] Mixing this amine with strong acids is exothermic and may generate fumes.[1][2]

  • Segregation: Pour into the "Organic Non-Halogenated" waste carboy.

    • If Halogenated solvents (DCM/Chloroform) are present: Use the "Organic Halogenated" carboy.[1][2]

  • pH Check: If the solution is highly basic (pH > 11), verify the waste container material is compatible (HDPE is preferred over certain plastics).[1][2]

Protocol C: Contaminated Debris (Sharps, Vials, Wipes)[1]
  • Vials/Flasks: Triple rinse with solvent (methanol).[1][2] Collect rinsate as Liquid Waste (Protocol B).[1][2] Deface label and discard glass in "Lab Glass" bin (if non-hazardous after rinse) or "Sharps" bin.[1][2]

  • Wipes/Gloves: Place in a clear hazardous waste bag.[1][2] Label as "Solid Debris contaminated with Toxic Amines."[1][2]

Emergency Spill Management

Scenario: You drop a 5g vial of the solid, or spill 100mL of a concentrated solution. Immediate Action: Do not use water immediately (spreads the base).[1][2] Use the Neutralization Method .[1][2]

SpillResponse Spill Spill Occurs Isolate 1. Evacuate & Ventilate (Fume Hood Sash Down) Spill->Isolate PPE 2. Don PPE: Resp Protection + Double Gloves Isolate->PPE Neutralize 3. Apply Weak Acid (Citric Acid or Sodium Bisulfate) PPE->Neutralize Absorb 4. Absorb with Vermiculite/Sand Neutralize->Absorb Collect 5. Scoop into Waste Pail Label: 'Spill Debris - Corrosive' Absorb->Collect

Figure 2: Operational workflow for containing and neutralizing an amine spill.[1][2]

Step-by-Step Spill Cleanup:

  • Isolate: Alert nearby personnel. If outside a hood, open windows/increase ventilation.[1][2]

  • Neutralize: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill.[1][2]

    • Mechanism:[1][2][8] Converts the volatile, corrosive free base into a non-volatile, neutral salt (citrate/sulfate).[1][2]

    • Indicator: If using a spill kit with pH indicator, wait for color change indicating neutralization.[1][2]

  • Absorb: Cover the neutralized residue with an inert absorbent (Vermiculite, Dry Sand, or Chemizorb®).[1][2]

  • Collect: Sweep into a plastic pail using a dustpan. Wipe the area with soap and water.[1][2][3]

Chemical Compatibility Matrix

Substance ClassCompatibilityResult of Mixing
Strong Acids (HCl, H2SO4)INCOMPATIBLE Violent exothermic reaction; heat generation.[1][2]
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Potential fire/explosion hazard; formation of toxic NOx gases.[1][2]
Halogenated Solvents (DCM)CAUTION Reaction with amines can form quaternary ammonium salts (exothermic).[1][2]
Alcohols (MeOH, EtOH)COMPATIBLE Safe for dissolution and dilution.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][9] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.